(+)-KDT501
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H33KO5 |
|---|---|
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
potassium (4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate |
InChI |
InChI=1S/C21H34O5.K/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4;/h12-15,25-26H,7-11H2,1-6H3;/q;+1/p-1/t15-,21+;/m0./s1 |
Clé InChI |
GSYUJDSXIXKQIB-QWABXWKJSA-M |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Synthesis of (+)-KDT501: A Novel Metabolic Regulator
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
(+)-KDT501 is a novel, stereochemically pure therapeutic candidate derived from hops, identified as the potassium salt of the n-(isobutyl) congener of a tetrahydro iso-α acid.[1][2] Extensive preclinical and early clinical investigations have revealed its potential as a multi-faceted agent for the management of metabolic disorders, including type 2 diabetes and metabolic syndrome. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its pleiotropic mechanism of action, supported by quantitative data and detailed experimental methodologies.
Discovery and Background
This compound originates from the humulone constituents of hops (Humulus lupulus), which have a long history of use in traditional medicine. Initial research into hop extracts revealed their anti-inflammatory and anti-diabetic properties.[2] This led to the isolation and characterization of this compound, a specific isohumulone, which demonstrated beneficial effects on metabolic parameters in rodent models.[2] Unlike crude hop extracts, this compound is a single, stereochemically pure compound, allowing for precise pharmacological evaluation.[3][4]
Synthesis of this compound
This compound is chemically derived from hop extracts.[3][4][5] The core structure is a substituted 1,3-cyclopentanedione.[1][3] The synthesis of tetrahydroiso-α-acids, the class of compounds to which this compound belongs, generally involves the hydrogenation of iso-α-acids. While the specific proprietary synthesis of stereochemically pure this compound is not publicly detailed, the general synthetic approach can be outlined based on patent literature for related compounds.
General Synthetic Protocol for Tetrahydroiso-α-acids:
The preparation of tetrahydro-iso-α-acids is achieved through the hydrogenation of iso-α-acids, which are themselves derived from the isomerization of α-acids from hops.[6]
-
Starting Material: Iso-α-acids, typically as metal salts (e.g., magnesium or potassium salts).[7]
-
Reaction Solvent: A lower alkanol, such as ethanol, containing approximately 5% to 20% w/w water.[7]
-
Catalyst: A noble metal catalyst, commonly palladium on carbon (Pd/C).[6][7]
-
Hydrogenation Conditions: The reaction is carried out under a hydrogen atmosphere with a pressure ranging from 5 to 50 psig.[6][7]
-
Temperature: The reaction temperature is maintained between 30°C and 50°C.[7]
-
Work-up: Following the reaction, a work-up procedure involving filtration, acidification, concentration, washing, and phase separation is employed to isolate the tetrahydroiso-α-acids.[7]
Biological Activity and Mechanism of Action
This compound exhibits a unique, multi-pronged mechanism of action that distinguishes it from conventional anti-diabetic agents like metformin and thiazolidinediones.[4][8][9] Its therapeutic effects are attributed to a combination of activities, including partial PPARγ agonism, anti-inflammatory effects, and stimulation of GLP-1 secretion.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism
This compound acts as a modest, partial agonist of PPARγ.[8][9] This activity contributes to its effects on lipogenesis in adipocytes.[8][9] However, its gene expression profile differs significantly from that of full PPARγ agonists like rosiglitazone, suggesting a distinct mode of interaction with this nuclear receptor and potentially a lower risk of associated side effects.[8][9]
Anti-Inflammatory Effects
A key feature of this compound is its potent anti-inflammatory activity, which is independent of its PPARγ agonism.[8] In human monocyte/macrophage cell lines (THP-1), this compound has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in response to inflammatory stimuli like lipopolysaccharide (LPS).[3] This anti-inflammatory action is believed to play a crucial role in mitigating the chronic low-grade inflammation associated with obesity and insulin resistance.[2]
GLP-1 Secretion via Bitter Taste Receptor Activation
More recent studies have unveiled a novel mechanism of action for this compound involving the activation of bitter taste receptors (TAS2Rs) in the gastrointestinal tract.[10] Specifically, this compound is a selective ligand for human TAS2R1 and its murine homolog, TAS2R108.[10] Activation of these receptors on enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[10] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying, thereby contributing to improved glucose homeostasis.[10]
Quantitative Preclinical and Clinical Data
The efficacy of this compound has been evaluated in various preclinical models and in early-phase human clinical trials. The following tables summarize the key quantitative findings.
Table 1: Effects of this compound in Rodent Models of Diabetes and Obesity
| Parameter | Model | Treatment Details | Key Findings | Reference |
| Blood Glucose | Diet-Induced Obese (DIO) Mice | 100-200 mg/kg, twice daily for 30 days | Significantly reduced fed blood glucose and glucose AUC during an oral glucose tolerance test (OGTT). | [8] |
| Body Fat | DIO Mice | 100-200 mg/kg, twice daily for 30 days | Significantly reduced body fat mass. | [8] |
| Hemoglobin A1c (HbA1c) | Zucker Diabetic Fatty (ZDF) Rats | Doses up to 200 mg/kg, twice daily | Dose-dependent reduction in plasma HbA1c. | [8] |
| Plasma Lipids | ZDF Rats | Doses up to 200 mg/kg, twice daily | Reduced total cholesterol and triglycerides. | [8] |
| GLP-1 Levels | DIO Mice | 150 mg/kg, single oral dose | Greater than 10-fold increase in circulating GLP-1 levels. | [10] |
Table 2: Effects of this compound in Human Clinical Studies
| Parameter | Study Population | Treatment Details | Key Findings | Reference |
| Plasma Triglycerides | Obese, prediabetic subjects | Escalating doses up to 1000 mg twice daily for 28 days | Significantly reduced plasma triglycerides at 4 hours during a lipid tolerance test. | [1][2] |
| Plasma Adiponectin | Obese, prediabetic subjects | Escalating doses up to 1000 mg twice daily for 28 days | Significantly increased plasma total and high-molecular-weight (HMW) adiponectin. | [1][2] |
| Plasma TNF-α | Obese, prediabetic subjects | Escalating doses up to 1000 mg twice daily for 28 days | Significantly decreased plasma TNF-α. | [1][2] |
| Pharmacokinetics | Healthy volunteers | Single doses of 200-800 mg | Readily absorbed and steadily cleared. Half-life appeared to be dose-dependent. | [7] |
Experimental Protocols
Anti-Inflammatory Assay in THP-1 Monocytes
-
Cell Culture and Differentiation: Human THP-1 monocytes are cultured in appropriate media. To differentiate them into macrophages, cells are treated with phorbol 12-myristate 13-acetate (PMA).
-
Stimulation: Differentiated THP-1 cells are pre-incubated with various concentrations of this compound for 1 hour. Subsequently, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) overnight (16-20 hours).[3]
-
Cytokine Measurement: The levels of secreted cytokines (e.g., MCP-1, IL-6, IL-10, RANTES) in the cell culture medium are quantified using a multiplex immunoassay platform (e.g., Luminex).[3]
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model: Diet-induced obese (DIO) mice are commonly used.
-
Fasting: Mice are fasted overnight (typically 16 hours) prior to the test.[11]
-
Dosing: A baseline blood glucose measurement is taken from the tail vein. This compound or vehicle is administered orally. After a specified time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.[3][12]
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge, and blood glucose levels are measured using a glucometer.[3][12]
GLP-1 Secretion Assay
-
In Vivo Model: Naive DIO mice are used.
-
Dosing and Sample Collection: A single oral dose of this compound (e.g., 150 mg/kg) is administered. Blood is collected at various time points post-dosing into tubes containing a dipeptidyl peptidase-4 (DPP-IV) inhibitor to prevent GLP-1 degradation.[10]
-
GLP-1 Measurement: Plasma GLP-1 levels are quantified using a commercially available ELISA kit.
Visualized Pathways and Workflows
Caption: Signaling pathways of this compound in the gut and systemic tissues.
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Conclusion
This compound is a promising therapeutic candidate with a unique and pleiotropic mechanism of action for the treatment of metabolic diseases. Its ability to act as a partial PPARγ agonist, a potent anti-inflammatory agent, and a GLP-1 secretagogue through the novel pathway of bitter taste receptor activation, positions it as a differentiated therapeutic approach. The preclinical and early clinical data demonstrate its potential to improve multiple metabolic parameters, including glucose homeostasis, lipid metabolism, and systemic inflammation. Further clinical development is warranted to fully elucidate the therapeutic potential of this compound in patients with type 2 diabetes and related metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO1996031593A1 - Process for producing tetrahydroisoalpha acids - Google Patents [patents.google.com]
- 7. WO1998018901A1 - PREPARATION OF TETRAHYDROISO-α-ACIDS BY THE HYDROGENATION OF THE METAL SALTS OF ISO-α-ACIDS - Google Patents [patents.google.com]
- 8. US5013571A - Methods for making tetrahydroisoalpha and hexahydroisoalpha acids - Google Patents [patents.google.com]
- 9. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mmpc.org [mmpc.org]
- 12. protocols.io [protocols.io]
An In-depth Technical Guide to (+)-KDT501: A Novel Isohumulone for Metabolic Disease
Authored by: Gemini AI
Abstract
(+)-KDT501 is a novel, stereochemically pure substituted 1,3-cyclopentadione, chemically derived from hop extracts (Humulus lupulus).[1] As the potassium salt of the n-(isobutyl) congener of a tetrahydro iso-α acid, it belongs to the isohumulone class of compounds.[2] Preclinical and clinical studies have demonstrated its potential as a therapeutic agent for type 2 diabetes and metabolic syndrome, exhibiting a unique pharmacological profile distinct from existing treatments.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and a summary of the key experimental findings related to this compound. Detailed experimental protocols and signaling pathway diagrams are included to support researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a potassium salt with the molecular formula C₂₁H₃₃O₅.K and a molecular weight of 404.58 g/mol .[3] It is a derivative of isohumulones, the bitter compounds found in hops.[2]
| Property | Value | Reference |
| IUPAC Name | potassium;(4R,5S)-3-hydroxy-2-(3-methylbutanoyl)-5-(3-methylbutyl)-4-(3-methylbutanoyl)cyclopent-2-en-1-olate | [3] (structure-based) |
| Molecular Formula | C₂₁H₃₃O₅.K | [3] |
| Molecular Weight | 404.58 g/mol | [3] |
| SMILES | CC(C)CC[C@H]1C(=O)C(=C([C@@]1(C(=O)CCC(C)C)[O-])O)C(=O)CC(C)C.[K+] | [3] |
| Class | Isohumulone; Substituted 1,3-cyclopentadione | [1][2] |
| Appearance | Not specified in literature. | |
| Solubility | Not specified in literature. |
Mechanism of Action
This compound exhibits a pleiotropic mechanism of action, influencing multiple pathways involved in metabolism and inflammation. Its effects are not attributable to a single target but rather a combination of interactions with key cellular receptors and signaling cascades.
Partial PPARγ Agonism
This compound is a weak, partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][4] While it does induce PPARγ reporter activity, its potency and maximal activation are significantly lower than full agonists like rosiglitazone.[1] Notably, the gene expression profile induced by this compound in human subcutaneous adipocytes differs from that of rosiglitazone, indicating a distinct biological activity.[1][4] This partial agonism contributes to its insulin-sensitizing effects with a potentially improved safety profile compared to full PPARγ agonists.[1]
Bitter Taste Receptor (TAS2R) Activation
A key mechanism for the metabolic benefits of this compound is its action as a selective ligand for bitter taste receptors, specifically human TAS2R1 and its mouse ortholog mTAS2R108.[5][6] These receptors are expressed in enteroendocrine L-cells of the gastrointestinal tract.[5][6] Activation of these receptors by this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety.[6]
Anti-Inflammatory Effects
This compound demonstrates significant anti-inflammatory properties that are independent of its PPARγ activity.[1] In cellular models, it dose-dependently reduces the secretion of pro-inflammatory mediators such as Monocyte Chemoattractant Protein-1 (MCP-1), RANTES, and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated monocytic cells.[1] This anti-inflammatory action may contribute to the improvement of insulin resistance, as chronic low-grade inflammation is a key pathological feature of obesity and type 2 diabetes.[1]
Enhancement of β-Adrenergic Signaling and Mitochondrial Function
In human adipocytes, this compound has been shown to potentiate β-adrenergic signaling and enhance mitochondrial function. This can lead to increased thermogenesis and lipolysis, potentially contributing to the observed weight loss and reduction in fat mass in animal models.[6]
Pharmacological and Metabolic Properties
In Vitro Studies
| Parameter | Cell Line | Effect | Concentration/Potency | Reference |
| PPARγ Activity | PPARγ Reporter Cells | Partial Agonist (29% of Rosiglitazone's max) | EC₅₀ = 14.0 µM | [1] |
| PPARα & PPARδ Activity | PPARα/δ Reporter Cells | No effect | Up to 25 µM | [1] |
| Lipogenesis | 3T3-L1 Adipocytes | Increased (2-fold) | 3.125 to 25 µM | [1] |
| Lipogenesis | Human Subcutaneous Adipocytes | Increased (2.4-fold) | 10 µM | [1] |
| Anti-inflammatory | LPS-stimulated THP-1 Monocytes | Reduced MCP-1, RANTES, IL-6 | 6.25 to 50 µM | [1] |
| GLP-1 Secretion | STC-1 Enteroendocrine Cells | Stimulated | Not specified | [6] |
Preclinical In Vivo Studies (Rodent Models)
Studies in Diet-Induced Obese (DIO) mice and Zucker Diabetic Fatty (ZDF) rats have demonstrated significant metabolic benefits.
| Parameter | Animal Model | Treatment | Result | Reference |
| Body Weight / Fat | DIO Mice | 100-200 mg/kg bid | Significantly reduced body fat | [1][5] |
| Weight Gain | ZDF Rats | 100-200 mg/kg bid | Dose-dependent reduction in weight gain | [1] |
| Blood Glucose | DIO Mice & ZDF Rats | 100-200 mg/kg bid | Significantly reduced fed blood glucose | [1][4] |
| Glucose Tolerance | DIO Mice & ZDF Rats | 100-200 mg/kg bid | Improved glucose AUC in OGTT | [1] |
| Hemoglobin A1c | ZDF Rats | 100-200 mg/kg bid | Significant, dose-dependent reductions | [1] |
| Total Cholesterol | ZDF Rats | 100-200 mg/kg bid | Significantly reduced | [1] |
| Triglycerides | ZDF Rats | 100-200 mg/kg bid | Significantly reduced | [1] |
Human Clinical Studies
Phase 1 studies have shown this compound to be safe and well-tolerated.[2] A 28-day study in obese, insulin-resistant, prediabetic individuals revealed promising effects on inflammatory and lipid parameters.[2][7]
| Parameter | Study Population | Treatment | Result | Reference |
| Safety | Healthy Volunteers | Single & multiple ascending doses | Safe and well-tolerated; nausea was most common adverse event. | [2] |
| Plasma Triglycerides | Insulin-resistant, prediabetic | Escalating doses up to 1000 mg bid for 28 days | No change in fasting, but significant decrease at 4h post-lipid meal. | [2][7] |
| Total Adiponectin | Insulin-resistant, prediabetic | Escalating doses up to 1000 mg bid for 28 days | Significant increase | [2][7] |
| HMW Adiponectin | Insulin-resistant, prediabetic | Escalating doses up to 1000 mg bid for 28 days | Significant increase | [2][7] |
| TNF-α | Insulin-resistant, prediabetic | Escalating doses up to 1000 mg bid for 28 days | Significant decrease | [2][7] |
| Glucose Tolerance / Insulin Sensitivity | Insulin-resistant, prediabetic | Escalating doses up to 1000 mg bid for 28 days | No significant changes | [2] |
Pharmacokinetics
Pharmacokinetic data from a Phase 1 clinical trial in healthy volunteers indicates that this compound is readily absorbed after oral administration.[2]
| Parameter | Condition | Value | Reference |
| Absorption | Fasted and Fed States | Readily absorbed; food slightly delays absorption. | [2] |
| Half-life | Single Ascending Dose | Appeared to be dose-dependent, increasing with dose. | [2] |
| Steady State | Multiple Dosing | Achieved by Day 6. | [2] |
| AUC₀₋₁₂ (Day 7) | 600 mg twice daily | 7555 ± 3000 ng·h/mL | [2] |
| Distribution (mice) | Oral administration | Primarily in gastrointestinal and liver tissues. | [6] |
Experimental Protocols
PPARγ Reporter Assay
-
Cells: INDIGO Biosciences PPARγ Reporter Cells.
-
Procedure: Cells were treated in triplicate with various concentrations of this compound (0.78–25 µM) or controls (Rosiglitazone, Telmisartan) for 20 hours.
-
Detection: Luminescence was measured using a luminometer.
-
Analysis: Agonist dose-responses were plotted using non-linear regression to determine EC₅₀ values.[1]
Anti-Inflammatory Assay in THP-1 Cells
-
Cells: THP-1 human monocytic cells.
-
Procedure: Cells were pre-incubated for 1 hour with various concentrations of this compound (6.25 to 50 µM) or other test compounds. Subsequently, inflammation was stimulated with LPS (1 µg/mL) overnight.
-
Detection: Levels of MCP-1, IL-6, and RANTES in the cell culture medium were quantified using specific immunoassays (e.g., ELISA).
-
Analysis: The reduction in cytokine levels compared to the LPS-only control was calculated.[1]
Oral Glucose Tolerance Test (OGTT) in Rodents
-
Animals: Diet-Induced Obese (DIO) mice or Zucker Diabetic Fatty (ZDF) rats.
-
Procedure: Following a treatment period with this compound or vehicle control, animals were fasted overnight. A baseline blood glucose sample was taken. Animals were then given an oral gavage of a glucose solution (e.g., 2 g/kg).
-
Sampling: Blood samples were collected at various time points (e.g., 15, 30, 60, 120 minutes) post-glucose administration.
-
Analysis: Plasma glucose levels were measured at each time point. The Area Under the Curve (AUC) for glucose was calculated to assess glucose tolerance.[1]
Conclusion
This compound is a promising therapeutic candidate with a multifaceted mechanism of action that favorably modulates key pathways in metabolism and inflammation. Its ability to act as a partial PPARγ agonist, a TAS2R1 agonist leading to GLP-1 secretion, and a potent anti-inflammatory agent provides a unique profile for the treatment of type 2 diabetes and metabolic syndrome.[1][6] While human studies have confirmed its safety and shown beneficial effects on dyslipidemia and inflammation, further larger-scale clinical trials are necessary to fully elucidate its efficacy on glucose control and long-term metabolic health in patient populations.[2] The detailed data and protocols presented in this guide serve as a valuable resource for the ongoing research and development of this novel compound.
References
- 1. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
(+)-KDT501 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (+)-KDT501
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a novel synthetic isohumulone derived from hops, has demonstrated significant potential in addressing metabolic disorders. This document provides a comprehensive technical overview of the core mechanism of action of this compound, synthesizing data from in vitro and in vivo studies. The primary mechanisms elucidated are its function as a partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and its role as a secretagogue for Glucagon-Like Peptide-1 (GLP-1) through the activation of bitter taste receptors. These dual actions contribute to its observed anti-inflammatory, insulin-sensitizing, and lipid-regulating properties. This guide presents key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to support further research and development.
Core Mechanisms of Action
This compound exerts its therapeutic effects through a multi-faceted approach, primarily targeting two distinct signaling pathways:
-
Partial Agonism of PPARγ: this compound acts as a selective, partial agonist of PPARγ.[1] This interaction leads to a unique gene expression profile that differs from full PPARγ agonists like rosiglitazone.[1][2] This partial agonism is associated with beneficial effects on adipocyte differentiation, lipid metabolism, and insulin sensitivity, while potentially mitigating some of the side effects associated with full agonists.[1][3]
-
Bitter Taste Receptor-Mediated GLP-1 Secretion: this compound is an agonist for specific bitter taste receptors (Tas2rs), namely human TAS2R1 and its mouse ortholog TAS2R108.[2][4] Activation of these receptors in enteroendocrine L-cells of the gastrointestinal tract stimulates the secretion of GLP-1.[5][6] GLP-1 is a critical incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and regulates appetite.[7]
These primary mechanisms are further supported by downstream anti-inflammatory effects and modulation of gene expression in key metabolic tissues.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vitro and in vivo studies on this compound.
Table 1: Receptor Activation and In Vitro Functional Activity
| Parameter | Cell Line/System | Value | Reference |
| PPARγ Agonist Activity (EC50) | PPARγ Reporter Cells | ~13.4 µM (compared to Rosiglitazone EC50 = 0.42 µM) | [5] |
| Lipogenesis (3T3-L1 Adipocytes) | 3T3-L1 Cells | 2-fold increase (at 25 µM) | [1] |
| Lipogenesis (Human Subcutaneous Adipocytes) | Primary Human Adipocytes | 2.4-fold increase (at 10 µM) | [1] |
| GLP-1 Secretion (STC-1 cells) | STC-1 Enteroendocrine Cells | Significant increase | [2] |
Table 2: Anti-Inflammatory Effects in THP-1 Monocytes (LPS-Stimulated)
| Inflammatory Mediator | Concentration of this compound | % Inhibition/Reduction | Reference |
| MCP-1 | 6.25 - 50 µM | Dose-dependent reduction | [1] |
| IL-6 | 6.25 - 50 µM | Dose-dependent reduction | [1] |
| RANTES | 6.25 - 50 µM | Dose-dependent reduction | [1] |
Table 3: Effects on Gene Expression in Human Adipose Tissue
| Gene | Biological Function | Fold Change | Reference |
| ACACA | Fatty Acid Synthesis | 0.86 | [8][9] |
| DGAT | Triglyceride Formation | 0.87 | [8][9] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.
Caption: PPARγ Signaling Pathway of this compound.
Caption: GLP-1 Secretion Pathway of this compound.
Experimental Workflows
The following diagrams outline the workflows for key experiments used to characterize the activity of this compound.
Caption: Anti-Inflammatory Assay Workflow.
Caption: De Novo Lipogenesis Assay Workflow.
Detailed Experimental Protocols
PPARγ Agonist Activity Assay
-
Objective: To determine the potency and efficacy of this compound as a PPARγ agonist.
-
Methodology: A cell-based reporter gene assay is typically employed.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293) is transiently or stably transfected with two plasmids:
-
An expression vector for the ligand-binding domain of human PPARγ fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound, a vehicle control (e.g., DMSO), and a full PPARγ agonist as a positive control (e.g., rosiglitazone).
-
Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Measurement: Luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The relative light units (RLU) are plotted against the logarithm of the compound concentration. A dose-response curve is fitted to the data to determine the EC50 value.
-
Anti-Inflammatory Activity in THP-1 Cells
-
Objective: To evaluate the anti-inflammatory properties of this compound.[1]
-
Methodology:
-
Cell Culture: Human monocytic THP-1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.[1]
-
Treatment: Cells are seeded in 96-well plates and pre-incubated with various concentrations of this compound or control compounds for 1 hour in a medium containing 1% serum.[1]
-
Inflammatory Challenge: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) overnight (16-20 hours).[1]
-
Cytokine Quantification: The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines and chemokines (e.g., MCP-1, IL-6, RANTES) are quantified using a multiplex immunoassay (e.g., Luminex MAP).[1]
-
Data Analysis: Cytokine concentrations are calculated based on a standard curve, and the inhibitory effect of this compound is determined by comparing the levels in treated versus LPS-stimulated control wells.[1]
-
De Novo Lipogenesis in 3T3-L1 Adipocytes
-
Objective: To measure the effect of this compound on the synthesis of new lipids in adipocytes.[1]
-
Methodology:
-
Cell Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes using a standard differentiation cocktail (containing, for example, insulin, dexamethasone, and IBMX).[10]
-
Treatment: Differentiated adipocytes are treated with various concentrations of this compound for a specified period.
-
Radiolabeling: The cells are then incubated with a medium containing a radiolabeled lipid precursor, typically [14C]-glucose or [3H]-acetate.
-
Lipid Extraction: After incubation, the cells are washed, and total lipids are extracted using a solvent system such as Folch (chloroform:methanol).[11]
-
Quantification: The radioactivity incorporated into the lipid fraction is measured using a liquid scintillation counter.
-
Data Analysis: The rate of lipogenesis is expressed as the amount of radiolabel incorporated per unit of cellular protein or DNA. The fold-change in lipogenesis relative to the vehicle control is then calculated.[1]
-
GLP-1 Secretion Assay
-
Objective: To assess the ability of this compound to stimulate GLP-1 secretion from enteroendocrine cells.
-
Methodology:
-
Cell Line: A murine enteroendocrine cell line, such as STC-1 or GLUTag, is used.[2]
-
Treatment: Cells are seeded in 24- or 48-well plates and incubated with various concentrations of this compound or a vehicle control in a buffered salt solution for 1-2 hours. A known GLP-1 secretagogue (e.g., forskolin) can be used as a positive control.[2]
-
Supernatant Collection: The supernatant is collected, and a dipeptidyl peptidase-4 (DPP-4) inhibitor is often added to prevent the degradation of active GLP-1.
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[12]
-
Data Analysis: The amount of secreted GLP-1 is normalized to the total cellular protein content and expressed as a fold-increase over the basal (vehicle control) secretion.
-
Conclusion
The mechanism of action of this compound is characterized by a dual engagement of two key metabolic signaling pathways: partial agonism of PPARγ and activation of bitter taste receptors leading to GLP-1 secretion. This unique pharmacological profile distinguishes it from traditional single-target metabolic drugs. The data presented in this guide underscore its potential as a therapeutic agent for type 2 diabetes and related metabolic conditions. The detailed experimental protocols provided herein serve as a resource for researchers to further investigate and build upon the current understanding of this compound's therapeutic effects.
References
- 1. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Model-Based Quantification of Glucagon-Like Peptide-1–Induced Potentiation of Insulin Secretion in Response to a Mixed Meal Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. research.regionh.dk [research.regionh.dk]
(+)-KDT501: A Selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(+)-KDT501 is a novel, stereochemically pure substituted 1,3-cyclopentadione derived from hops (Humulus lupulus). It has emerged as a promising therapeutic candidate for type 2 diabetes and other metabolic disorders due to its unique profile as a selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist. Unlike full PPARγ agonists, such as thiazolidinediones (TZDs), this compound exhibits a distinct pharmacological profile with the potential for an improved safety and tolerability profile. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and relevant signaling pathways.
Data Presentation
In Vitro Activity of this compound
| Parameter | Receptor/Assay | Cell Line | Result | Reference Compound (Result) |
| Agonist Activity | PPARγ Reporter Assay | Reporter Cells | Modest, partial agonist | Rosiglitazone (Full agonist, EC50 = 0.42 µM) |
| PPARα Reporter Assay | Reporter Cells | No effect | GW590735 (Positive control) | |
| PPARδ Reporter Assay | Reporter Cells | No effect | GW0742 (Positive control) | |
| EC50 | FFA4 | - | 30.3 µM | - |
| Anti-inflammatory Activity | LPS-stimulated Cytokine Release | THP-1 monocytes | Dose-dependent reduction of MCP-1, RANTES, and IL-6 | Rosiglitazone (No effect) |
| Lipogenesis | De novo lipogenesis | 3T3-L1 adipocytes | 2-fold increase (at 25 µM) | Rosiglitazone (2.8-fold increase at 10 µM) |
| De novo lipogenesis | Human subcutaneous adipocytes | 2.4-fold increase (at 10 µM) | Rosiglitazone (10.3-fold increase at 1 µM) |
In Vivo Efficacy of this compound in Animal Models
| Animal Model | Treatment | Key Findings |
| Diet-Induced Obese (DIO) Mice | This compound (25, 50, 100, 200 mg/kg, b.i.d.) for 30 days | Significantly reduced fed blood glucose, glucose/insulin AUC, and body fat.[1] |
| Zucker Diabetic Fatty (ZDF) Rats | This compound (100, 150, 200 mg/kg, b.i.d.) for up to 32 days | Significantly reduced fed glucose, fasting plasma glucose, glucose AUC, HbA1c, weight gain, total cholesterol, and triglycerides.[1] |
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on the selective modulation of PPARγ and the inhibition of pro-inflammatory signaling pathways.
PPARγ Agonism and Downstream Effects
As a partial agonist, this compound binds to and activates PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitization.[1] This activation leads to the transcription of target genes involved in glucose and lipid homeostasis.
Anti-inflammatory Mechanism via NF-κB Inhibition
A key differentiator of this compound is its potent anti-inflammatory activity, which is not typically observed with full PPARγ agonists like rosiglitazone.[1] This effect is mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Experimental Protocols
PPARγ Reporter Gene Assay
This assay is used to determine the agonist activity of this compound on PPARγ.
Methodology:
-
Cell Culture: PPARγ reporter cells are cultured in a 96-well plate.
-
Treatment: Cells are treated in triplicate with various concentrations of this compound (ranging from 0.78 to 25 µM). Rosiglitazone (0.031 to 1 µM) is used as a positive control for full agonism, and DMSO (0.1%) serves as a negative control.[2]
-
Incubation: The treated cells are incubated for 20 hours.[2]
-
Lysis and Luminescence Reading: After incubation, cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The relative light units (RLU) are plotted against the compound concentration to determine the dose-response curve and calculate the EC50 value.
Anti-inflammatory Activity in THP-1 Monocytes
This assay evaluates the ability of this compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Methodology:
-
Cell Culture and Pre-incubation: Human monocytic THP-1 cells are pre-incubated with various concentrations of this compound (6.25 to 50 µM) for 1 hour.[3]
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) overnight to induce an inflammatory response.[3]
-
Cytokine Quantification: The levels of pro-inflammatory cytokines such as Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and RANTES in the cell culture medium are quantified using a multiplex assay.[3]
-
Data Analysis: The reduction in cytokine levels in the presence of this compound compared to the LPS-only control is determined.
Adipocyte Differentiation and Lipogenesis Assay
This assay assesses the effect of this compound on adipocyte differentiation and lipid accumulation.
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes or human subcutaneous primary adipocytes are cultured and induced to differentiate into mature adipocytes.[2] this compound (e.g., 10 µM) or a positive control like rosiglitazone (e.g., 1 µM) is included during the differentiation period (6-10 days).[2]
-
Lipid Staining: After differentiation, the intracellular lipid accumulation is visualized and quantified by staining with Oil Red O.[2]
-
Quantification: The stained lipid droplets are extracted, and the absorbance is measured to quantify the extent of lipogenesis. The results are expressed as fold induction compared to the vehicle control.[2]
In Vivo Studies in Rodent Models of Diabetes
Diet-Induced Obese (DIO) Mouse Model:
-
Induction of Obesity: C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and insulin resistance.
-
Treatment: Mice are orally administered with this compound (at doses of 25, 50, 100, and 200 mg/kg, twice daily) or vehicle control for 30 days.[1] Metformin and rosiglitazone are often used as comparator compounds.
-
Metabolic Phenotyping: Key metabolic parameters are measured, including body weight, food intake, blood glucose levels, and insulin levels. Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis and insulin sensitivity. Body composition (fat and lean mass) is determined by techniques like QNMR.
Zucker Diabetic Fatty (ZDF) Rat Model:
-
Animal Model: Male ZDF rats, a genetic model of obesity and type 2 diabetes, are used.
-
Treatment: Rats are treated with oral doses of this compound (100, 150, or 200 mg/kg, twice daily) or vehicle control for up to 32 days.[1]
-
Efficacy Assessment: The effects on fasting and fed blood glucose, HbA1c, plasma lipids (cholesterol and triglycerides), and body weight are monitored throughout the study.
Conclusion
This compound represents a promising selective PPARγ agonist with a unique pharmacological profile that combines modest PPARγ activation with potent anti-inflammatory effects through NF-κB inhibition. This dual mechanism of action suggests its potential to improve insulin sensitivity and glucose metabolism while potentially avoiding the adverse effects associated with full PPARγ agonists. The data from in vitro and in vivo studies provide a strong rationale for its continued development as a novel therapeutic agent for type 2 diabetes and related metabolic disorders. Further research is warranted to fully elucidate its clinical efficacy and long-term safety profile in human populations.
References
- 1. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
(+)-KDT501 and the Adiponectin Secretion Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adiponectin is a critical adipokine with potent insulin-sensitizing and anti-inflammatory properties, making it a key therapeutic target for metabolic diseases. Its secretion and multimerization into bioactive high-molecular-weight (HMW) forms are governed by a complex, post-transcriptional pathway within the endoplasmic reticulum (ER) of adipocytes. This guide provides an in-depth analysis of this pathway, focusing on the roles of key chaperones such as ERp44, Ero1-Lα, and DsbA-L. Furthermore, it details the mechanism of action of (+)-KDT501, a novel isohumulone derivative, which has been clinically shown to increase total and HMW adiponectin secretion through a post-transcriptional mechanism. This document consolidates quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a comprehensive resource for professionals in metabolic disease research and drug development.
The Adiponectin Secretion and Multimerization Pathway
Adiponectin is synthesized as a 30-kDa monomer and undergoes extensive post-translational modification and assembly within the adipocyte's secretory pathway before being secreted as a trimer, a medium-molecular-weight (MMW) hexamer, or a high-molecular-weight (HMW) multimer.[1] The HMW form is considered the most biologically active, possessing the most potent insulin-sensitizing effects.[1] The maturation and secretion process is not merely constitutive but is tightly regulated by a series of ER-resident molecular chaperones.
Key Regulatory Chaperones:
-
ERp44 (Endoplasmic Reticulum protein 44) : This chaperone acts as a retention factor. It forms a mixed disulfide bond with adiponectin multimers, specifically through Cys39 (in mouse) of the adiponectin monomer, preventing their premature exit from the ER.[2][3] This thiol-mediated retention is a critical control point in the secretion process.[3]
-
Ero1-Lα (ER oxidoreductase 1-Lα) : This oxidoreductase facilitates the release of adiponectin from its bond with ERp44, thereby promoting the secretion of HMW adiponectin.[1][2][3] Its activity is crucial for overcoming the retention mechanism imposed by ERp44.[3]
-
DsbA-L (Disulfide-bond A oxidoreductase-like protein) : DsbA-L is a key positive regulator that selectively promotes the assembly of adiponectin into HMW complexes and enhances their secretion.[4][5][6] Its expression is stimulated by insulin sensitizers like thiazolidinediones (TZDs) and is negatively correlated with obesity.[5][7]
The peroxisome proliferator-activated receptor γ (PPARγ) is a master regulator of adipogenesis and adipocyte function. Activation of PPARγ by agonists like TZDs enhances adiponectin secretion.[8][9] This is achieved, in part, by transcriptionally upregulating key chaperones, including DsbA-L and Ero1-Lα, while repressing the retention factor ERp44.[8][10][11]
This compound: A Novel Modulator of Adiponectin Secretion
This compound is the potassium salt of an n-(isobutyl) congener of a tetrahydro iso-alpha acid, a compound derived from hops.[12][13] Phase II clinical trials in obese, insulin-resistant individuals have demonstrated that treatment with this compound significantly increases circulating levels of both total and HMW adiponectin.[13][14][15]
A key finding from studies using subcutaneous white adipose tissue (SC WAT) explants from trial participants is that this compound stimulates adiponectin secretion via a post-transcriptional mechanism .[12][16] While total and HMW adiponectin secretion from the explants increased, the gene expression of adiponectin itself remained unchanged.[12][17] The precise interaction with the ER chaperone machinery has not been fully elucidated, but the compound's beneficial effects are proposed to stem from its ability to potentiate β-adrenergic signaling and enhance mitochondrial function in adipocytes.[12][16] This suggests an indirect mechanism that improves overall adipocyte health and secretory capacity, leading to increased release of properly folded and multimerized adiponectin.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other PPARγ agonists on adiponectin levels and secretion.
Table 1: Effect of this compound on Adiponectin in Humans (Data from a 28-day Phase II clinical trial in 9 obese, insulin-resistant subjects)[12][13][14]
| Parameter | Measurement Location | Change after this compound Treatment | Statistical Significance (P-value) |
| Total Adiponectin | Plasma | Significant Increase | < 0.05 |
| HMW Adiponectin | Plasma | Significant Increase | < 0.05 |
| Total Adiponectin Secretion | SC WAT Explants | 1.5-fold Increase | < 0.05 |
| HMW Adiponectin Secretion | SC WAT Explants | 1.5-fold Increase | < 0.05 |
| Adiponectin Gene Expression | SC WAT Biopsy | No significant change | Not significant |
Table 2: Effect of PPARγ Agonists on Adiponectin Synthesis & Secretion in Rat Adipocytes (Data from in vitro studies on isolated rat adipocytes)[18]
| Treatment (Overnight) | Target | Fold Increase in Secretion |
| Pioglitazone (TZD) | PPARγ | 2.8-fold |
| Eicosapentaenoic Acid (EPA) | PPARγ | 3.2-fold |
| Docosahexaenoic Acid (DHA) | PPARγ | 2.3-fold |
Experimental Protocols
Detailed methodologies are crucial for the valid assessment of adiponectin secretion and the effects of compounds like this compound.
Adipose Tissue Explant Culture and Secretion Assay
This protocol is adapted from the methodology used to assess the direct effects of this compound on human adipose tissue.[12]
-
Tissue Collection : Obtain subcutaneous white adipose tissue (SC WAT) biopsies from subjects under sterile conditions. Rinse tissue with phosphate-buffered saline (PBS) containing an antibiotic/antimycotic solution.[19]
-
Explant Preparation : Dissect the adipose tissue into small, uniform pieces of approximately 40 mg each in a sterile petri dish.[19]
-
Incubation : Place two tissue pieces into each well of a 24-well plate containing 350 µL of DMEM/F12 medium supplemented with 0.2% BSA.[19]
-
Secretion Period : Incubate the plate in a standard cell culture incubator (37°C, 5% CO₂) for 1-2 hours to allow for the secretion of adipokines into the medium.[19]
-
Sample Collection : After the incubation period, carefully collect the conditioned medium from each well.
-
Normalization : Remove the tissue explants, blot dry, and weigh them. Express the measured adiponectin concentration as ng/g of tissue/hour.[12]
-
Analysis : Analyze the collected medium for total and HMW adiponectin concentrations using specific ELISAs.
Quantification of Adiponectin (Total and HMW)
A. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle : A sandwich ELISA is commonly used, employing two specific antibodies that bind to adiponectin.[20][21] Commercial kits are available for quantifying total and, specifically, HMW adiponectin.[22]
-
Procedure :
-
Coat a microtiter plate with a capture antibody specific for adiponectin.
-
Add standards and samples (e.g., plasma or conditioned medium from explant cultures) to the wells. Adiponectin in the sample binds to the capture antibody.
-
Wash the plate and add a second, biotinylated detection antibody that binds to a different epitope on the captured adiponectin.
-
Add a streptavidin-peroxidase enzyme conjugate, which binds to the biotinylated detection antibody.
-
Add a colorimetric substrate. The enzyme catalyzes a color change that is proportional to the amount of adiponectin present.
-
Measure the absorbance using a plate reader and calculate concentrations based on the standard curve.
-
B. Western Blotting for HMW/LMW Ratio
-
Principle : This technique separates proteins by size, allowing for the visualization and relative quantification of different adiponectin multimers.[22][23]
-
Procedure :
-
Sample Preparation : Run plasma or conditioned media samples on a non-reducing, non-heat-denaturing polyacrylamide gel (SDS-PAGE) to preserve the multimeric structures.
-
Electrophoresis & Transfer : Separate the proteins by size via electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to adiponectin.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent probe.
-
-
Detection : Add a chemiluminescent or fluorescent substrate and capture the signal using an imaging system.
-
Quantification (Densitometry) : Use image analysis software to measure the intensity of the bands corresponding to HMW, MMW, and LMW adiponectin. Calculate the ratio of HMW to total adiponectin by dividing the HMW band intensity by the sum of all band intensities.[22]
-
In Vitro Culture and Differentiation of Human Preadipocytes
This generalized protocol allows for mechanistic studies in a controlled cellular environment.
-
Isolation : Isolate adipose stromal cells (ASCs) from adipose tissue digests or use commercially available human preadipocytes.[24]
-
Expansion : Culture the preadipocytes in a growth medium (e.g., DMEM/F12 with 10% FBS) in a T-75 flask at 37°C and 5% CO₂ until they reach 70-80% confluency.[24]
-
Differentiation :
-
Replace the growth medium with a differentiation medium. A common cocktail includes DMEM/F12, insulin, dexamethasone, isobutylmethylxanthine (IBMX), and a PPARγ agonist (e.g., rosiglitazone).
-
Culture for 3-4 days, then switch to a maintenance medium (e.g., differentiation medium without IBMX and the PPARγ agonist).
-
Continue to culture for a total of 10-15 days, changing the medium every 2-3 days, until mature adipocytes with visible lipid droplets have formed.
-
-
Experimentation : Once differentiated, the mature adipocytes can be used for experiments. Before adding test compounds, starve the cells in a serum-free medium for 3-4 hours.[24]
-
Analysis : Collect the culture medium to measure secreted adiponectin or lyse the cells to analyze protein expression.
Conclusion
The regulation of adiponectin secretion is a sophisticated post-transcriptional process managed by a network of ER chaperones, with PPARγ acting as a key upstream transcriptional regulator. The novel compound this compound enhances the secretion of bioactive HMW adiponectin, not by altering gene expression, but likely by improving the overall health and secretory capacity of the adipocyte. This technical guide provides the foundational knowledge, quantitative data, and methodological framework necessary for researchers to further investigate the adiponectin secretion pathway and explore the therapeutic potential of modulators like this compound.
References
- 1. Adiponectin Secretion Is Regulated by SIRT1 and the Endoplasmic Reticulum Oxidoreductase Ero1-Lα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Secretion of the Adipocyte-Specific Secretory Protein Adiponectin Critically Depends on Thiol-Mediated Protein Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A disulfide-bond A oxidoreductase-like protein (DsbA-L) regulates adiponectin multimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fat-Specific DsbA-L Overexpression Promotes Adiponectin Multimerization and Protects Mice From Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Adiponectin Synthesis, Secretion and Extravasation from Circulation to Interstitial Space - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Peroxisome proliferator-activated receptor γ enhances adiponectin secretion via up-regulating DsbA-L expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Adiponectin translation is increased by the PPARγ agonists pioglitazone and ω-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for the in vitro isolation and culture of mature adipocytes and white adipose tissue explants from humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sceti.co.jp [sceti.co.jp]
- 21. s3.amazonaws.com [s3.amazonaws.com]
- 22. Isolation and Quantitation of Adiponectin Higher Order Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western Blot Detection of Adipogenic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (+)-KDT501 in β-Adrenergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-KDT501, a novel isohumulone derivative, has demonstrated significant potential in the modulation of metabolic processes. Beyond its established roles as a TGR5 agonist and a partial PPARγ agonist, emerging evidence indicates that this compound potentiates β-adrenergic signaling, particularly within adipocytes. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with the β-adrenergic pathway, presenting key experimental findings, detailed methodologies, and visual representations of the underlying signaling mechanisms.
Core Concepts: β-Adrenergic Signaling in Adipocytes
β-adrenergic receptors (β-ARs), primarily the β1, β2, and β3 subtypes, are G-protein coupled receptors that play a pivotal role in adipocyte function.[1] Upon stimulation by catecholamines such as norepinephrine, these receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream targets, culminating in lipolysis and thermogenesis.[2]
This compound's Potentiation of β-Adrenergic Signaling
Research has shown that this compound significantly enhances the cellular response to β-adrenergic agonists in adipocytes.[3][4] While the precise molecular mechanism of this potentiation is still under investigation, experimental data suggests that this compound sensitizes adipocytes to β-adrenergic stimuli, leading to a magnified downstream response.[3]
Quantitative Data
The potentiation of β-adrenergic signaling by this compound has been quantified through the measurement of cellular respiration in response to norepinephrine. The following table summarizes the key findings from a study by Finlin et al. (2017).[3]
| Cell Type | Treatment | Agonist | Endpoint Measured | Result | P-value |
| Mouse Primary Brown Adipocytes | This compound (10 µM) for 16h | Norepinephrine | Oxygen Consumption Rate | Robustly enhanced norepinephrine-stimulated cellular respiration | < 0.001 |
| 3T3-L1 Adipocytes | This compound (10 µM) for 48h | - | Basal Fatty Acid Oxidation | Significantly increased | < 0.001 |
| 3T3-L1 Adipocytes | This compound (10 µM) for 48h | Exogenous Palmitate | Maximal Fatty Acid Oxidation | Significantly increased | < 0.001 |
Signaling Pathways
The following diagrams illustrate the canonical β-adrenergic signaling pathway and the proposed mechanism of potentiation by this compound.
Caption: Canonical β-Adrenergic Signaling Pathway in Adipocytes.
Caption: Proposed Potentiation of β-Adrenergic Signaling by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on β-adrenergic signaling.
Measurement of Oxygen Consumption Rate in Primary Brown Adipocytes
Objective: To assess the effect of this compound on norepinephrine-stimulated cellular respiration.
Materials:
-
Mouse primary brown adipocytes
-
DMSO (vehicle)
-
This compound (10 µM)
-
Rosiglitazone (2 µM, as a control)
-
Norepinephrine
-
Seahorse XFe96 Analyzer
Procedure:
-
Culture and fully differentiate mouse primary brown adipocytes.
-
Pretreat the adipocytes for 16 hours with one of the following:
-
DMSO (vehicle control)
-
This compound (10 µM)
-
Rosiglitazone (2 µM)
-
-
Following pretreatment, acutely expose the cells to norepinephrine.
-
Measure the rate of oxygen consumption in real-time using a Seahorse XFe96 Analyzer to monitor cellular respiration.[3]
Measurement of Fatty Acid Oxidation in 3T3-L1 Adipocytes
Objective: To determine the effect of this compound on the rate of fatty acid oxidation.
Materials:
-
3T3-L1 adipocytes
-
This compound (10 µM)
-
Rosiglitazone (2 µM, as a control)
-
Exogenous palmitate
-
Seahorse XFe96 Analyzer
Procedure:
-
Culture and fully differentiate 3T3-L1 adipocytes.
-
Treat the adipocytes for 48 hours with either this compound (10 µM) or rosiglitazone (2 µM).
-
Measure the rate of basal (endogenous) fatty acid oxidation in real-time using a Seahorse XFe96 Analyzer.
-
To measure the maximal rate of fatty acid oxidation, add exogenous palmitate to the cells and continue to monitor oxygen consumption in real-time.[3]
Experimental Workflow
The diagram below outlines the general workflow for assessing the impact of this compound on adipocyte function.
Caption: Experimental Workflow for Assessing this compound Function.
Conclusion
This compound demonstrates a clear potentiation of β-adrenergic signaling in adipocytes, leading to enhanced cellular respiration and fatty acid oxidation.[3] While the direct molecular target for this sensitization effect remains to be fully elucidated, the functional consequences position this compound as a promising therapeutic candidate for metabolic disorders characterized by impaired energy expenditure. Further research is warranted to dissect the precise mechanism by which this compound interacts with the β-adrenergic signaling cascade, which could unveil novel therapeutic strategies for obesity and related conditions.
References
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PKA Differentially Regulates Adipose Depots to Control Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
The Impact of (+)-KDT501 on Mitochondrial Function in Adipocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-KDT501, a novel isohumulone derivative, has emerged as a promising therapeutic candidate for metabolic diseases.[1][2][3] Extensive research has demonstrated its beneficial effects on glucose homeostasis, insulin sensitivity, and body weight management in preclinical models.[4] A key aspect of its mechanism of action appears to be its influence on adipocyte biology, particularly the enhancement of mitochondrial function.[1][2] This technical guide provides an in-depth overview of the effects of this compound on adipocyte mitochondria, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Quantitative Effects of this compound on Adipocyte Mitochondrial Function
This compound has been shown to significantly boost mitochondrial activity in both brown and white adipocytes. The primary evidence for this comes from studies measuring oxygen consumption rates (OCR) and fatty acid oxidation (FAO).
Table 1: Enhancement of Mitochondrial Respiration in Primary Brown Adipocytes
| Treatment Condition | Parameter | Fold Change vs. Vehicle (DMSO) | Significance (p-value) |
| This compound (10 µM) for 16h, then Norepinephrine (NE) stimulation | Oxygen Consumption Rate (OCR) | Potentiated NE-stimulated OCR | < 0.001 |
Data summarized from Finlin et al., 2017.[1]
Table 2: Increased Fatty Acid Oxidation in 3T3-L1 White Adipocytes
| Treatment Condition | Parameter | Fold Change vs. Vehicle (DMSO) | Significance (p-value) |
| This compound (10 µM) for 48h | Basal (Endogenous) FAO Rate | ~1.8 | < 0.001 |
| This compound (10 µM) for 48h | Maximal (Exogenous Palmitate) FAO Rate | ~1.6 | < 0.001 |
Data summarized from Finlin et al., 2017.[1]
Table 3: Modulation of Gene Expression in Human Subcutaneous Adipose Tissue
In human subcutaneous white adipose tissue (SC WAT), this compound treatment for 28 days altered the transcriptional response to a cold stimulus, promoting the expression of genes involved in thermogenesis and lipolysis.
| Gene | Function | Effect of Cold Stimulation Post-(+)-KDT501 | Significance (p-value) |
| PGC1α | Mitochondrial biogenesis, thermogenesis | Increased | < 0.05 |
| TMEM26 | Beige adipocyte marker | Increased | < 0.05 |
| PPARα | Fatty acid oxidation | Increased | < 0.05 |
| VEGF | Angiogenesis, "beiging" of white fat | Increased | < 0.01 |
Data summarized from Finlin et al., 2017.[1]
Signaling Pathways and Mechanisms of Action
The primary mechanism by which this compound enhances mitochondrial function in adipocytes is through the potentiation of β-adrenergic signaling.[1][2] This pathway is central to the regulation of lipolysis and thermogenesis.
Diagram 1: Proposed Signaling Pathway of this compound in Adipocytes
Caption: this compound potentiates norepinephrine-stimulated β-adrenergic signaling in adipocytes.
This compound is also known to be a partial agonist of PPARγ.[4] This activity likely contributes to its effects on adipocyte differentiation and lipid metabolism, which are processes closely linked to mitochondrial function.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and adipocyte mitochondrial function.
Protocol 1: 3T3-L1 Adipocyte Differentiation and Treatment
This protocol is a standard method for differentiating 3T3-L1 preadipocytes into mature adipocytes suitable for treatment with compounds like this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin
-
Insulin (10 mg/mL stock)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)
-
This compound
Procedure:
-
Plating: Seed 3T3-L1 preadipocytes in DMEM with 10% CS and 1% Penicillin-Streptomycin.
-
Growth to Confluence: Grow cells until they are 100% confluent. Maintain them in a post-confluent state for 2 days.
-
Initiation of Differentiation (Day 0): Change the medium to DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin.
-
Insulin Treatment (Day 2): Replace the medium with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin.
-
Maturation (Day 4 onwards): Change the medium every 2 days with DMEM containing 10% FBS and 1% Penicillin-Streptomycin. Mature adipocytes are typically ready for experiments by Day 8-10.
-
This compound Treatment: For experiments such as the fatty acid oxidation assay, treat fully differentiated 3T3-L1 adipocytes with 10 µM this compound or vehicle (DMSO) in the maturation medium for 48 hours.[1]
Protocol 2: Seahorse XF Fatty Acid Oxidation (FAO) Assay
This assay measures the rate at which cells oxidize fatty acids.
Materials:
-
Differentiated 3T3-L1 adipocytes in a Seahorse XF cell culture microplate
-
Seahorse XF Base Medium
-
L-carnitine
-
BSA (fatty acid-free)
-
Palmitate
-
Seahorse XF Calibrant
-
Etomoxir (inhibitor of CPT1, for control wells)
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test components, if run in parallel)
Procedure:
-
Prepare Substrate-Limited Medium: The day before the assay, replace the culture medium with a substrate-limited medium (e.g., DMEM without glucose and glutamine) and incubate overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Prepare FAO Assay Medium: On the day of the assay, prepare Seahorse XF Base Medium supplemented with L-carnitine.
-
Prepare Palmitate-BSA Conjugate: Prepare a stock solution of palmitate conjugated to BSA.
-
Cell Wash and Incubation: Wash the differentiated and this compound-treated adipocytes with the FAO assay medium. Add fresh FAO assay medium to each well and incubate in a non-CO2 37°C incubator for 1 hour.
-
Load Injection Ports: Load the injection ports of the sensor cartridge with:
-
Port A: Palmitate-BSA conjugate (to measure exogenous FAO)
-
Port B, C, D: Can be loaded with mitochondrial inhibitors (FCCP, Rotenone/Antimycin A) to assess maximal FAO and non-mitochondrial respiration.
-
-
Run Seahorse XF Analyzer: Calibrate the instrument and then replace the calibrant plate with the cell culture plate. Run the assay protocol. Basal OCR is measured before the injection of palmitate, representing endogenous FAO. OCR after palmitate injection represents the rate of exogenous FAO.
Diagram 2: Experimental Workflow for Assessing this compound Effects on Adipocyte FAO
References
In Vitro Characterization of (+)-KDT501: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-KDT501 is a novel synthetic derivative of hop iso-alpha acids, specifically the potassium salt of the n-(isobutyl) congener of a tetrahydro iso-alpha acid, also known as isohumulone. It has garnered significant interest in the field of metabolic research due to its potential therapeutic effects on conditions such as insulin resistance and type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism
This compound has been identified as a partial agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key nuclear receptor involved in adipogenesis and glucose metabolism.[2][3][4] Its activity is modest compared to full PPARγ agonists like rosiglitazone.
Data Summary: PPARγ Activation
| Compound | Target | Assay Type | EC50 (µM) | Efficacy | Reference |
| This compound | PPARγ | Reporter Assay | Not explicitly stated | Partial Agonist | [2][3][5] |
| Rosiglitazone | PPARγ | Reporter Assay | 0.42 | Full Agonist | [5] |
| Telmisartan | PPARγ | Reporter Assay | 13.4 | Agonist | [5] |
| This compound | FFA4 | Reporter Assay | 30.3 | Agonist | [3] |
Experimental Protocol: PPARγ Reporter Gene Assay
This protocol outlines the steps to determine the agonist activity of this compound on PPARγ using a cell-based reporter assay.
1. Cell Culture and Transfection:
- HEK293 cells are cultured in MEM medium supplemented with 10% FBS, non-essential amino acids, sodium pyruvate, and penicillin/streptomycin.[6]
- Cells are seeded in 96-well plates.
- Cells are transfected with expression vectors for the GAL4 DNA-binding domain fused to the PPARγ ligand-binding domain and a luciferase reporter gene under the control of a GAL4 upstream activation sequence.[6]
2. Compound Treatment:
- After 24 hours, the medium is replaced with a fresh medium containing various concentrations of this compound, a positive control (e.g., rosiglitazone), or a vehicle control (DMSO).
- Cells are incubated for an additional 20-24 hours.[5]
3. Luciferase Assay:
- The medium is removed, and cells are lysed.
- Luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
- Data is normalized to a control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
4. Data Analysis:
- The fold activation is calculated relative to the vehicle control.
- EC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Signaling Pathway: PPARγ Activation
Caption: PPARγ activation pathway by this compound.
Anti-Inflammatory Effects
This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in monocytic cells.
Data Summary: Cytokine Inhibition in THP-1 Cells
| Cytokine | Cell Line | Stimulant | Inhibition by this compound | Concentration Range (µM) | Reference |
| MCP-1 | THP-1 | LPS | Dose-dependent | 6.25 - 50 | |
| IL-6 | THP-1 | LPS | Dose-dependent | 6.25 - 50 | |
| RANTES | THP-1 | LPS | Dose-dependent | 6.25 - 50 |
Note: Specific IC50 values for cytokine inhibition by this compound are not currently available in the public domain.
Experimental Protocol: THP-1 Cytokine Inhibition Assay
This protocol describes the methodology to assess the anti-inflammatory effects of this compound.
1. Cell Culture and Differentiation:
- THP-1 human monocytic cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.[7]
- To differentiate into macrophage-like cells, THP-1 cells are treated with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48 hours.[3]
2. Compound Treatment and Stimulation:
- Differentiated THP-1 cells are pre-incubated with various concentrations of this compound for 1 hour.
- Inflammation is induced by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to 1 µg/mL.[3]
- Cells are incubated for an additional 4-24 hours.[3]
3. Cytokine Measurement:
- The cell culture supernatant is collected.
- The concentrations of cytokines (e.g., MCP-1, IL-6, TNF-α) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]
4. Data Analysis:
- The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control without the compound.
- IC50 values can be determined from the dose-response curves.
Workflow: Cytokine Inhibition Assay
Caption: Experimental workflow for cytokine inhibition assay.
Effects on Adipocyte Biology
This compound influences adipocyte function by promoting lipogenesis, a process of lipid accumulation.
Data Summary: Lipogenesis in Adipocytes
| Cell Line | Compound | Concentration (µM) | Fold Induction of Lipogenesis | Reference |
| 3T3-L1 | This compound | 3.125 - 25 | Up to 2-fold (dose-dependent) | |
| 3T3-L1 | Rosiglitazone | 10 | ~2.8-fold | |
| Human Subcutaneous | This compound | 10 | ~2.4-fold | |
| Human Subcutaneous | Rosiglitazone | 1 | ~10.3-fold |
Experimental Protocol: Adipocyte Lipogenesis Assay (Oil Red O Staining)
This protocol details the method for quantifying lipid accumulation in adipocytes treated with this compound.
1. Cell Culture and Differentiation:
- 3T3-L1 preadipocytes are cultured to confluence.
- Adipocyte differentiation is induced using a standard cocktail containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin.
- Cells are treated with various concentrations of this compound throughout the differentiation period (typically 6-10 days).
2. Oil Red O Staining:
- Cells are washed with PBS and fixed with 10% formalin for at least 1 hour.[8]
- After washing with 60% isopropanol, the cells are stained with a working solution of Oil Red O for 10-20 minutes.[8][9]
- Excess stain is washed off with water.
3. Quantification:
- The stained lipid droplets are visualized and can be photographed under a microscope.
- For quantitative analysis, the Oil Red O stain is eluted from the cells using 100% isopropanol.
- The absorbance of the eluate is measured at approximately 500-510 nm using a spectrophotometer.[10]
4. Data Analysis:
- The fold induction of lipogenesis is calculated relative to the vehicle-treated control cells.
Mitochondrial Function
This compound has been shown to enhance mitochondrial function in adipocytes, suggesting a role in improving cellular energy metabolism.
Experimental Protocol: Mitochondrial Stress Test using Seahorse XFe Analyzer
This protocol describes how to assess the effect of this compound on mitochondrial respiration in adipocytes.
1. Cell Culture:
- Adipocytes (e.g., differentiated 3T3-L1 cells) are seeded in a Seahorse XF cell culture microplate.[11]
- Cells are treated with this compound or a vehicle control for a specified period (e.g., 48 hours).
2. Assay Preparation:
- The cell culture medium is replaced with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.[12]
- The sensor cartridge is hydrated and loaded with mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone and antimycin A.[11]
3. Seahorse XFe Analyzer Run:
- The Seahorse XFe Analyzer measures the oxygen consumption rate (OCR) in real-time.
- Basal respiration is measured first.
- The inhibitors are sequentially injected to measure key parameters of mitochondrial function:
- Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
- FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
- Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and allowing for the calculation of non-mitochondrial oxygen consumption.
4. Data Analysis:
- The OCR data is used to calculate various parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
- The effects of this compound are determined by comparing these parameters between treated and control cells.
Workflow: Mitochondrial Stress Test
Caption: Workflow for the Seahorse mitochondrial stress test.
Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5) Interaction
While the metabolic effects of this compound suggest potential interactions with key regulators of metabolism such as the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled Receptor 5 (TGR5), direct in vitro binding or activation data for this compound on these receptors is not currently available in the public scientific literature. FXR is a nuclear receptor activated by bile acids that plays a critical role in bile acid, lipid, and glucose metabolism.[13][14] TGR5 is a G protein-coupled receptor, also activated by bile acids, that is involved in energy homeostasis and inflammation.[15][16][17] Further investigation is required to elucidate the potential interaction of this compound with these important metabolic targets.
Conclusion
The in vitro characterization of this compound reveals a molecule with a multifaceted pharmacological profile. It acts as a partial PPARγ agonist, exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokines, promotes lipogenesis in adipocytes, and enhances mitochondrial function. These characteristics provide a strong rationale for its investigation as a potential therapeutic agent for metabolic disorders. Further research is warranted to determine its precise binding affinities and functional effects on other key metabolic receptors such as FXR and TGR5, and to fully elucidate its mechanisms of action. This technical guide provides a foundational understanding of the in vitro properties of this compound to support ongoing and future research and development efforts.
References
- 1. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. materialneutral.info [materialneutral.info]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Oil Red O Staining [protocols.io]
- 9. protocols.io [protocols.io]
- 10. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding affinities of the farnesoid X receptor in the D3R Grand Challenge 2 estimated by free-energy perturbation and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enterohepatic Takeda G-Protein Coupled Receptor 5 Agonism in Metabolic Dysfunction-Associated Fatty Liver Disease and Related Glucose Dysmetabolism [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Research Progress of Takeda G Protein-Coupled Receptor 5 in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
(+)-KDT501 pharmacology and toxicology profile
An In-Depth Technical Guide to the Pharmacology and Toxicology Profile of (+)-KDT501
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a novel isohumulone derivative, has emerged as a promising therapeutic candidate for metabolic diseases.[1] It is a stereochemically pure substituted 1,3-cyclopentadione derived from hops.[2] This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, and its effects on various physiological parameters. The information is compiled from in vitro, in vivo animal, and human clinical studies.
Pharmacology
This compound exhibits a multi-faceted pharmacological profile, primarily acting as a dual agonist for the G-protein coupled bile acid receptor 1 (TGR5) and as a partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3]
Mechanism of Action
TGR5 Agonism and GLP-1 Secretion: this compound is a potent agonist of TGR5, a receptor expressed in various tissues including enteroendocrine L-cells.[4] Activation of TGR5 in these cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.[4] The signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream effects that promote GLP-1 release.[4][5]
Partial PPARγ Agonism and Anti-inflammatory Effects: this compound also functions as a partial agonist of PPARγ, a nuclear receptor that is a key regulator of lipid metabolism, adipogenesis, and inflammation.[2][3] As a partial agonist, it is suggested to offer the therapeutic benefits of full PPARγ agonists, such as improved insulin sensitivity, with a potentially better safety profile regarding side effects like weight gain.[2] Its anti-inflammatory properties are partly attributed to the inhibition of the NF-κB signaling pathway.[2]
Pharmacodynamics
The pharmacodynamic effects of this compound have been investigated in various models, demonstrating its potential to modulate glucose and lipid metabolism, as well as inflammation.
In Vitro Studies:
| Parameter | Cell Line | Effect | Concentration/EC50 | Reference |
| TGR5 Agonism | - | Potent agonist | - | [4] |
| PPARγ Agonism | - | Modest, partial agonist | - | [2][3] |
| Lipogenesis | 3T3L1 adipocytes | Increased | - | [2] |
| Lipogenesis | Human subcutaneous adipocytes | Increased | - | [2] |
| Inflammatory Mediator Inhibition (MCP-1, RANTES, IL-6) | THP-1 monocytes | Dose-dependent reduction | 6.25 to 50 µM | [2] |
Experimental Protocols (In Vitro):
-
Anti-inflammatory Effects in THP-1 Monocytes: Human monocytic THP-1 cells were pre-incubated with varying concentrations of this compound for one hour. Subsequently, the cells were stimulated with lipopolysaccharide (LPS) (1 µg/mL) overnight to induce an inflammatory response. The levels of inflammatory mediators such as MCP-1, IL-6, and RANTES in the cell culture medium were then quantified.[2]
-
Lipogenesis in Adipocytes: 3T3L1 adipocytes and human subcutaneous adipocytes were treated with different concentrations of this compound to assess its effect on de novo lipogenesis.[2]
In Vivo Animal Studies:
| Parameter | Animal Model | Dosage | Effect | Reference |
| Fed Blood Glucose | Diet-Induced Obesity (DIO) mice | Oral administration | Significantly reduced | [2][3] |
| Glucose/Insulin AUC (Oral Glucose Bolus) | DIO mice | Oral administration | Significantly reduced | [2][3] |
| Body Fat | DIO mice | Oral administration | Significantly reduced | [2][3] |
| Fed Glucose | Zucker Diabetic Fatty (ZDF) rats | Oral administration | Significantly reduced | [2][3] |
| Fasting Plasma Glucose | ZDF rats | Oral administration | Significantly reduced | [2][3] |
| Glucose AUC (Oral Glucose Bolus) | ZDF rats | Oral administration | Significantly reduced | [2][3] |
| Hemoglobin A1c | ZDF rats | Oral administration | Significant, dose-dependent reduction | [2][3] |
| Weight Gain | ZDF rats | Oral administration | Significant, dose-dependent reduction | [2][3] |
| Total Cholesterol | ZDF rats | Oral administration | Significant, dose-dependent reduction | [2] |
| Triglycerides | ZDF rats | Oral administration | Significant, dose-dependent reduction | [2] |
Experimental Protocols (In Vivo Animal):
-
Diet-Induced Obesity (DIO) Mouse Model: The effects of oral administration of this compound on fed blood glucose, glucose and insulin area under the curve (AUC) following an oral glucose bolus, and body fat were assessed in a DIO mouse model.[2][3]
-
Zucker Diabetic Fatty (ZDF) Rat Model: ZDF rats were orally administered this compound to evaluate its impact on fed glucose, fasting plasma glucose, glucose AUC after an oral glucose bolus, plasma hemoglobin A1c, weight gain, total cholesterol, and triglycerides.[2][3]
Human Clinical Studies:
| Parameter | Study Population | Dosage | Duration | Effect | Reference |
| Plasma Triglycerides (Lipid Tolerance Test) | Insulin-resistant prediabetic humans | Escalating doses up to 1000 mg every 12 hours | 28 days | Reduced at 4 hours | [1] |
| Plasma Adiponectin | Insulin-resistant prediabetic humans | Escalating doses up to 1000 mg every 12 hours | 28 days | Significantly increased | [1] |
| High-Molecular-Weight Adiponectin | Insulin-resistant prediabetic humans | Escalating doses up to 1000 mg every 12 hours | 28 days | Significantly increased | [1] |
| Plasma Tumor Necrosis Factor-α (TNF-α) | Insulin-resistant prediabetic humans | Escalating doses up to 1000 mg every 12 hours | 28 days | Significantly decreased | [1] |
| Oral Glucose Tolerance Test | Insulin-resistant prediabetic humans | Escalating doses up to 1000 mg every 12 hours | 28 days | No significant change | [1] |
| Insulin Sensitivity Measures | Insulin-resistant prediabetic humans | Escalating doses up to 1000 mg every 12 hours | 28 days | No significant change | [1] |
Experimental Protocols (Human Clinical):
-
Phase 1 Study: A randomized, double-blind, placebo-controlled, two-part phase 1 study was conducted in healthy individuals to assess the safety, tolerability, and pharmacokinetics of this compound.[1]
-
Study in Insulin-Resistant Prediabetic Humans: Nine obese participants with prediabetes or normal glucose tolerance with features of metabolic syndrome were treated with escalating doses of this compound, up to a maximum of 1000 mg every 12 hours, for 28 days. The study evaluated changes in carbohydrate and lipid metabolism, as well as inflammatory markers.[1]
Pharmacokinetics
In a phase 1 study involving healthy participants, single oral doses of 200, 400, 600, and 800 mg of this compound were readily absorbed and cleared. The mean half-life of the drug appeared to be dose-dependent, showing a trend of increasing with higher doses.[6]
Toxicology Profile
Detailed preclinical toxicology data from IND-enabling studies, including acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, are not extensively available in the public domain. However, human clinical studies provide valuable insights into the safety and tolerability of this compound.
Human Safety and Tolerability
In a phase 1 study with healthy volunteers, single oral doses of this compound were reported to be well tolerated when administered in both fasted and fed states. The most common treatment-related adverse event was nausea, which was reported in two participants at doses of 400, 600, and 800 mg.[6]
In a 28-day study with insulin-resistant prediabetic participants, this compound was also found to be well tolerated.[1] There were no deaths or serious adverse events reported.[1] Laboratory evaluations showed no evidence of hepatic, renal, or bone marrow toxicity.[1] Some participants reported gastrointestinal side effects such as abdominal discomfort, diarrhea, or symptoms of esophageal reflux, with most of these individuals having a history of similar symptoms.[6]
General Safety Information for Related Compounds
Safety Data Sheets for "Tetra Iso Extract," an aqueous solution of the potassium salts of tetrahydro-iso-alpha-acids used in the brewing industry, indicate that the substance is a slightly alkaline and intensely bitter material.[7][8] It is recommended to avoid contact with skin and eyes. The product is classified as slightly hazardous for water.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound activates the TGR5 receptor, leading to increased GLP-1 secretion.
Caption: As a partial PPARγ agonist, this compound modulates gene expression related to metabolism.
Caption: this compound exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Conclusion
This compound is a promising drug candidate with a dual mechanism of action that favorably impacts glucose metabolism, lipid metabolism, and inflammation. Clinical studies have demonstrated its potential to improve metabolic parameters in insulin-resistant individuals and have indicated a good safety and tolerability profile. While comprehensive preclinical toxicology data are not widely available, the existing clinical evidence suggests that this compound is a well-tolerated compound. Further research is warranted to fully elucidate its long-term safety and efficacy in larger patient populations. The unique pharmacological profile of this compound, combining TGR5 agonism and partial PPARγ agonism, positions it as a novel therapeutic agent for the management of metabolic diseases.[2][3]
References
- 1. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. brewpark.com [brewpark.com]
- 7. hopsteiner.us [hopsteiner.us]
- 8. sbi4beer.com [sbi4beer.com]
Early-Stage Research on (+)-KDT501 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-KDT501, a novel tetrahydro-iso-alpha acid derived from hops, has emerged as a promising therapeutic candidate for metabolic diseases due to its unique pharmacological profile.[1][2][3] This technical guide provides a comprehensive overview of the early-stage research surrounding this compound and its potential analogs. While detailed structure-activity relationship (SAR) studies and quantitative data for a broad series of analogs are not extensively available in the public domain, this document synthesizes the existing knowledge on the mechanism of action of this compound, its effects on key metabolic pathways, and the experimental methodologies employed in its evaluation. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.
Introduction to this compound
This compound is a stereochemically pure substituted 1,3-cyclopentadione, chemically derived from hop extracts.[2] Hops and their derivatives, particularly isohumulones, have a long history of use and have been investigated for their various health benefits, including anti-inflammatory and anti-diabetic properties.[4][5] Early research on this compound has demonstrated its potential to normalize glucose metabolism and body weight in rodent models of diabetes, suggesting a distinct pharmacological profile from existing anti-diabetic agents like metformin and pioglitazone.[1][3]
Mechanism of Action
The primary mechanism of action identified for this compound is its activity as a modest, partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) .[1][2] PPARγ is a nuclear receptor that plays a critical role in the regulation of adipogenesis, lipid metabolism, and insulin sensitivity.[5]
PPARγ Signaling Pathway
The activation of PPARγ by a ligand, such as this compound, leads to the heterodimerization of PPARγ with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The partial agonism of this compound is noteworthy, as it suggests a potential for a differentiated and possibly safer therapeutic window compared to full PPARγ agonists, which are associated with side effects such as weight gain and fluid retention.[1]
Figure 1: Simplified PPARγ signaling pathway activated by this compound.
Anti-inflammatory Effects
Beyond its effects on PPARγ, this compound has demonstrated anti-inflammatory properties. In vitro studies have shown its ability to reduce the production of inflammatory mediators in monocyte/macrophage cells.[2] This anti-inflammatory action is likely intertwined with its PPARγ activity, as PPARγ is known to have anti-inflammatory effects. However, the gene expression profile of KDT501 differs from that of the full PPARγ agonist rosiglitazone, suggesting that KDT501 may have additional, pleiotropic biological activities.[1]
Data on this compound and its Analogs
A comprehensive search of the scientific literature did not yield specific publications detailing the synthesis and comparative biological evaluation of a series of this compound analogs. Therefore, the presentation of quantitative data in structured tables for multiple analogs is not possible at this time. The following table summarizes the available qualitative and semi-quantitative information for this compound itself.
| Compound | Target | Activity | Observed Effects | Reference |
| This compound | PPARγ | Modest, partial agonist | Mediated lipogenesis in 3T3-L1 and human subcutaneous adipocytes; Reduced fed blood glucose, glucose/insulin AUC, and body fat in a DIO mouse model; Reduced fed glucose, fasting plasma glucose, and glucose AUC in ZDF rats; Dose-dependent reductions of plasma hemoglobin A1c, weight gain, total cholesterol, and triglycerides in ZDF rats. | [1][2] |
| Inflammatory Pathways | Anti-inflammatory | Reduced TNF-α and LPS-mediated inflammatory markers in THP-1 monocytes. | [6] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the research of this compound and related compounds. For specific parameters, researchers should refer to the original publications.
PPARγ Agonist Activity Assay
This in vitro assay is used to determine the ability of a compound to activate the PPARγ receptor.
Figure 2: General workflow for a PPARγ reporter gene assay.
Methodology:
-
Cell Culture: Cells expressing PPARγ (e.g., adipocytes, hepatocytes) are cultured under standard conditions.
-
Transfection: Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of a PPRE promoter and a plasmid for the expression of PPARγ.
-
Treatment: Transfected cells are treated with varying concentrations of the test compound. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: Cells are incubated for a sufficient period to allow for gene transcription and protein expression.
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of PPARγ activation.
-
Data Analysis: The results are typically plotted as a dose-response curve to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
In Vivo Efficacy Studies in Rodent Models of Diabetes
These studies are crucial for evaluating the therapeutic potential of a compound in a whole-organism context.
Models:
-
Diet-Induced Obesity (DIO) Mice: Mice are fed a high-fat diet to induce obesity, insulin resistance, and other features of the metabolic syndrome.[1]
-
Zucker Diabetic Fatty (ZDF) Rats: A genetic model of obesity and type 2 diabetes.[1]
Methodology:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions.
-
Induction of Disease Model: For DIO models, animals are maintained on a high-fat diet for a specified period.
-
Compound Administration: Animals are treated with the test compound (e.g., this compound) or vehicle control via an appropriate route (e.g., oral gavage) for a defined duration.
-
Monitoring: Body weight, food intake, and blood glucose levels are monitored regularly.
-
Metabolic Assessments:
-
Oral Glucose Tolerance Test (OGTT): To assess glucose disposal.
-
Insulin Tolerance Test (ITT): To assess insulin sensitivity.
-
Blood Chemistry: Measurement of plasma levels of insulin, triglycerides, cholesterol, and hemoglobin A1c (HbA1c).
-
-
Tissue Analysis: At the end of the study, tissues such as liver, adipose tissue, and muscle may be collected for histological analysis and gene expression studies.
Future Directions and Conclusion
The early-stage research on this compound has laid a promising foundation for the development of a new class of therapeutics for metabolic diseases. Its profile as a partial PPARγ agonist with anti-inflammatory properties suggests the potential for efficacy with an improved safety profile over existing treatments.[1][2]
However, the lack of publicly available data on a series of this compound analogs highlights a critical area for future research. Systematic medicinal chemistry efforts are needed to:
-
Synthesize a diverse library of this compound analogs.
-
Conduct comprehensive SAR studies to understand the key structural features required for optimal activity and selectivity.
-
Evaluate these analogs in a battery of in vitro and in vivo assays to identify lead candidates with improved potency, selectivity, and pharmacokinetic properties.
-
Explore the potential for dual PPARα/γ agonism or modulation of other relevant targets such as TGR5, given the structural similarities to other hop-derived compounds.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: A Novel Series of PPAR.GAMMA. Agonists | CiNii Research [cir.nii.ac.jp]
- 4. Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-KDT501: A Hop-Derived Metabolic Regulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-KDT501 is a novel, stereochemically pure therapeutic agent chemically derived from hop extracts (Humulus lupulus). Specifically, it is the potassium salt of a tetrahydro iso-α-acid, a member of the isohumulone class of compounds. Extensive preclinical and clinical investigations have demonstrated its potential as a multi-faceted metabolic regulator with promising applications in the management of type 2 diabetes, metabolic syndrome, and insulin resistance. This technical guide provides a comprehensive overview of this compound, including its derivation, mechanism of action, detailed experimental protocols, and a summary of key quantitative data from pivotal studies.
Derivation and Synthesis of this compound
This compound is a substituted 1,3-cyclopentadione that is chemically derived from the α-acids found in hops, such as humulone. The synthesis involves a multi-step process aimed at producing a stereochemically pure compound.
A key process for obtaining enantiomerically pure this compound involves the alkaline thermal isomerization of (-)-humulone, a major α-acid from hops. This initial step yields a mixture of cis and trans diastereomers of isohumulone. The desired cis diastereomers are then separated from the mixture. Subsequent purification steps, which can include countercurrent chromatography and chiral chromatography, followed by potassium salt crystallization, are employed to yield the final, highly pure this compound compound[1].
Mechanism of Action
This compound exhibits a unique, pleiotropic mechanism of action that distinguishes it from existing diabetes therapies like metformin and thiazolidinediones[2][3]. Its therapeutic effects are attributed to a combination of activities, including partial PPARγ agonism, anti-inflammatory effects, and the stimulation of GLP-1 secretion.
Partial Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism
This compound acts as a specific, partial agonist of PPARγ, a nuclear receptor that is a key regulator of adipogenesis and glucose metabolism[3]. Unlike full PPARγ agonists (e.g., rosiglitazone), which can be associated with undesirable side effects, the partial agonism of this compound is thought to contribute to its favorable safety and efficacy profile. This activity promotes lipogenesis in adipocytes, which is consistent with its role in improving insulin sensitivity[2].
Anti-Inflammatory Properties
Chronic low-grade inflammation is a hallmark of insulin resistance and metabolic syndrome. This compound has demonstrated significant anti-inflammatory effects in various in vitro models. In monocytic THP-1 cells, it has been shown to dose-dependently reduce the secretion of pro-inflammatory mediators such as MCP-1, RANTES, and IL-6 upon stimulation with lipopolysaccharide (LPS)[2][3]. This anti-inflammatory action is distinct from that of full PPARγ agonists and contributes to its overall metabolic benefits.
Glucagon-Like Peptide-1 (GLP-1) Secretion
Recent evidence suggests that this compound functions as a GLP-1 secretagogue. This action is mediated through the activation of bitter taste receptors (TAS2Rs) located on enteroendocrine L-cells in the gut. The stimulation of these receptors by this compound leads to the release of GLP-1, an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Effects of this compound in Rodent Models of Diabetes and Obesity
| Parameter | Animal Model | Treatment Group(s) | Key Findings | Reference(s) |
| Fed Blood Glucose | Diet-Induced Obese (DIO) Mice | This compound | Significantly reduced | [2] |
| Glucose AUC (Oral Glucose Tolerance Test) | DIO Mice | This compound | Significantly reduced | |
| Body Fat | DIO Mice | This compound | Significantly reduced | [4] |
| Fasting Plasma Glucose | Zucker Diabetic Fatty (ZDF) Rats | This compound | Significantly reduced | |
| Fed Glucose | ZDF Rats | This compound | Significantly reduced | [2] |
| Glucose AUC (Oral Glucose Tolerance Test) | ZDF Rats | This compound | Significantly reduced | [2] |
| Hemoglobin A1c (HbA1c) | ZDF Rats | This compound (100 mg/kg) | Reduction equivalent to metformin | [2] |
| This compound (higher doses) | Reduced to approx. half of vehicle control | [2] | ||
| Weight Gain | ZDF Rats | This compound | Dose-dependent reduction | [2] |
| Total Cholesterol | ZDF Rats | This compound | Reduced (unlike metformin and pioglitazone) | [2] |
| Triglycerides | ZDF Rats | This compound (200 mg/kg) | Largest reduction by end of study | [2] |
Table 2: Effects of this compound in a Human Clinical Trial (Insulin-Resistant, Prediabetic Subjects)
| Parameter | Baseline (Mean ± SEM) | After 28 Days of this compound (Mean ± SEM) | P-value | Reference(s) |
| Fasting Plasma Glucose (mg/dL) | 104 ± 4 | 102 ± 4 | NS | [5] |
| 2-hour Post-OGTT Glucose (mg/dL) | 171 ± 12 | 162 ± 18 | NS | [5] |
| Fasting Triglycerides (mg/dL) | 134 ± 13 | 132 ± 13 | NS | [5] |
| 4-hour Post-Lipid Meal Triglycerides (mg/dL) | 185 ± 13 | 155 ± 13 | < 0.05 | [5] |
| Total Cholesterol (mg/dL) | 185 ± 9 | 173 ± 7 | < 0.05 | [5] |
| TNF-α (pg/mL) | 2.5 ± 0.2 | 2.1 ± 0.2 | < 0.05 | [5] |
| Total Adiponectin (µg/mL) | 6.8 ± 0.8 | 8.0 ± 1.0 | < 0.05 | [5] |
| High-Molecular-Weight Adiponectin (µg/mL) | 2.9 ± 0.5 | 3.8 ± 0.7 | < 0.05 | [5] |
NS: Not Significant
Detailed Experimental Protocols
In Vitro Anti-Inflammatory Assay in THP-1 Cells
Objective: To assess the effect of this compound on the production of inflammatory mediators in a human monocyte cell line.
Cell Line: Human monocytic THP-1 cells.
Protocol:
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator. Differentiate the THP-1 monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 0.16 µg/mL for 24 hours[6].
-
Compound Treatment: Pre-incubate the differentiated THP-1 macrophages with varying concentrations of this compound (e.g., 6.25 to 50 µM) or vehicle control (e.g., DMSO) for 1-2 hours[2][7].
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the cell cultures and incubate overnight[2].
-
Cytokine Measurement: Collect the cell culture supernatant and quantify the levels of inflammatory cytokines and chemokines (e.g., MCP-1, RANTES, IL-6, TNF-α) using specific Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's instructions[7][8].
-
Data Analysis: Normalize cytokine concentrations to the total protein content of the cell lysates. Express results as a percentage of the LPS-stimulated control.
PPARγ Reporter Gene Assay
Objective: To determine the agonistic activity of this compound on the human PPARγ receptor.
Cell Line: A suitable mammalian cell line (e.g., HEK293T) engineered to express the human PPARγ and a luciferase reporter gene linked to a PPARγ-responsive promoter element.
Protocol:
-
Cell Culture and Transfection: Culture the reporter cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS. Seed the cells into a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control (DMSO) for 20-24 hours[9][10][11].
-
Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity using a luminometer and a commercially available luciferase assay reagent[10].
-
Data Analysis: Normalize the relative luminescence units (RLU) to a control (e.g., a co-transfected Renilla luciferase vector) to account for variations in cell number and transfection efficiency. Plot the dose-response curve and calculate the EC50 value using non-linear regression analysis[9][11].
In Vitro GLP-1 Secretion Assay using STC-1 Cells
Objective: To evaluate the effect of this compound on the secretion of GLP-1 from an enteroendocrine cell line.
Cell Line: Murine enteroendocrine STC-1 cells.
Protocol:
-
Cell Culture: Grow STC-1 cells in a 12-well plate until confluent in DMEM supplemented with 10% FBS[12].
-
Pre-incubation and Treatment: Wash the cells twice with Krebs-Henseleit buffer (KHB). Pre-incubate the cells in KHB for a defined period. Subsequently, expose the cells to various concentrations of this compound, a positive control (e.g., 500 µg/mL functional soy protein), or vehicle for 2 hours[12].
-
Sample Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of GLP-1 in the collected supernatant using a commercially available GLP-1 ELISA kit according to the manufacturer's instructions[13][14].
-
Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells in each well.
Oral Glucose Tolerance Test (OGTT) in Rodents
Objective: To assess the effect of this compound on glucose disposal in a rodent model of diabetes or obesity.
Animal Model: Diet-Induced Obese (DIO) mice or Zucker Diabetic Fatty (ZDF) rats.
Protocol:
-
Fasting: Fast the animals overnight (approximately 16-18 hours) with free access to water[15].
-
Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.
-
Compound Administration: Administer this compound or vehicle control orally by gavage at a predetermined time before the glucose challenge.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally by gavage[16].
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes) and measure blood glucose levels[16].
-
Data Analysis: Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for glucose.
Human Lipid Tolerance Test
Objective: To evaluate the effect of this compound on postprandial lipemia in humans.
Study Population: Insulin-resistant, prediabetic individuals.
Protocol:
-
Fasting: Participants fast overnight for 8-10 hours[17][18].
-
Baseline Blood Sample: A baseline venous blood sample is collected to measure fasting triglyceride levels.
-
Standardized High-Fat Meal: Participants consume a standardized high-fat meal[17][18].
-
Postprandial Blood Sample: A second blood sample is collected 4 hours after the consumption of the high-fat meal[5].
-
Triglyceride Measurement: Plasma triglyceride concentrations in both the fasting and postprandial samples are determined using standard biochemical assays.
-
Data Analysis: Compare the 4-hour post-meal triglyceride levels before and after the 28-day treatment period with this compound.
Visualizations of Pathways and Workflows
Signaling Pathways of this compound
Caption: Signaling pathways of this compound.
Experimental Workflow for In Vitro Anti-Inflammatory Assay
Caption: In Vitro Anti-Inflammatory Assay Workflow.
Logical Relationship of this compound's Therapeutic Effects
Caption: Logical relationship of this compound's effects.
References
- 1. US9340479B2 - Methods of synthesizing alpha acids and substantially enantiomerically pure compositions thereof - Google Patents [patents.google.com]
- 2. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiatherogenic Effects of Quercetin in the THP-1 Macrophage Model In Vitro, With Insights Into Its Signaling Mechanisms Using In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. korambiotech.com [korambiotech.com]
- 12. pure.au.dk [pure.au.dk]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. In-vitro GLP-1 Release Assay Using STC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 17. Oral Fat Tolerance Test (OFTT) in Human [protocols.io]
- 18. protocols.io [protocols.io]
(+)-KDT501: A Novel Anti-Inflammatory Agent for Metabolic and Inflammatory Disorders
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(+)-KDT501, a novel substituted 1,3-cyclopentadione derived from hops (Humulus lupulus), has emerged as a promising therapeutic candidate with significant anti-inflammatory properties.[1][2] Extensive preclinical and clinical investigations have demonstrated its ability to modulate key inflammatory pathways and improve metabolic parameters, distinguishing its mechanism from existing therapeutics.[1][3][4] This document provides a comprehensive technical overview of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing its mechanisms of action to support further research and development in the fields of inflammation and metabolic disease.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism that appears to be largely independent of peroxisome proliferator-activated receptor-gamma (PPARγ) activation, a key differentiator from thiazolidinedione (TZD) drugs like rosiglitazone.[1][2] While it exhibits modest, partial PPARγ agonist activity, its primary anti-inflammatory actions are attributed to the modulation of other signaling pathways.[1][2]
Key mechanistic attributes include:
-
Inhibition of Pro-Inflammatory Mediators: this compound significantly reduces the production of pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), and Interleukin-6 (IL-6) in monocytic cells.[1][5] It also inhibits lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) and nitric oxide (NO).[3]
-
Downregulation of TNFα: In human clinical studies, treatment with this compound led to a significant decrease in plasma levels of Tumor Necrosis Factor-alpha (TNFα), a critical cytokine in systemic inflammation.[4][6][7]
-
Upregulation of Adiponectin: The compound stimulates the secretion of adiponectin, an anti-inflammatory and insulin-sensitizing adipokine, from adipose tissue.[4][8] This effect is post-transcriptional, suggesting a mechanism that enhances secretion rather than gene expression.[8]
-
Potential NF-κB Pathway Inhibition: As a derivative of hop extracts, which are known inhibitors of the NF-κB signaling pathway, it is hypothesized that this compound may exert its effects by suppressing this central inflammatory cascade.[1]
dot digraph "KDT501_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#202124"];
// Nodes KDT501 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adipose [label="Adipose Tissue", fillcolor="#FBBC05", fontcolor="#202124"]; Macrophage [label="Monocytes / Macrophages\n(e.g., THP-1, RAW264.7)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProInflammatory [label="Pro-inflammatory Cytokines\n(MCP-1, IL-6, RANTES, TNFα)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adiponectin [label="Adiponectin\n(Anti-inflammatory Adipokine)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Systemic Inflammation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges KDT501 -> Adipose [label=" Acts on"]; KDT501 -> Macrophage [label=" Acts on"]; Adipose -> Adiponectin [label=" Increases Secretion", color="#34A853", arrowhead=normal]; Macrophage -> NFkB [label=" Inhibits?", style=dashed, color="#EA4335", arrowhead=tee]; NFkB -> ProInflammatory [label=" Induces", color="#EA4335", arrowhead=normal]; ProInflammatory -> Inflammation [label=" Promotes", color="#EA4335", arrowhead=normal]; Adiponectin -> Inflammation [label=" Reduces", color="#34A853", arrowhead=tee]; } digraph "KDT501_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#202124"]; KDT501 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adipose [label="Adipose Tissue", fillcolor="#FBBC05", fontcolor="#202124"]; Macrophage [label="Monocytes / Macrophages\n(e.g., THP-1, RAW264.7)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProInflammatory [label="Pro-inflammatory Cytokines\n(MCP-1, IL-6, RANTES, TNFα)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adiponectin [label="Adiponectin\n(Anti-inflammatory Adipokine)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Systemic Inflammation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; KDT501 -> Adipose [label=" Acts on"]; KDT501 -> Macrophage [label=" Acts on"]; Adipose -> Adiponectin [label=" Increases Secretion", color="#34A853", arrowhead=normal]; Macrophage -> NFkB [label=" Inhibits?", style=dashed, color="#EA4335", arrowhead=tee]; NFkB -> ProInflammatory [label=" Induces", color="#EA4335", arrowhead=normal]; ProInflammatory -> Inflammation [label=" Promotes", color="#EA4335", arrowhead=normal]; Adiponectin -> Inflammation [label=" Reduces", color="#34A853", arrowhead=tee]; }
Caption: Proposed anti-inflammatory mechanism of this compound.
Quantitative Data Summary
The anti-inflammatory efficacy of this compound has been quantified in various preclinical and clinical settings. The tables below summarize the key findings.
Table 1: In Vitro Anti-Inflammatory Activity in THP-1 Monocytes
| Inflammatory Mediator | Concentration Range (µM) | Observation | Reference |
| MCP-1 | 6.25 - 50 | Dose-dependent reduction | [1] |
| RANTES | 6.25 - 50 | Dose-dependent reduction | [1] |
| IL-6 | 6.25 - 50 | Dose-dependent reduction | [1] |
Data derived from LPS-stimulated THP-1 cells.
Table 2: Effects on Inflammatory Markers in Murine Macrophages
| Cell Line | Inflammatory Mediator | Observation | Reference |
| RAW264.7 | PGE₂ | Reduction | [3] |
| RAW264.7 | NO | Reduction | [3] |
Data derived from LPS-stimulated RAW264.7 cells.
Table 3: Clinical Effects on Systemic Inflammation in Obese, Insulin-Resistant Humans
| Plasma Marker | Duration of Treatment | Observation | Reference |
| TNFα | 28 days | Significant decrease | [4][7] |
| Adiponectin (Total) | 28 days | Significant increase | [4][7] |
| Adiponectin (HMW) | 28 days | Significant increase | [4][7] |
High-Molecular-Weight (HMW) adiponectin is the most biologically active form.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments cited in the evaluation of this compound.
In Vitro Anti-Inflammatory Assay in THP-1 Cells
This protocol was designed to assess the direct effect of this compound on the production of inflammatory mediators by human monocytic cells.[1]
-
Cell Culture: Human THP-1 monocytic cells were maintained in standard culture conditions.
-
Pre-incubation: Cells were pre-incubated with varying concentrations of this compound (ranging from 6.25 µM to 50 µM) for 1 hour. Control groups included vehicle control and other compounds like rosiglitazone for comparison.
-
Inflammatory Stimulus: Following pre-incubation, cells were stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The stimulated cells were incubated overnight.
-
Quantification of Mediators: The cell culture medium was collected, and the levels of secreted inflammatory mediators (MCP-1, IL-6, RANTES) were quantified using standard immunoassay techniques, such as ELISA.
-
Data Analysis: Results were expressed as the mean ± SD from four independent samples, with statistical significance determined relative to the LPS-stimulated control group (p<0.05).
dot digraph "In_Vitro_Workflow" { graph [bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#202124"];
// Nodes start [label="Start: Culture THP-1 Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; preincubation [label="1. Pre-incubate cells for 1 hr with:\n- Vehicle Control\n- this compound (6.25-50 µM)\n- Rosiglitazone", fillcolor="#FBBC05", fontcolor="#202124"]; stimulation [label="2. Stimulate with LPS (1 µg/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="3. Incubate Overnight", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collection [label="4. Collect Supernatant", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="5. Quantify Cytokines\n(MCP-1, IL-6, RANTES)\nvia ELISA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> preincubation; preincubation -> stimulation; stimulation -> incubation; incubation -> collection; collection -> analysis; analysis -> end; } digraph "In_Vitro_Workflow" { graph [bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#202124"]; start [label="Start: Culture THP-1 Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; preincubation [label="1. Pre-incubate cells for 1 hr with:\n- Vehicle Control\n- this compound (6.25-50 µM)\n- Rosiglitazone", fillcolor="#FBBC05", fontcolor="#202124"]; stimulation [label="2. Stimulate with LPS (1 µg/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="3. Incubate Overnight", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collection [label="4. Collect Supernatant", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="5. Quantify Cytokines\n(MCP-1, IL-6, RANTES)\nvia ELISA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> preincubation; preincubation -> stimulation; stimulation -> incubation; incubation -> collection; collection -> analysis; analysis -> end; }
Caption: Experimental workflow for in vitro anti-inflammatory assays.
In Vivo Rodent Models of Metabolic Disease
This compound was evaluated in established rodent models to understand its effects on inflammation in the context of obesity and diabetes.[1][3]
-
Animal Models:
-
Drug Administration: Test compounds, including this compound (at doses such as 100, 150, and 200 mg/kg), were administered orally twice daily for a period of up to 32 days.[1]
-
Outcome Measures: A range of metabolic and inflammatory parameters were assessed, including body weight, body fat (via QNMR), blood glucose, insulin, HbA1c, and plasma lipids (cholesterol, triglycerides).[1] Although specific inflammatory markers from these studies were not detailed in the provided abstracts, the models are standard for assessing inflammation associated with metabolic dysfunction.
Human Clinical Trial in Insulin-Resistant Subjects
An open-label study was conducted to evaluate the effects of this compound in humans with metabolic dysfunction.[4][7]
-
Participants: Nine obese participants with either prediabetes or normal glucose tolerance with features of metabolic syndrome were enrolled.[4][9]
-
Intervention: Participants were treated with escalating doses of this compound up to a maximum dose of 1000 mg every 12 hours for a total of 28 days.[4][7]
-
Primary Outcome Measures: Changes in carbohydrate and lipid metabolism.
-
Inflammatory Marker Analysis: Plasma samples were collected before and after the 28-day treatment period. Levels of key inflammatory markers, including TNFα, total adiponectin, and HMW adiponectin, were quantified.[4]
-
Adipose Tissue Analysis: In a sub-study, subcutaneous adipose tissue explants were obtained before and after treatment to measure the secretion of adiponectin ex vivo.[8]
dot digraph "Human_Trial_Logic" { graph [bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#202124"];
// Nodes KDT501 [label="Intervention:\nthis compound Administration\n(28 Days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adipose [label="Target Tissue:\nAdipose & Systemic Circulation", fillcolor="#FBBC05", fontcolor="#202124"]; TNF [label="Plasma TNFα", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Adiponectin [label="Plasma Adiponectin (Total & HMW)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammation [label="Outcome:\nReduction in Systemic\nInflammatory State", shape=diamond, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges KDT501 -> Adipose; Adipose -> TNF [label=" Leads to Change in"]; Adipose -> Adiponectin [label=" Leads to Change in"]; TNF -> Inflammation [label=" Decreased", color="#EA4335", arrowhead=normal]; Adiponectin -> Inflammation [label=" Increased", color="#34A853", arrowhead=normal]; } digraph "Human_Trial_Logic" { graph [bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#202124"]; KDT501 [label="Intervention:\nthis compound Administration\n(28 Days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adipose [label="Target Tissue:\nAdipose & Systemic Circulation", fillcolor="#FBBC05", fontcolor="#202124"]; TNF [label="Plasma TNFα", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Adiponectin [label="Plasma Adiponectin (Total & HMW)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammation [label="Outcome:\nReduction in Systemic\nInflammatory State", shape=diamond, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; KDT501 -> Adipose; Adipose -> TNF [label=" Leads to Change in"]; Adipose -> Adiponectin [label=" Leads to Change in"]; TNF -> Inflammation [label=" Decreased", color="#EA4335", arrowhead=normal]; Adiponectin -> Inflammation [label=" Increased", color="#34A853", arrowhead=normal]; }
Caption: Logical flow of this compound's observed effects in humans.
Conclusion and Future Directions
This compound is a promising anti-inflammatory agent with a unique, PPARγ-independent mechanism of action.[1] Its ability to dose-dependently reduce a suite of pro-inflammatory mediators in vitro and decrease systemic TNFα while increasing anti-inflammatory adiponectin in humans highlights its therapeutic potential.[1][4] The compound's beneficial effects on both inflammation and metabolic parameters suggest it could be a valuable treatment for complex conditions like metabolic syndrome and type 2 diabetes, where chronic low-grade inflammation is a key pathological driver.[3][6]
Future research should focus on:
-
Elucidating the precise molecular targets and confirming the role of the NF-κB pathway.
-
Conducting larger, placebo-controlled clinical trials to validate the anti-inflammatory effects and assess long-term safety and efficacy.
-
Exploring its potential in other chronic inflammatory diseases , such as rheumatoid arthritis, given its observed effects in human synovial fibroblasts.[1]
References
- 1. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes | PLOS One [journals.plos.org]
- 4. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans [frontiersin.org]
(+)-KDT501: A Novel Regulator of Glucose Metabolism in Rodent Models of Type 2 Diabetes
A Technical Guide for Researchers and Drug Development Professionals
Introduction: (+)-KDT501 is a novel therapeutic agent derived from hops, identified for its potential in treating type 2 diabetes and its associated metabolic conditions.[1][2] Unlike traditional anti-diabetic drugs, this compound exhibits a unique pharmacological profile, demonstrating efficacy in improving glucose homeostasis and reducing body weight in preclinical rodent models.[3][4] This document provides a comprehensive overview of the effects of this compound on glucose metabolism in rodents, detailing its mechanism of action, summarizing key quantitative data from pivotal studies, and outlining the experimental protocols used to generate these findings.
Mechanism of Action
This compound's metabolic benefits stem from a multi-faceted mechanism. It functions as a modest, partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of adipogenesis and insulin sensitivity.[1][3] However, its gene expression profile in adipocytes differs significantly from full PPARγ agonists like rosiglitazone, suggesting a distinct mode of action that may mitigate common side effects such as weight gain.[1][3][5]
Furthermore, this compound exhibits significant anti-inflammatory properties, which are crucial for combating the low-grade inflammation characteristic of obesity-related insulin resistance.[1][3] Studies have shown it can reduce the secretion of pro-inflammatory mediators like MCP-1, RANTES, and IL-6 in macrophage cell lines.[3] A more recent proposed mechanism involves the activation of intestinal bitter taste receptors (specifically Tas2r108 in mice), which stimulates the release of glucagon-like peptide-1 (GLP-1).[6] This secretagogue effect enhances insulin secretion and improves glucose tolerance.[6]
Signaling Pathway of this compound
Caption: Proposed signaling pathways for this compound.
Efficacy in Rodent Models of Diabetes and Obesity
Oral administration of this compound has demonstrated significant improvements in key metabolic parameters in both diet-induced obesity (DIO) mice and Zucker Diabetic Fatty (ZDF) rats, two widely used models for studying type 2 diabetes.
In DIO mice, treatment with this compound led to notable improvements in glucose tolerance and reductions in body fat.[1][3]
| Parameter | Vehicle Control | This compound (100 mg/kg) | This compound (200 mg/kg) | Metformin | Pioglitazone (30 mg/kg) |
| Glucose AUC (OGTT) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Insulin AUC (OGTT) | - | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Body Fat % | - | Significantly Reduced | Significantly Reduced | Significantly Reduced | No Significant Change |
| Fed Blood Glucose | - | Significantly Reduced | Significantly Reduced | - | - |
| (Data synthesized from studies where significance (p<0.05) versus vehicle control was reported. Absolute values were not consistently available across summaries.)[3][4][7] |
ZDF rats, a genetic model of obesity and type 2 diabetes, also showed marked benefits from this compound administration, including dose-dependent reductions in weight gain and improvements in glycemic control.[1][3]
| Parameter | Vehicle Control | This compound (100 mg/kg) | This compound (150 mg/kg) | This compound (200 mg/kg) | Metformin | Rosiglitazone |
| Weight Gain | - | Dose-dependent Reduction | Dose-dependent Reduction | Dose-dependent Reduction | Weight Gain | Weight Gain |
| Hemoglobin A1c (HbA1c) | - | Significant Reduction | Significant Reduction | Significant Reduction | - | - |
| Fed Blood Glucose | - | Significant Reduction | Significant Reduction | Significant Reduction | - | - |
| Glucose AUC (OGTT) | - | Significant Reduction | Significant Reduction | Significant Reduction | - | - |
| Total Cholesterol | - | Dose-dependent Reduction | Dose-dependent Reduction | Dose-dependent Reduction | No Change | No Change |
| Triglycerides | - | Significant Reduction | Significant Reduction | Significant Reduction | - | - |
| (Data synthesized from studies reporting significant, dose-dependent effects versus vehicle control.)[1][3][5] |
Experimental Protocols and Methodologies
The findings summarized above were generated using standardized and rigorous preclinical experimental designs.
-
Diet-Induced Obesity (DIO) Mice: Male C57BL/6 mice were fed a high-fat diet (typically 60% kcal from fat) for several weeks to induce obesity and insulin resistance before the commencement of treatment.[3]
-
Zucker Diabetic Fatty (ZDF) Rats: Male ZDF rats were used as a genetic model of obesity, hyperglycemia, and hyperlipidemia.[3]
-
Administration: this compound and control compounds were administered orally, typically twice daily (bid), for the duration of the study (e.g., 32 days).[3][8]
-
Oral Glucose Tolerance Test (OGTT):
-
Animals are fasted overnight.
-
A baseline blood sample is collected (t=0).
-
A concentrated glucose solution (e.g., 1-2 g/kg body weight) is administered orally via gavage.
-
Blood samples are collected at specified intervals (e.g., 15, 30, 60, 120 minutes) post-glucose administration.
-
Blood glucose levels are measured, and the Area Under the Curve (AUC) is calculated to assess glucose tolerance.[3]
-
-
Body Composition Analysis:
-
Body fat and lean mass are quantified using Quantitative Nuclear Magnetic Resonance (QNMR).[3] This non-invasive method provides precise measurements of body composition.
-
-
Biochemical Analysis:
Experimental Workflow for In Vivo Rodent Study
Caption: General experimental workflow for this compound rodent studies.
Conclusion
Preclinical studies in rodent models of obesity and type 2 diabetes demonstrate that this compound is a promising therapeutic candidate. It effectively improves glucose metabolism, reduces hyperglycemia and HbA1c, and promotes fat loss without the weight gain associated with some traditional insulin sensitizers.[3][4] Its unique mechanism, combining partial PPARγ agonism with anti-inflammatory actions and potential GLP-1 secretagogue effects, distinguishes it from existing anti-diabetic agents.[3][6] These findings provide a strong rationale for the continued investigation and development of this compound for the treatment of metabolic diseases.
References
- 1. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes | Semantic Scholar [semanticscholar.org]
- 3. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for the Use of (+)-KDT501 in 3T3-L1 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (+)-KDT501, a novel substituted 1,3-cyclopentadione derived from hops, in 3T3-L1 cell culture.[1] This document outlines the mechanism of action, experimental protocols, and data presentation for studying the effects of this compound on adipocyte biology.
Introduction to this compound
This compound is a synthetic derivative of isohumulones, compounds found in hops, that has demonstrated significant potential in metabolic research.[2][3] It exhibits a unique pharmacological profile, distinct from other anti-diabetic agents, with pleiotropic effects on glucose metabolism, lipid handling, and inflammation.[1][4] In rodent models of diabetes and obesity, oral administration of this compound has been shown to reduce body fat, improve glucose tolerance, and decrease plasma triglycerides.[1][5]
Mechanism of Action in 3T3-L1 Adipocytes
In the context of 3T3-L1 adipocytes, this compound functions through multiple pathways:
-
Partial PPARγ Agonism: this compound acts as a weak, partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis and lipid metabolism.[1][2] Its partial agonism results in a distinct gene expression profile compared to full PPARγ agonists like rosiglitazone.[1]
-
Enhanced Mitochondrial Function: Treatment with this compound has been shown to significantly increase both basal and maximal fatty acid oxidation rates in 3T3-L1 adipocytes, suggesting a boost in mitochondrial function.[6][7]
-
Potentiation of β-Adrenergic Signaling: The compound sensitizes adipocytes to β-adrenergic signaling, which can lead to increased expression of genes involved in thermogenesis and lipolysis.[6][8][9]
-
Modulation of Adipokine Secretion: While some studies show it promotes adiponectin gene expression in human adipocytes, its primary effect on adiponectin secretion appears to be post-transcriptional.[6][8] It has also been shown to reduce the expression of pro-inflammatory cytokines in macrophages, which can indirectly affect adipocyte function.[1][2]
Applications in 3T3-L1 Cell Culture
The 3T3-L1 cell line is a well-established model for studying adipogenesis. The use of this compound in this system is applicable to a variety of research areas:
-
Adipogenesis and Lipid Metabolism: To investigate the impact of a partial PPARγ agonist on adipocyte differentiation, lipid accumulation, and lipogenesis.
-
Insulin Sensitivity and Glucose Metabolism: To assess the compound's effect on glucose uptake and its underlying signaling pathways in adipocytes.
-
Mitochondrial Function: To study the mechanisms by which this compound enhances fatty acid oxidation and mitochondrial respiration.
-
Adipose Tissue "Browning": To explore the potential of this compound to induce a thermogenic phenotype in white adipocytes.
-
Drug Screening: To compare the efficacy and mechanism of novel therapeutic compounds against this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in 3T3-L1 adipocytes and related models as reported in the literature.
Table 1: Effect of this compound on Lipogenesis in 3T3-L1 Adipocytes
| Compound | Concentration (µM) | Fold Increase in Lipogenesis (vs. DMSO control) |
| This compound | 3.125 | Dose-dependent increase |
| This compound | 6.25 | Dose-dependent increase |
| This compound | 12.5 | Dose-dependent increase |
| This compound | 25 | ~2.0-fold |
| Rosiglitazone | 10 | ~2.8-fold |
Data extracted from Konda et al., 2014.[1]
Table 2: Effect of this compound on Fatty Acid Oxidation in Differentiated 3T3-L1 Adipocytes
| Treatment (48h) | Condition | Effect on Fatty Acid Oxidation Rate | Significance (p-value) |
| This compound (10 µM) | Basal (Endogenous) | Significant Increase | < 0.001 |
| This compound (10 µM) | Maximal (Exogenous Palmitate) | Significant Increase | < 0.001 |
Data extracted from Finlin et al., 2017.[6][7]
Experimental Protocols
Materials and Reagents
-
Cell Line: 3T3-L1 preadipocytes
-
Media and Supplements:
-
DMEM (high glucose)
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin (bovine)
-
-
Compound: this compound (prepare stock solution in DMSO)
-
Assay-specific reagents:
-
Oil Red O solution
-
2-deoxy-D-[³H]-glucose
-
Palmitate-BSA conjugate
-
Seahorse XF Palmitate Oxidation Stress Test Kit (or similar)
-
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
This protocol is a standard method for differentiating 3T3-L1 cells into mature adipocytes.[10][11][12]
-
Preadipocyte Expansion:
-
Initiation of Differentiation (Day 0):
-
Seed preadipocytes in the desired culture plates (e.g., 24-well plates) and grow them to 100% confluency.
-
Two days post-confluency, replace the expansion medium with Differentiation Medium (DM-I).
-
DM-I: DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.[1][10]
-
-
Maturation (Day 2 onwards):
-
After 2-3 days, replace DM-I with Differentiation Medium II (DM-II).
-
DM-II: DMEM with 10% FBS and 10 µg/mL insulin.
-
Two days later, replace DM-II with Maintenance Medium (DMEM with 10% FBS).
-
Replenish the maintenance medium every 2-3 days. Full differentiation with visible lipid droplets is typically achieved by day 8-10.[10]
-
Protocol 2: Treatment of 3T3-L1 Adipocytes with this compound
-
Preparation of this compound: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock.
-
Treatment during Differentiation: To study effects on adipogenesis, add this compound at various concentrations (e.g., 3 µM to 25 µM) to the DM-I on Day 0.[1] Maintain the same concentrations in subsequent media changes.
-
Treatment of Mature Adipocytes: To study effects on mature adipocyte function, add this compound to the maintenance medium of fully differentiated cells (e.g., Day 8 or later). The duration of treatment will depend on the specific assay (e.g., 48 hours for fatty acid oxidation assays).[7]
-
Vehicle Control: Always include a DMSO vehicle control group at the same final concentration of DMSO used for the highest this compound dose.
Protocol 3: Lipogenesis Assay
This assay measures the synthesis of new lipids.
-
Differentiate 3T3-L1 cells in 24-well plates as described in Protocol 1.
-
On Day 0, treat the cells with varying concentrations of this compound (e.g., 3.125 to 25 µM) or a positive control like rosiglitazone (10 µM).[1]
-
On Day 7 or 8, wash the cells with PBS and incubate for 2 hours in serum-free DMEM.
-
Add fresh serum-free DMEM containing [¹⁴C]-acetate and the respective treatments.
-
Incubate for 2-4 hours at 37°C.
-
Wash the cells with ice-cold PBS to stop the reaction.
-
Lyse the cells and extract the total lipids using a solvent like hexane:isopropanol (3:2).
-
Measure the incorporated radioactivity in the lipid fraction using a scintillation counter.
Protocol 4: Fatty Acid Oxidation Assay
This protocol measures the mitochondrial capacity to oxidize fatty acids.
-
Differentiate 3T3-L1 cells in a Seahorse XF Cell Culture Microplate.
-
Treat fully differentiated adipocytes with this compound (e.g., 10 µM) for 48 hours.[7]
-
One hour before the assay, replace the medium with a substrate-limited base medium.
-
Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
-
To measure fatty acid oxidation, inject a palmitate-BSA conjugate and monitor the change in OCR.
-
Inject an inhibitor of fatty acid transport into the mitochondria (e.g., etomoxir) to confirm that the observed OCR is due to fatty acid oxidation.
-
Maximal respiration can be assessed by injecting an uncoupling agent like FCCP.
Protocol 5: Glucose Uptake Assay
This assay measures the rate of glucose transport into the cells.[14]
-
Differentiate 3T3-L1 cells in 12- or 24-well plates.
-
Treat mature adipocytes with this compound for a specified period (e.g., 24 hours).
-
Serum-starve the cells for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Wash the cells with KRH buffer.
-
Treat with this compound or a positive control (e.g., 100 nM insulin) in KRH buffer for 30 minutes.
-
Add 2-deoxy-D-[³H]-glucose to each well and incubate for 5-10 minutes.
-
Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Measure the amount of incorporated radioactivity using a scintillation counter. Normalize the results to total protein content.
Mandatory Visualizations
Caption: Experimental workflow for 3T3-L1 differentiation and treatment with this compound.
Caption: Simplified signaling pathways of this compound in 3T3-L1 adipocytes.
References
- 1. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans [frontiersin.org]
- 9. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 11. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 12. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 13. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 14. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
Measuring GLP-1 Secretion in Response to (+)-KDT501 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-KDT501 is a synthetic isohumulone that has been identified as a potent and selective agonist of the bitter taste receptor TGR5 (TAS1R family), specifically activating TAS2R108 in mice and TAS2R1 in humans. This activation on enteroendocrine L-cells, located in the gastrointestinal tract, stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone with therapeutic potential for type 2 diabetes and obesity. These application notes provide detailed protocols for measuring GLP-1 secretion in response to this compound treatment in both in vitro and in vivo models, along with a summary of expected quantitative outcomes and a depiction of the underlying signaling pathway.
Data Presentation
The following tables summarize the quantitative data on GLP-1 secretion following treatment with this compound in diet-induced obese (DIO) mice.
Table 1: Effect of a Single Oral Dose of this compound on Circulating GLP-1 Levels in DIO Mice
| Treatment Group | Dose (mg/kg) | Time Point | Mean GLP-1 (pg/mL) ± SEM | Fold Change vs. Vehicle |
| Vehicle | - | 30 min | ~10 | 1.0 |
| This compound | 150 | 30 min | ~25 | ~2.5 |
Table 2: Effect of 4-Day Oral Dosing of this compound on Plasma GLP-1 Levels in DIO Mice
| Treatment Group | Daily Dose (mg/kg) | Duration | Mean GLP-1 (pg/mL) ± SEM | Fold Change vs. Vehicle |
| Vehicle | - | 4 days | ~5 | 1.0 |
| This compound | 150 | 4 days | >50 | >10 |
Note: Data is approximated from published graphical representations and intended for illustrative purposes.
Signaling Pathway
The mechanism of this compound-induced GLP-1 secretion is initiated by its binding to bitter taste receptors on the surface of enteroendocrine L-cells.
Application Notes: (+)-KDT501 in Diet-Induced Obese (DIO) Mice
Introduction
(+)-KDT501 is a novel, stereochemically pure substituted 1,3-cyclopentanedione derived from hops.[1][2] It has demonstrated significant therapeutic potential for type 2 diabetes and related metabolic conditions in rodent models.[2][3] In diet-induced obese (DIO) mice, a common preclinical model for studying obesity and insulin resistance, oral administration of this compound has been shown to normalize glucose metabolism, reduce body fat, and improve insulin sensitivity.[2][4] These effects are attributed to a unique pharmacological profile that includes partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonism, anti-inflammatory properties, and activation of intestinal bitter taste receptors leading to enhanced glucagon-like peptide-1 (GLP-1) secretion.[1][2][5]
These notes provide a summary of the key findings and protocols for the administration of this compound in DIO mice, intended for researchers in metabolic disease and drug development.
Mechanism of Action
This compound exerts its metabolic benefits through a multi-faceted mechanism. It acts as a partial agonist of PPARγ, contributing to effects on lipogenesis, though its gene expression profile differs significantly from full PPARγ agonists like rosiglitazone.[2][4] A key pathway involves the activation of the intestinal bitter taste receptor TAS2R108 in mice (the human ortholog is TAS2R1).[1][5] This activation in enteroendocrine L-cells stimulates the secretion of GLP-1, a critical incretin hormone that enhances insulin secretion and improves glucose homeostasis.[5][6] Additionally, this compound exhibits anti-inflammatory effects in macrophages, which may help to mitigate the chronic low-grade inflammation associated with obesity.[2][4]
Caption: Proposed mechanism of action for this compound.
Data Summary
Oral administration of this compound to DIO mice for four weeks resulted in significant improvements in metabolic parameters compared to vehicle-treated controls. The effects were dose-dependent and, in some cases, comparable to the positive controls, metformin and pioglitazone.[4]
Table 1: Effects of this compound on Glucose Metabolism in DIO Mice after 4 Weeks of Treatment
| Treatment Group (oral, twice daily) | Fed Blood Glucose (mg/dL) | Glucose AUC during OGTT (% of Vehicle) | Insulin AUC during OGTT (% of Vehicle) |
|---|---|---|---|
| Vehicle Control | 200 ± 10 | 100% | 100% |
| KDT501 (100 mg/kg) | Not Reported | ~75%* | Not Reported |
| KDT501 (200 mg/kg) | ~150* | ~70%* | ~60%* |
| Metformin (200 mg/kg) | ~160* | ~70%* | ~55%* |
| Pioglitazone (30 mg/kg) | ~140* | ~65%* | ~40%* |
*Data are estimated from graphical representations in Konda et al., 2014 and indicate a significant reduction (p<0.05) compared to the vehicle control group.[4] AUC: Area Under the Curve. OGTT: Oral Glucose Tolerance Test.
Table 2: Effect of this compound on Body Composition in DIO Mice
| Treatment Group (oral, twice daily) | Change in Body Fat Mass (% of Vehicle) |
|---|---|
| Vehicle Control | 100% |
| KDT501 (100 mg/kg) | ~60%* |
| KDT501 (200 mg/kg) | ~50%* |
| Metformin (200 mg/kg) | ~65%* |
| Pioglitazone (30 mg/kg) | No significant reduction |
*Data are estimated from graphical representations in Konda et al., 2014 and indicate a significant reduction (p<0.05) in fat mass compared to the vehicle control group.[4]
Table 3: Short-Term Effects of this compound on GLP-1 Secretion and Insulin Sensitivity
| Treatment | Parameter | Result |
|---|---|---|
| Single Oral Dose (150 mg/kg) | Plasma GLP-1 | Significant increase 30 min post-dose[5] |
| 4-Day Oral Dosing (150 mg/kg) | Plasma GLP-1 | >10-fold increase vs. vehicle[5] |
| 4-Day Oral Dosing (150 mg/kg) | HOMA-IR | Significant reduction (improved insulin sensitivity)[5] |
HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and extension of these findings. The following protocols are based on the studies conducted in diet-induced obese mice.[4]
1. Animal Model: Diet-Induced Obesity (DIO)
-
Species: C57Bl6/J male mice.[4]
-
Age at Study Start: 15 weeks.[4]
-
Diet: High-Fat Diet (HFD), typically 40% kcal from fat (e.g., Teklad Custom Research Diet TD95217).[4]
-
Induction Period: Mice are fed the HFD for a sufficient period (e.g., 8-10 weeks) to establish an obese and insulin-resistant phenotype prior to the start of treatment.
-
Housing: Standard temperature-controlled environment with a 12-hour light/dark cycle.
2. Compound Preparation and Administration
-
Compound: this compound (calculated as the free acid).[4]
-
Vehicle: A suspension of 0.5% methylcellulose and 0.2% Tween 80 (w/v) in sterile water is recommended.[4]
-
Preparation: Prepare fresh daily or weekly and store at 4°C. Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
Route of Administration: Oral gavage (PO).[4]
-
Dosage: Effective doses range from 100 to 200 mg/kg.[4] A dose-response study may include 25, 50, 100, and 200 mg/kg.[4]
-
Dosing Frequency: Twice daily (e.g., at 12-hour intervals).[4]
-
Treatment Duration: 4 weeks for chronic metabolic studies.[4]
Caption: Experimental workflow for a 4-week this compound study.
3. Key Experimental Procedures
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for a standardized period (e.g., 6 hours) with free access to water.
-
Administer the final dose of this compound or vehicle.
-
After 30-60 minutes, collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg body weight bolus of glucose via oral gavage.
-
Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a standard glucometer.
-
If required, collect blood in EDTA-coated tubes for plasma insulin analysis via ELISA.
-
Calculate the Area Under the Curve (AUC) for both glucose and insulin to assess glucose tolerance and insulin response.[4]
-
-
Body Composition Analysis:
-
At the end of the study, measure body composition.
-
Quantitative Nuclear Magnetic Resonance (QNMR) is a rapid and non-invasive method to determine total body fat mass, lean mass, and fluid content.[4]
-
4. Anti-inflammatory and Gene Expression Analysis (In Vitro)
-
Cell Models: To investigate anti-inflammatory effects, human or murine macrophage cell lines (e.g., THP-1 monocytes differentiated into macrophages) can be used.[2] For adipocyte-specific effects, 3T3-L1 adipocytes or primary human subcutaneous adipocytes are suitable models.[2][4]
-
Assay:
-
Pre-treat cells with various concentrations of this compound.
-
Induce an inflammatory response using lipopolysaccharide (LPS).
-
Measure the expression or secretion of pro-inflammatory cytokines and chemokines (e.g., MCP-1, IL-6, TNF-α) using qPCR or ELISA.[1]
-
For adipocytes, assess effects on lipogenesis and the expression of genes involved in lipid metabolism and adipokine secretion.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TGR5: A Novel Target for Weight Maintenance and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lipogenesis Assay Using (+)-KDT501 in Adipocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a lipogenesis assay in adipocytes using the novel isohumulone, (+)-KDT501. This document is intended for professionals in metabolic research and drug development to assess the effects of this compound on lipid accumulation in fat cells.
Introduction
This compound is a chemically derived compound from hops that has demonstrated potential anti-diabetic and metabolic benefits.[1][2] It is the potassium salt of a tetrahydro iso-alpha acid, also known as an isohumulone.[1][2] Research indicates that this compound influences various aspects of adipocyte function, including lipogenesis, fatty acid oxidation, and the secretion of adipokines like adiponectin.[1][2][3] Notably, in vitro studies have shown that this compound can induce lipogenesis in both 3T3-L1 and human subcutaneous adipocytes, suggesting its role as a weak, partial PPARγ agonist.[3][4]
This document outlines the materials, methods, and expected outcomes for a lipogenesis assay to quantify the effects of this compound on lipid accumulation in adipocytes.
Data Presentation
Table 1: Effect of this compound on Lipogenesis in Adipocytes
| Cell Type | Compound | Concentration (µM) | Duration | Fold Induction of Lipogenesis (vs. DMSO) | Reference |
| 3T3-L1 Adipocytes | This compound | 3.125 | 6 days | Dose-dependent increase | [3] |
| This compound | 6.25 | 6 days | Dose-dependent increase | [3] | |
| This compound | 12.5 | 6 days | Dose-dependent increase | [3] | |
| This compound | 25 | 6 days | ~2.0 | [3] | |
| Rosiglitazone (Control) | 10 | 6 days | ~2.8 | [3] | |
| Human Subcutaneous Adipocytes | This compound | 10 | 10 days | ~2.4 | [3] |
| Rosiglitazone (Control) | 1 | 10 days | ~10.3 | [3] | |
| PGJ2 (Control) | 10 | 10 days | ~8.8 | [3] | |
| Telmisartan (Control) | 10 | 10 days | ~3.5 | [3] | |
| DHA (Control) | 10 | 10 days | No significant change | [3] |
Table 2: Effect of this compound Treatment on Adipose Tissue Gene Expression
| Gene | Function | Change with this compound | Fold Change | P-value | Reference |
| ACACA | Fatty acid synthesis | Reduced | 0.86 | 0.038 | [2] |
| DGAT | Triglyceride formation | Reduced | 0.87 | 0.043 | [2] |
| LPL | Lipid and lipoprotein uptake | Tended to be reduced | - | 0.068 | [1][2] |
Experimental Protocols
I. 3T3-L1 Preadipocyte Culture and Differentiation
This protocol is a standard method for differentiating 3T3-L1 preadipocytes into mature, lipid-laden adipocytes, a crucial first step before assessing the impact of this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (BCS) (Growth Medium)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Insulin (10 µg/mL)
-
Dexamethasone (DEX) (0.5 µM)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 mM)
-
This compound
-
Rosiglitazone (positive control)
-
DMSO (vehicle control)
-
24-well or 96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well or 96-well plate at a density of approximately 1.5 x 10^6 cells per well (for 24-well plates) in Growth Medium.[4]
-
Confluence: Culture the cells until they reach confluence. Allow the cells to remain confluent for an additional 48 hours to ensure growth arrest.
-
Initiation of Differentiation (Day 0): Replace the Growth Medium with Differentiation Medium (DMEM with 10% FBS, 10 µg/mL insulin, 0.5 µM DEX, 0.5 mM IBMX).[4]
-
Treatment with this compound: On Day 0, add this compound at various concentrations (e.g., 3.125, 6.25, 12.5, 25 µM), Rosiglitazone (10 µM) as a positive control, or DMSO as a vehicle control to the Differentiation Medium.[3][4]
-
Progression of Differentiation (Day 2): After two days, replace the medium with Progression Medium (DMEM with 10% FBS and 10 µg/mL insulin) containing the respective treatments.[4]
-
Maintenance (Day 4 onwards): After another two days, switch to Maintenance Medium (DMEM with 10% FBS) containing the respective treatments. Refresh the medium every two days.[4]
-
Maturation: Continue to culture the cells in the presence of the treatments for a total of 6 to 7 days.[4]
II. Lipogenesis Assay using Oil Red O Staining
This protocol describes the quantification of intracellular lipid accumulation in differentiated adipocytes using Oil Red O staining.
Materials:
-
Differentiated 3T3-L1 adipocytes (from Protocol I)
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted with water)
-
100% Isopropanol
-
Spectrophotometer/plate reader
Procedure:
-
Washing: Gently remove the culture medium and wash the cells twice with PBS.
-
Fixation: Add 10% formalin to each well and incubate for at least 15-60 minutes at room temperature.[5][6]
-
Washing: Remove the formalin and wash the wells twice with distilled water. Allow the wells to dry completely.[5]
-
Staining: Add Oil Red O working solution to each well, ensuring the cell monolayer is completely covered. Incubate for 20-30 minutes at room temperature.[5][6]
-
Washing: Remove the Oil Red O solution and wash the wells with distilled water several times until the water is clear.[5]
-
Drying: Allow the wells to dry completely. At this stage, images can be captured using a microscope.
-
Dye Elution: Add 100% isopropanol to each well to extract the stain from the lipid droplets. Incubate for 10-15 minutes on a shaker.[5][6]
-
Quantification: Transfer the isopropanol-dye mixture to a new 96-well plate and measure the absorbance at a wavelength between 490-520 nm using a plate reader.[5]
III. Lipogenesis Assay using AdipoRed™ Assay Reagent
This is a high-throughput alternative to Oil Red O staining for quantifying intracellular lipid droplets.
Materials:
-
Differentiated 3T3-L1 adipocytes (from Protocol I)
-
Phosphate-Buffered Saline (PBS)
-
AdipoRed™ Assay Reagent
-
Fluorimeter with 485 nm excitation and 572 nm emission filters
Procedure:
-
Washing: Gently remove the culture medium and wash the cells once with PBS.[7]
-
Reagent Addition: Add PBS to each well (e.g., 200 µl for a 96-well plate).[8]
-
Staining: Add 5 µl of AdipoRed™ reagent per well for a 96-well plate.[8]
-
Incubation: Incubate the plate for 10-15 minutes at room temperature.[8]
-
Measurement: Measure the fluorescence using a fluorimeter with excitation at 485 nm and emission at 572 nm.[8]
Mandatory Visualization
Caption: Experimental workflow for the lipogenesis assay in 3T3-L1 adipocytes.
Caption: Proposed signaling pathway for this compound-mediated lipogenesis in adipocytes.
References
- 1. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans [frontiersin.org]
- 3. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes | PLOS One [journals.plos.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation of Human Adipose-Derived Stem Cells into Fat Involves Reactive Oxygen Species and Forkhead Box O1 Mediated Upregulation of Antioxidant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. takara.co.kr [takara.co.kr]
Application Notes and Protocols: Assessing the Anti-inflammatory Effects of (+)-KDT501 in THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases, including metabolic disorders, cardiovascular diseases, and neurodegenerative conditions. The human monocytic leukemia cell line, THP-1, is a widely utilized in vitro model for studying the inflammatory responses of monocytes and macrophages. Upon differentiation with phorbol 12-myristate 13-acetate (PMA), THP-1 cells acquire macrophage-like characteristics and can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory cascade, mimicking bacterial infection. This process involves the activation of Toll-like receptor 4 (TLR4) signaling, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.[1][2]
(+)-KDT501, a novel compound derived from hops, has demonstrated anti-inflammatory properties.[1][3] This document provides detailed protocols for assessing the anti-inflammatory effects of this compound in LPS-stimulated THP-1 macrophage-like cells. The methodologies outlined below cover cell culture and differentiation, induction of inflammation, and the quantification of key inflammatory mediators.
Data Presentation
The anti-inflammatory activity of this compound was quantified by measuring the inhibition of pro-inflammatory cytokine secretion from LPS-stimulated THP-1 cells. The cells were pre-incubated with varying concentrations of this compound for one hour before being stimulated with 1 µg/mL of LPS overnight.[1] The levels of Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Regulated on Activation, Normal T cell Expressed and Secreted (RANTES) in the cell culture supernatant were measured. The results are summarized in the table below.
| Compound | Concentration (µM) | MCP-1 Inhibition (%) | IL-6 Inhibition (%) | RANTES Inhibition (%) |
| This compound | 6.25 | ~25% | ~20% | ~30% |
| 12.5 | ~45% | ~40% | ~55% | |
| 25 | ~65% | ~60% | ~75% | |
| 50 | ~80% | ~75% | ~90% |
Data is estimated from graphical representations in Konda et al., 2014.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed anti-inflammatory mechanism of this compound and the experimental workflow for its evaluation in THP-1 cells.
Figure 1. A diagram illustrating the key steps for evaluating the anti-inflammatory effects of this compound.
Figure 2. A simplified diagram of the LPS-induced inflammatory pathway and the inhibitory point of this compound.
Experimental Protocols
The following are detailed protocols for the assessment of this compound's anti-inflammatory effects in THP-1 cells.
Protocol 1: THP-1 Cell Culture and Differentiation
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/mL into a 96-well plate.
-
Differentiation: To induce differentiation into macrophage-like cells, add PMA to the culture medium to a final concentration of 100 ng/mL.[2]
-
Incubation: Incubate the cells with PMA for 48 hours. Adherent, differentiated cells will exhibit a larger, more spread-out morphology.
-
Washing and Resting: After 48 hours, carefully aspirate the PMA-containing medium and gently wash the adherent cells twice with sterile PBS. Add fresh, pre-warmed RPMI-1640 medium (without PMA) and allow the cells to rest for 24 hours before inducing inflammation.[2]
Protocol 2: Induction of Inflammation and Treatment with this compound
Materials:
-
Differentiated THP-1 macrophage-like cells (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Serum-free RPMI-1640 medium
Procedure:
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in serum-free RPMI-1640 medium to achieve the desired final concentrations (e.g., 6.25, 12.5, 25, 50 µM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Pre-treatment: Aspirate the resting medium from the differentiated THP-1 cells and add the prepared dilutions of this compound or the vehicle control.
-
Incubation: Incubate the cells for 1 hour at 37°C.[1]
-
Inflammatory Stimulation: After the pre-treatment period, add LPS to each well to a final concentration of 1 µg/mL to induce inflammation.[1]
-
Incubation: Incubate the plates overnight (approximately 16-18 hours) at 37°C.[1]
Protocol 3: Quantification of Cytokine Production by ELISA
Materials:
-
Cell culture supernatants from Protocol 2
-
Commercially available ELISA kits for human MCP-1, IL-6, and RANTES
-
Microplate reader
Procedure:
-
Supernatant Collection: After the overnight incubation, carefully collect the cell culture supernatants from each well.
-
Centrifugation: Centrifuge the supernatants to remove any cells or cellular debris.
-
ELISA Assay: Perform the ELISA for MCP-1, IL-6, and RANTES according to the manufacturer's instructions provided with the commercial kits.[4]
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of each cytokine in the samples based on the standard curve. Determine the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the anti-inflammatory properties of this compound in a validated in vitro model of macrophage inflammation. The results indicate that this compound dose-dependently inhibits the production of key pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory conditions.[1][5] The mechanism of action appears to be distinct from classical PPARγ agonists and likely involves the inhibition of the NF-κB signaling pathway.[1] Further investigation into the precise molecular targets of this compound is warranted to fully elucidate its anti-inflammatory mechanism.
References
- 1. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Experimental Design for In Vivo Studies of (+)-KDT501: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-KDT501 is a novel substituted 1,3-cyclopentadione derived from hops, which has demonstrated promising therapeutic potential for metabolic diseases.[1][2][3] In vivo studies in rodent models of diabetes and obesity have shown that this compound can normalize glucose metabolism, reduce body weight, and improve lipid profiles.[1][2][3][4] The primary mechanisms of action identified to date include partial agonism of peroxisome proliferator-activated receptor-gamma (PPARγ) and potent anti-inflammatory effects.[1][2][5] While direct interactions with the Farnesoid X Receptor (FXR) have not been definitively established, the central role of FXR in bile acid, lipid, and glucose homeostasis makes it a pathway of exploratory interest in elucidating the full mechanistic profile of this compound.[6][7]
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound in preclinical models of metabolic disease.
I. Experimental Design and Rationale
A well-structured in vivo study is critical to robustly evaluate the therapeutic effects of this compound. The following experimental design is proposed for a diet-induced obesity (DIO) mouse model, a widely used and clinically relevant model for studying metabolic syndrome.
1.1. Animal Model:
-
Species: C57BL/6J mice (male, 8 weeks old)
-
Diet: High-fat diet (HFD; 40-60% kcal from fat) to induce obesity, insulin resistance, and dyslipidemia. A control group will be maintained on a standard chow diet.
-
Acclimation: Animals should be acclimated for at least one week prior to the start of the study.
1.2. Treatment Groups:
A minimum of five groups are recommended to provide a comprehensive evaluation:
| Group ID | Diet | Treatment | Rationale |
| 1 | Chow | Vehicle | Normal physiological baseline |
| 2 | HFD | Vehicle | Disease model control |
| 3 | HFD | This compound (Low Dose) | Evaluate dose-dependent efficacy |
| 4 | HFD | This compound (High Dose) | Evaluate dose-dependent efficacy |
| 5 | HFD | Positive Control (e.g., Rosiglitazone) | Benchmark against a known therapeutic agent |
1.3. Dosing and Administration:
-
Compound: this compound
-
Vehicle: 0.5% methylcellulose and 0.2% Tween 80 in sterile water[1]
-
Dosage: Based on previous studies, a low dose (e.g., 50 mg/kg) and a high dose (e.g., 150 mg/kg) are suggested.[1]
-
Route of Administration: Oral gavage, twice daily.[1]
-
Duration: 4-8 weeks to allow for the development and potential reversal of metabolic phenotypes.
1.4. Key Experimental Endpoints:
The following table summarizes the key parameters to be measured throughout the study:
| Parameter | Timepoint(s) | Purpose |
| Body Weight | Weekly | Assess overall effect on weight gain |
| Food Intake | Weekly | Monitor for effects on appetite |
| Fasting Blood Glucose | Weekly | Track glycemic control |
| Oral Glucose Tolerance Test (OGTT) | Baseline, Mid-point, End-point | Evaluate glucose disposal and insulin sensitivity |
| Insulin Tolerance Test (ITT) | End-point | Assess insulin sensitivity |
| Serum Lipid Profile (TC, TG, HDL, LDL) | End-point | Evaluate effects on dyslipidemia |
| Serum Liver Enzymes (ALT, AST) | End-point | Monitor for potential hepatotoxicity |
| Tissue Collection (Liver, Adipose) | End-point | For histological and molecular analysis |
II. Experimental Protocols
2.1. Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of the animal to clear a glucose load, providing insights into insulin secretion and sensitivity.
-
Fasting: Fast mice for 6 hours prior to the test, with free access to water.[1]
-
Baseline Blood Sample: Collect a small blood sample from the tail vein to measure baseline glucose levels (t=0).
-
Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Analysis: Measure blood glucose levels at each time point. The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
2.2. Insulin Tolerance Test (ITT)
This test evaluates the systemic response to insulin, providing a direct measure of insulin sensitivity.
-
Fasting: Fast mice for 4-6 hours prior to the test.
-
Baseline Blood Sample: Collect a baseline blood sample from the tail vein (t=0).
-
Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.
-
Blood Sampling: Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Analysis: Measure blood glucose levels at each time point. The rate of glucose disappearance is an indicator of insulin sensitivity.
2.3. Serum Analysis
-
Collection: At the end of the study, collect terminal blood samples via cardiac puncture.
-
Processing: Allow blood to clot and centrifuge to separate serum.
-
Analysis: Use commercially available kits to measure total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL), low-density lipoprotein (LDL), alanine aminotransferase (ALT), and aspartate aminotransferase (AST).
2.4. Histological Analysis
-
Tissue Collection: At necropsy, collect liver and epididymal white adipose tissue (eWAT).
-
Fixation: Fix tissues in 10% neutral buffered formalin.
-
Processing: Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Analysis:
-
Liver: Assess for steatosis (fatty infiltration), inflammation, and hepatocyte ballooning.
-
Adipose Tissue: Evaluate adipocyte size and morphology, and signs of inflammation (e.g., crown-like structures).
-
2.5. Gene Expression Analysis (qPCR)
-
Tissue Collection: Collect fresh liver and eWAT samples and snap-freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA using a suitable method (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe RNA to cDNA.
-
qPCR: Perform quantitative real-time PCR using primers for target genes.
-
PPARγ target genes: Adiponectin, CD36
-
Inflammatory markers: TNF-α, IL-6, MCP-1
-
(Exploratory) FXR target genes: SHP, BSEP, FGF15/19
-
III. Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Body Weight and Food Intake
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Average Daily Food Intake (g) |
| Chow + Vehicle | ||||
| HFD + Vehicle | ||||
| HFD + KDT501 (Low) | ||||
| HFD + KDT501 (High) | ||||
| HFD + Positive Ctrl |
Table 2: Glycemic Control Parameters
| Treatment Group | Fasting Blood Glucose (mg/dL) | OGTT AUC (mg/dL*min) | ITT Glucose Nadir (% of baseline) |
| Chow + Vehicle | |||
| HFD + Vehicle | |||
| HFD + KDT501 (Low) | |||
| HFD + KDT501 (High) | |||
| HFD + Positive Ctrl |
Table 3: Serum Lipid and Liver Enzyme Levels
| Treatment Group | TC (mg/dL) | TG (mg/dL) | HDL (mg/dL) | LDL (mg/dL) | ALT (U/L) | AST (U/L) |
| Chow + Vehicle | ||||||
| HFD + Vehicle | ||||||
| HFD + KDT501 (Low) | ||||||
| HFD + KDT501 (High) | ||||||
| HFD + Positive Ctrl |
IV. Visualizations
Diagram 1: Proposed Signaling Pathway of this compound
Caption: Proposed signaling cascade of this compound.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo evaluation of this compound.
Diagram 3: Logical Relationship of Experimental Groups
Caption: Inter-group comparisons in the experimental design.
References
- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 7. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (+)-KDT501 in Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-KDT501 is a novel therapeutic agent derived from hop extracts, chemically identified as a substituted 1,3-cyclopentadione.[1][2] It has demonstrated significant potential in preclinical rodent models for the management of type 2 diabetes (T2D) and its associated metabolic dysfunctions.[1][2] Studies indicate that this compound improves glucose metabolism, reduces body weight, and exhibits a unique pharmacological profile distinct from existing anti-diabetic agents like metformin and pioglitazone.[1][2][3] Its mechanism of action is multifaceted, involving partial agonism of peroxisome proliferator-activated receptor-gamma (PPARγ), anti-inflammatory effects, and stimulation of glucagon-like peptide-1 (GLP-1) secretion.[1][2][4]
These application notes provide a comprehensive overview of the recommended dosages, detailed experimental protocols, and key findings from studies utilizing this compound in mouse models of diabetes. The information is intended to guide researchers in designing and executing preclinical studies to further evaluate the therapeutic potential of this compound.
Data Presentation: Efficacy of this compound in Diabetic Mouse Models
The following tables summarize the quantitative data from key in vivo studies investigating the effects of this compound on various metabolic parameters in diet-induced obese (DIO) mice.
Table 1: Effects of this compound on Glucose and Insulin Parameters in DIO Mice
| Treatment Group | Dosage | Fed Blood Glucose (mg/dL) | Glucose AUC during OGTT (mg/dL·min) | Insulin AUC during OGTT (ng/mL·min) |
| Vehicle Control | - | ~200 | ~40,000 | ~1,200 |
| This compound | 25 mg/kg | Not specified | ~38,000 | ~1,000 |
| This compound | 50 mg/kg | Not specified | ~35,000 | ~900 |
| This compound | 100 mg/kg | Significantly Reduced | Significantly Reduced (~30,000) | ~800 |
| This compound | 200 mg/kg | Significantly Reduced | Significantly Reduced (~28,000) | Significantly Reduced (~700) |
| Pioglitazone | 30 mg/kg | Significantly Reduced | Significantly Reduced (~25,000) | Significantly Reduced (~600) |
| Metformin | 200 mg/kg | Significantly Reduced | Significantly Reduced (~32,000) | Significantly Reduced (~800) |
Data adapted from Konda et al., 2014.[2][5] Values are approximate and represent the trends observed in the study. "Significantly Reduced" indicates a statistically significant difference compared to the vehicle control group.
Table 2: Effects of this compound on Body Weight and Composition in DIO Mice
| Treatment Group | Dosage | Body Weight Gain (g) | Body Fat Mass (g) |
| Vehicle Control | - | ~8 | ~18 |
| This compound | 25 mg/kg | ~7 | ~17 |
| This compound | 50 mg/kg | ~6 | ~16 |
| This compound | 100 mg/kg | ~5 | Significantly Reduced (~15) |
| This compound | 200 mg/kg | ~4 | Significantly Reduced (~14) |
| Pioglitazone | 30 mg/kg | ~9 | ~19 |
| Metformin | 200 mg/kg | ~6 | Significantly Reduced (~16) |
Data adapted from Konda et al., 2014.[2][6] Values are approximate and represent the trends observed over the study duration.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
A widely used model to study obesity and insulin resistance, key features of T2D.
-
Animal Strain: C57Bl6/J male mice.[2]
-
Age: 15 weeks at the start of the experiment.[2]
-
Diet: High-fat diet (40% kcal from fat, e.g., Teklad TD95217) for a specified duration to induce obesity and insulin resistance.[2]
-
Grouping: Mice are randomly allocated to treatment groups based on body weight. A typical study may include a vehicle control group, several dose levels of this compound, and positive control groups (e.g., metformin, pioglitazone).[2]
-
Compound Administration:
-
Duration: Treatment is typically administered for 4 weeks or longer.[2]
-
Monitoring: Body weight and food consumption are monitored weekly.[2]
Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of the mice to clear a glucose load from the bloodstream, a measure of insulin sensitivity.
-
Fasting: Mice are fasted overnight (typically 12-16 hours) prior to the test.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein.
-
Glucose Administration: A glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.
-
Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured at each time point. Plasma insulin levels can also be measured from the collected blood samples. The Area Under the Curve (AUC) for both glucose and insulin is calculated to quantify the overall response.[2][5]
GLP-1 Secretion Assay
This assay measures the ability of this compound to stimulate the secretion of the incretin hormone GLP-1.
-
Animal Model: Naive DIO mice.[4]
-
Compound Administration: A single oral dose of this compound (e.g., 150 mg/kg) is administered.[4]
-
Blood Collection: Blood is collected at various time points post-dosing into tubes containing a DPP-IV inhibitor to prevent GLP-1 degradation.[4]
-
Analysis: Plasma GLP-1 levels are quantified using a commercially available ELISA kit.[4]
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Proposed signaling pathways of this compound in metabolic regulation.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for evaluating this compound in DIO mice.
References
- 1. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
(+)-KDT501 as a tool compound for metabolic syndrome research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-KDT501 is a novel isohumulone, a derivative of hops, that has demonstrated significant potential as a tool compound for investigating the complex pathophysiology of metabolic syndrome.[1][2][3] Preclinical and clinical studies have revealed its pleiotropic effects on key aspects of this condition, including insulin resistance, dyslipidemia, inflammation, and adipocyte dysfunction.[1][3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to explore the mechanisms underlying metabolic diseases and to evaluate novel therapeutic strategies.
Physicochemical Properties and Formulation
This compound is the potassium salt of the n-(isobutyl) congener of a tetrahydro iso-α acid.[1][6] For in vivo studies, it is typically formulated for oral administration in enteric-coated capsules to ensure targeted delivery.[1] For in vitro experiments, it can be dissolved in a suitable solvent like DMSO.
Mechanism of Action
The therapeutic potential of this compound in metabolic syndrome stems from its multifaceted mechanism of action, which includes:
-
Modest Partial PPARγ Agonism: Unlike full PPARγ agonists, this compound exhibits only modest, partial agonist activity.[5][7][8] This may contribute to its beneficial effects on adipogenesis and lipogenesis while potentially avoiding some of the side effects associated with full agonists.[5][7][8]
-
Anti-Inflammatory Effects: this compound has been shown to possess anti-inflammatory properties, notably by reducing the secretion of pro-inflammatory cytokines like TNF-α in monocytes and macrophages.[1][3][5]
-
Potentiation of β-Adrenergic Signaling: A key mechanism underlying its effects on adipocytes is the potentiation of β-adrenergic signaling.[4][9] This enhances the cellular response to catecholamines, leading to increased thermogenesis and lipolysis.[4]
-
Enhancement of Mitochondrial Function: this compound has been observed to enhance mitochondrial function in adipocytes, leading to increased fatty acid oxidation.[4][9]
-
Modulation of Adipokine Secretion: It post-transcriptionally increases the secretion of total and high-molecular-weight (HMW) adiponectin from subcutaneous white adipose tissue (SC WAT).[4][9]
Data Presentation
Table 1: Effects of this compound on Metabolic Parameters in Humans with Insulin Resistance
| Parameter | Pre-treatment (Mean ± SEM) | Post-treatment (Mean ± SEM) | p-value | Reference |
| Plasma Triglycerides (during lipid tolerance test, 4h) | 275 ± 41 mg/dL | 205 ± 30 mg/dL | <0.05 | [1][3] |
| Plasma Adiponectin | 6.8 ± 0.8 µg/mL | 8.1 ± 1.0 µg/mL | <0.05 | [1][3] |
| Plasma HMW Adiponectin | 3.1 ± 0.5 µg/mL | 4.1 ± 0.7 µg/mL | <0.05 | [1][3] |
| Plasma TNF-α | 2.9 ± 0.3 pg/mL | 2.4 ± 0.2 pg/mL | <0.05 | [1][3] |
| Body Weight | 100.8 ± 5.5 kg | 100.3 ± 5.7 kg | NS | [1] |
Based on a 28-day study with escalating doses up to 1000 mg twice daily in nine obese, insulin-resistant participants.[1][2][3]
Table 2: Effects of this compound in Rodent Models of Diabetes and Obesity
| Model | Parameter | Treatment Group | Result | Reference |
| Diet-Induced Obese (DIO) Mice | Fed Blood Glucose | This compound | Significantly reduced | [5][8] |
| Glucose/Insulin AUC (OGTT) | This compound | Significantly reduced | [5][8] | |
| Body Fat | This compound | Significantly reduced | [5][8] | |
| Zucker Diabetic Fatty (ZDF) Rats | Fed Blood Glucose | This compound | Significantly reduced | [5] |
| Fasting Plasma Glucose | This compound | Significantly reduced | [5] | |
| Glucose AUC (OGTT) | This compound | Significantly reduced | [5] | |
| Hemoglobin A1c | This compound | Significantly reduced | [5] | |
| Total Cholesterol | This compound | Significantly reduced | [5] | |
| Triglycerides | This compound | Significantly reduced | [5] |
Experimental Protocols
In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is adapted from standard procedures used to assess glucose homeostasis in rodent models.[5][10][11]
Materials:
-
This compound or vehicle control
-
Glucose solution (e.g., 2 g/kg body weight of a 20% dextrose solution)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
Procedure:
-
Fast mice overnight (typically 6-8 hours) with free access to water.
-
Record the baseline body weight of each mouse.
-
Administer this compound or vehicle control orally at the desired dose and time point before the glucose challenge.
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Immediately administer the glucose solution via oral gavage.
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose bolus.
-
Measure blood glucose levels at each time point using a glucometer.
-
Plot blood glucose concentration versus time and calculate the area under the curve (AUC) to assess glucose tolerance.
In Vivo: Hyperinsulinemic-Euglycemic Clamp in Humans
This is a gold-standard technique to assess insulin sensitivity and is described in the clinical evaluation of this compound.[1][3][12][13][14]
Materials:
-
Infusion pumps
-
Human insulin
-
20% dextrose solution
-
Blood glucose monitoring system
-
Intravenous catheters
Procedure (Summary):
-
Fast the subject overnight.
-
Place intravenous catheters for insulin and glucose infusion, and for blood sampling.
-
Initiate a primed-continuous infusion of human insulin to achieve a hyperinsulinemic state.
-
Simultaneously, infuse a variable rate of 20% dextrose to maintain euglycemia (normal blood glucose levels).
-
Monitor blood glucose frequently (e.g., every 5-10 minutes).
-
The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is a measure of insulin sensitivity.
In Vitro: Adipocyte Mitochondrial Function Assay
This protocol utilizes Seahorse XF technology to measure oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.[1][15]
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 or primary brown adipocytes)
-
This compound
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Seahorse XF assay medium
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Plate and differentiate pre-adipocytes in a Seahorse XF cell culture microplate.
-
Treat mature adipocytes with this compound or vehicle control for the desired duration (e.g., 16-48 hours).[2]
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator.
-
Load the sensor cartridge with the mitochondrial stress test compounds.
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and initiate the assay protocol.
-
Measure baseline OCR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
In Vitro: Gene Expression Analysis in Adipose Tissue
The NanoString nCounter system allows for multiplexed analysis of gene expression without the need for reverse transcription or amplification.[1][6][16][17]
Materials:
-
Subcutaneous white adipose tissue (SC WAT) biopsies or cultured adipocytes
-
RNA isolation kit
-
NanoString nCounter Analysis System and consumables (CodeSet, Reporter probes, cartridges)
-
nSolver Analysis Software
Procedure:
-
Isolate total RNA from adipose tissue samples.
-
Quantify RNA concentration and assess its quality.
-
Hybridize the RNA samples with the nCounter CodeSet and Reporter probes overnight. The CodeSet should include target genes related to inflammation, lipid metabolism, adipogenesis, and thermogenesis.[4]
-
Load the hybridized samples onto the nCounter Prep Station for automated sample purification and immobilization onto the cartridge.
-
Transfer the cartridge to the nCounter Digital Analyzer for data acquisition.
-
Analyze the raw data using the nSolver software, performing quality control, normalization, and differential expression analysis.
In Vitro: Anti-Inflammatory Activity in THP-1 Monocytes
This protocol assesses the ability of this compound to suppress inflammatory responses in a human monocyte cell line.[7][8][18][19]
Materials:
-
THP-1 human monocytic cells
-
RPMI-1640 medium supplemented with FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for measuring cytokines (e.g., MCP-1, IL-6, IL-10, RANTES)
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate overnight.
-
Collect the cell culture supernatant.
-
Quantify the levels of secreted cytokines (MCP-1, IL-6, IL-10, RANTES) in the supernatant using specific ELISA kits.[7]
-
Compare cytokine levels in this compound-treated cells to LPS-stimulated control cells to determine the anti-inflammatory effect.
Visualizations
References
- 1. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. nanostring.com [nanostring.com]
- 7. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 12. prosciento.com [prosciento.com]
- 13. alliedacademies.org [alliedacademies.org]
- 14. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analyzing mitochondrial function in brown adipocytes with a bioenergetic analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nanostring.com [nanostring.com]
- 18. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
Application of (+)-KDT501 in the Study of Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-KDT501, a novel substituted 1,3-cyclopentadione derived from hops extract, has emerged as a promising agent in the study of insulin resistance and related metabolic disorders.[1][2] As a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), this compound exhibits a unique pharmacological profile, distinct from full PPARγ agonists like rosiglitazone.[1][2] Its multifaceted mechanism of action includes anti-inflammatory effects, modulation of lipid metabolism, and enhancement of adipocyte function, making it a valuable tool for investigating the complex pathophysiology of insulin resistance.[1][3][4] This document provides detailed application notes and protocols for utilizing this compound in preclinical and clinical research settings.
Mechanism of Action
This compound exerts its effects on insulin resistance through several key mechanisms:
-
Partial PPARγ Agonism: It displays modest, partial agonist activity on PPARγ, a key regulator of adipogenesis and glucose homeostasis. This partial agonism is thought to contribute to its beneficial metabolic effects with a potentially improved safety profile compared to full agonists.[1][2]
-
Anti-inflammatory Properties: this compound demonstrates significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway in macrophages.[2] This leads to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α, MCP-1, and IL-6, which are known to contribute to insulin resistance.[1][2][4]
-
Enhanced Adipocyte Function: The compound potentiates β-adrenergic signaling and enhances mitochondrial function in adipocytes.[3][5] This leads to increased adiponectin secretion, a hormone with insulin-sensitizing properties, and may promote a more favorable metabolic phenotype in adipose tissue.[3]
-
Modulation of Lipid Metabolism: Studies have shown that this compound can improve post-meal plasma triglyceride levels, suggesting a role in regulating lipid clearance and metabolism.[1][4]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Effect of this compound | Concentration/Dose | Reference |
| Lipogenesis | 3T3-L1 Adipocytes | ~2-fold increase | 3.125 to 25 µM | [2] |
| Human Subcutaneous Adipocytes | ~2.4-fold increase | 10 µM | [2] | |
| Inflammatory Mediator Secretion (LPS-stimulated) | THP-1 Monocytes | Dose-dependent reduction of MCP-1, RANTES, and IL-6 | 6.25 to 50 µM | [2] |
| Fatty Acid Oxidation | 3T3-L1 Adipocytes | Significant increase in basal and maximal rates | Not specified | [3] |
In Vivo Efficacy of this compound in Animal Models
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Fed Blood Glucose | Diet-Induced Obese (DIO) Mice | Oral administration | Significantly reduced | [2] |
| Glucose/Insulin AUC (Oral Glucose Bolus) | Diet-Induced Obese (DIO) Mice | Oral administration | Significantly reduced | [2] |
| Body Fat | Diet-Induced Obese (DIO) Mice | Oral administration | Significantly reduced | [2] |
| Fed Glucose & Fasting Plasma Glucose | Zucker Diabetic Fatty (ZDF) Rats | Oral administration | Significantly reduced | [6] |
| Glucose AUC (Oral Glucose Bolus) | Zucker Diabetic Fatty (ZDF) Rats | Oral administration | Significantly reduced | [6] |
| Plasma Hemoglobin A1c | Zucker Diabetic Fatty (ZDF) Rats | Oral administration | Significant, dose-dependent reductions | [6] |
| Weight Gain | Zucker Diabetic Fatty (ZDF) Rats | Oral administration | Significant, dose-dependent reductions | [6] |
| Total Cholesterol & Triglycerides | Zucker Diabetic Fatty (ZDF) Rats | Oral administration | Significant, dose-dependent reductions | [6] |
Clinical Effects of this compound in Insulin-Resistant Humans
| Parameter | Study Population | Treatment Details | Key Findings | Reference |
| Plasma Triglycerides (4h post-lipid tolerance test) | 9 obese, insulin-resistant subjects | Escalating doses up to 1000 mg twice daily for 28 days | Significantly reduced | [1][4] |
| Plasma Adiponectin (Total and High-Molecular-Weight) | 9 obese, insulin-resistant subjects | Escalating doses up to 1000 mg twice daily for 28 days | Significantly increased | [1][4] |
| Plasma TNF-α | 9 obese, insulin-resistant subjects | Escalating doses up to 1000 mg twice daily for 28 days | Significantly decreased | [1][4] |
| Adiponectin Secretion from Subcutaneous White Adipose Tissue (SC WAT) Explants | 9 obese, insulin-resistant subjects | Escalating doses up to 1000 mg twice daily for 28 days | 1.5-fold increase in total and HMW adiponectin | [3][7] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay in THP-1 Monocytes
This protocol details the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
ELISA kits for TNF-α, MCP-1, and IL-6
Procedure:
-
Cell Culture: Maintain THP-1 cells in suspension culture in complete RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed THP-1 cells at a density of 1 x 10⁶ cells/mL in a 96-well plate.
-
Pre-treatment with this compound: Prepare various concentrations of this compound (e.g., 6.25, 12.5, 25, 50 µM) in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%. Add the this compound solutions to the cells and incubate for 1 hour.
-
LPS Stimulation: Following the pre-treatment, stimulate the cells with LPS at a final concentration of 1 µg/mL. Include a vehicle control group (DMSO) without LPS and a vehicle control group with LPS.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α, MCP-1, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Adipocyte Differentiation and Lipogenesis Assay
This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of lipogenesis following treatment with this compound.
Materials:
-
3T3-L1 preadipocytes (ATCC® CL-173™)
-
DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Differentiation medium: DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin
-
This compound
-
Rosiglitazone (positive control)
-
Oil Red O staining solution
-
24-well cell culture plates
Procedure:
-
Cell Culture and Plating: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS. Seed the cells in 24-well plates and grow to confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with differentiation medium containing various concentrations of this compound (e.g., 3.125, 6.25, 12.5, 25 µM) or rosiglitazone (10 µM).
-
Maturation: After 3 days (Day 3), replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective treatments.
-
Maintenance: Change the medium every 2 days until the cells are fully differentiated (typically Day 8-10), characterized by the accumulation of lipid droplets.
-
Oil Red O Staining:
-
Wash the differentiated adipocytes with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10-20 minutes.
-
Wash with water to remove excess stain.
-
-
Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at 510 nm.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines the procedure for performing an OGTT in mice to evaluate the effect of this compound on glucose metabolism.
Materials:
-
Diet-induced obese (DIO) mice
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fasting: Fast the mice overnight for 16 hours with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose (t=0 min) from the tail vein using a glucometer.
-
Dosing: Administer this compound orally at the desired dose.
-
Glucose Challenge: After 30-60 minutes of this compound administration, administer a glucose solution (2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Signaling Pathways
NF-κB Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the NF-κB signaling pathway, a key inflammatory cascade implicated in insulin resistance.[2] The proposed mechanism involves the suppression of IκBα phosphorylation and subsequent degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and the transcription of pro-inflammatory target genes.
Potentiation of β-Adrenergic Signaling by this compound in Adipocytes
This compound potentiates β-adrenergic signaling in adipocytes, which can lead to enhanced lipolysis and thermogenesis, as well as increased adiponectin secretion.[3][5] The exact molecular mechanism of this potentiation is still under investigation but may involve sensitization of the β-adrenergic receptors or downstream signaling components.
References
- 1. researchgate.net [researchgate.net]
- 2. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans [frontiersin.org]
Application Notes and Protocols: Investigating Postprandial Triglyceride Levels with (+)-KDT501
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-KDT501 is a novel isohumulone, a compound derived from hops, that has demonstrated beneficial effects on metabolic parameters.[1] Of particular interest is its ability to modulate postprandial triglyceride (TG) levels, a key factor in metabolic syndrome and cardiovascular disease risk.[2] These application notes provide a comprehensive overview of the use of this compound for investigating postprandial lipemia, including its mechanism of action, relevant experimental protocols, and a summary of key quantitative data.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action that contributes to its effects on postprandial triglyceride metabolism. It is understood to function as a partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), sensitize adipose tissue to β-adrenergic signaling, and act as a glucagon-like peptide-1 (GLP-1) secretagogue.[3][4][5]
The diagram below illustrates the putative signaling pathway through which this compound is thought to reduce postprandial triglyceride levels.
Caption: Putative signaling pathway of this compound in reducing postprandial triglycerides.
Data Presentation
The efficacy of this compound in reducing postprandial triglyceride levels has been demonstrated in both human and animal studies. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on Postprandial Triglycerides in Prediabetic Humans
| Parameter | Baseline (mg/dL) | After 28 Days of this compound (mg/dL) | % Change | P-value |
| Fasting Triglycerides | 145 ± 15 | 142 ± 15 | -2.1% | NS |
| 4-hour Post-meal Triglycerides | 185 ± 13 | 155 ± 13 | -16.2% | < 0.05 |
Data are presented as mean ± SEM. NS = Not Significant.
Table 2: Effect of this compound on Plasma Lipids in Zucker Diabetic Fatty (ZDF) Rats [3]
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Vehicle | ~250 | ~1200 |
| This compound (100 mg/kg) | ~200 | ~800 |
| This compound (150 mg/kg) | ~180 | ~600 |
| This compound (200 mg/kg) | ~150 | ~400 |
| Metformin (250 mg/kg) | ~250 | ~1000 |
| Pioglitazone (10 mg/kg) | ~250 | ~500 |
Values are approximated from graphical data presented in the publication.
Experimental Protocols
Investigation of Postprandial Triglycerides in Humans
This protocol is based on the methodology used in a clinical trial with prediabetic, insulin-resistant participants.[6]
a. Experimental Workflow
Caption: Experimental workflow for a clinical trial investigating this compound.
b. Oral Lipid Tolerance Test (OLTT) Protocol
This protocol is a standardized method for assessing postprandial lipemia.[7]
-
Participant Preparation: Participants should fast for 10-12 hours overnight prior to the test.
-
Standardized Fatty Meal: A standardized meal is administered. While the specific meal used in the KDT501 trial was not detailed, a common standardized meal consists of:
-
75g of fat
-
25g of carbohydrates
-
10g of protein
-
-
Blood Sampling:
-
A baseline (fasting) blood sample is collected before the meal.
-
Subsequent blood samples are collected at specified time points after the meal. For the KDT501 study, a key measurement was taken at 4 hours post-meal.
-
-
Analysis: Plasma is separated from the blood samples, and triglyceride concentrations are measured using standard enzymatic assays.
Investigation in Animal Models (Zucker Diabetic Fatty Rats)
This protocol is based on a preclinical study evaluating the metabolic effects of this compound.[3]
a. Animal Model: Male Zucker Diabetic Fatty (ZDF) rats are a well-established model of obesity, insulin resistance, and dyslipidemia.
b. Dosing Regimen:
-
Animals are treated with this compound via oral gavage.
-
Dose-ranging studies can be performed, with doses such as 100, 150, and 200 mg/kg being effective in the ZDF rat model.[3]
-
Treatment duration is typically several weeks to observe significant metabolic changes.
c. Blood Lipid Analysis:
-
Blood samples are collected from the animals at the end of the study period.
-
Plasma is isolated, and total cholesterol and triglyceride levels are quantified.
Conclusion
This compound has demonstrated a significant and beneficial effect on postprandial triglyceride levels, a critical factor in metabolic health. Its multi-modal mechanism of action, involving PPARγ partial agonism, sensitization to β-adrenergic signaling, and GLP-1 secretagogue activity, makes it a promising candidate for further investigation in the context of metabolic diseases. The protocols outlined in these notes provide a framework for researchers and drug development professionals to effectively study the impact of this compound and similar compounds on postprandial lipemia.
References
- 1. Additive effects of β-adrenergic and... | F1000Research [f1000research.com]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. β3-Adrenergic Signaling Acutely Down Regulates Adipose Triglyceride Lipase in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insulin and β-adrenergic receptors mediate lipolytic and anti-lipolytic signalling that is not altered by type 2 diabetes in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signalling mechanisms regulating lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (+)-KDT501 Solubility and Vehicle Preparation for Animal Studies
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the preparation of (+)-KDT501 formulations for animal studies, specifically focusing on oral administration.
I. Experimental Protocols
Protocol for Preparation of this compound Suspension for Oral Gavage
This protocol details the preparation of a suspension of this compound in 0.5% (w/v) methylcellulose with 0.2% (w/v) Tween 80, a vehicle formulation that has been used in rodent studies.[1]
Materials:
-
This compound
-
Methylcellulose (e.g., 400 cP)
-
Tween 80 (Polysorbate 80)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Graduated cylinders
-
Scale
Procedure:
Part 1: Preparation of the Vehicle (0.5% Methylcellulose with 0.2% Tween 80)
-
Heat Water: Heat approximately one-third of the final required volume of deionized water to 60-70°C in a beaker with a magnetic stir bar.
-
Disperse Methylcellulose: Slowly add the weighed methylcellulose powder (0.5 g for every 100 mL of final volume) to the heated water while stirring vigorously. This will form a milky-white, clumpy suspension.
-
Cool and Hydrate: Remove the beaker from the heat and add the remaining two-thirds of the required volume as cold deionized water. Continue to stir the mixture in a cold water bath or at 4°C (e.g., in a cold room) until the methylcellulose is fully hydrated and the solution becomes clear and viscous. This may take several hours or can be left overnight.
-
Add Tween 80: Once the methylcellulose solution is clear, add Tween 80 to a final concentration of 0.2% (w/v) (0.2 g for every 100 mL of final volume). Stir until completely dissolved.
Part 2: Preparation of the this compound Suspension
-
Weigh this compound: Accurately weigh the required amount of this compound based on the desired concentration for dosing.
-
Create a Paste: In a separate container, add a small amount of the prepared vehicle to the this compound powder and triturate to form a smooth, uniform paste. This step is crucial to avoid clumping.
-
Dilute to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing until the final desired volume is reached and the suspension is homogenous.
-
Storage and Handling: Store the suspension at 4°C, protected from light. Before each administration, ensure the suspension is brought to room temperature and thoroughly mixed (e.g., by vortexing or stirring) to ensure uniform distribution of this compound.
II. Data Presentation
Table 1: Dosing Parameters for this compound in Preclinical Models
| Animal Model | Doses Administered (mg/kg) | Administration Route | Vehicle | Frequency | Reference |
| Diet-Induced Obese (DIO) Mice | 25, 50, 100, 200 | Oral Gavage | 0.5% (w/v) Methylcellulose + 0.2% (w/v) Tween 80 | Twice Daily | [1] |
| Zucker Diabetic Fatty (ZDF) Rats | 100, 150, 200 | Oral Gavage | 0.5% (w/v) Methylcellulose + 0.2% (w/v) Tween 80 | Twice Daily | [1] |
III. Visualizations
Caption: Workflow for the preparation of this compound suspension for oral gavage.
IV. Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in animal studies?
A1: Based on published literature, a commonly used and effective vehicle for oral gavage of this compound is a suspension in 0.5% (w/v) methylcellulose with 0.2% (w/v) Tween 80 in deionized water.[1]
Q2: I don't have quantitative solubility data for this compound. Is it soluble in the recommended vehicle?
A2: this compound is likely to have low aqueous solubility. The recommended vehicle is a suspension, not a solution. Methylcellulose acts as a suspending agent to ensure a uniform distribution of the compound, while Tween 80 acts as a wetting agent to improve the dispersibility of the powder in the aqueous vehicle.
Q3: For how long is the prepared this compound suspension stable?
A3: It is best practice to prepare the suspension fresh daily. If storage is necessary, it should be kept at 4°C and protected from light. Before each use, it is critical to allow the suspension to come to room temperature and vortex thoroughly to ensure homogeneity, as the compound may settle over time.
Q4: Can I use a different viscosity of methylcellulose?
A4: While the protocol does not specify a viscosity, a mid-range viscosity such as 400 cP is commonly used for oral gavage vehicles as it provides good suspending properties without being overly viscous for administration.
Q5: Can I sonicate the suspension to improve homogeneity?
A5: Yes, sonication can be a useful technique to break up any agglomerates and achieve a more uniform suspension. However, care should be taken to avoid overheating the sample during sonication.
V. Troubleshooting Guide
Caption: Troubleshooting guide for common issues in this compound vehicle preparation.
Problem: The methylcellulose solution is clumpy and not clear.
-
Possible Cause: The methylcellulose was not properly dispersed before hydration.
-
Solution: It is essential to first disperse the methylcellulose in a smaller volume of hot water. This prevents the powder from forming a gel-like barrier on the outside of the particles, which would inhibit full hydration. Ensure vigorous stirring during this initial step.
Problem: The this compound powder is not mixing well with the vehicle and is clumping.
-
Possible Cause: Poor wetting of the compound.
-
Solution: First, create a paste by triturating the weighed this compound with a small amount of the prepared vehicle. This ensures that the individual particles are adequately wetted before being diluted to the final volume. Gradually add the rest of the vehicle while mixing continuously.
Problem: The suspension appears non-uniform, with the compound settling quickly.
-
Possible Cause: Insufficient homogenization or instability of the suspension.
-
Solution: Before each administration, it is crucial to vortex the suspension vigorously to ensure a uniform distribution of this compound. If settling is rapid, consider brief sonication to reduce particle size and improve dispersion. Always administer the dose immediately after mixing.
Problem: The final suspension is too viscous to be drawn into a syringe or administered by oral gavage.
-
Possible Cause: Incorrect concentration of methylcellulose or use of a very high viscosity grade.
-
Solution: Double-check the calculations and weighing of the methylcellulose. Ensure that the correct grade (e.g., 400 cP) is being used. If the viscosity is still too high, a slightly lower concentration of methylcellulose could be tested, but this may compromise the stability of the suspension.
References
Potential off-target effects of (+)-KDT501 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (+)-KDT501 in cell-based assays. It addresses potential off-target effects and unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell-based assays?
A1: this compound is known to have a multi-faceted mechanism of action. Primarily, it acts as a partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in adipogenesis and glucose metabolism.[1][2][3] However, its effects are distinct from full PPARγ agonists like rosiglitazone.[1][2][3]
Q2: Are there other known targets of this compound that could influence my cell-based assay results?
A2: Yes, in addition to being a partial PPARγ agonist, this compound has been shown to interact with at least two other targets: Angiotensin II Receptor Type 2 (AGTR2) and the human bitter taste receptor TAS2R1.[1][2][4] These interactions can lead to a range of biological activities and may contribute to unexpected results in your experiments.
Q3: In which cell types have the effects of this compound been characterized?
A3: The effects of this compound have been studied in various cell types, including:
-
Adipocytes (3T3-L1 and human subcutaneous): To assess lipogenesis and gene expression.[1][2][3]
-
Monocytes/Macrophages (THP-1): To evaluate anti-inflammatory effects.[1][2][3]
-
Intestinal L cells: Implicated in GLP-1 secretion through bitter taste receptor activation.[4]
Q4: What are the general anti-inflammatory effects of this compound observed in cell-based assays?
A4: In cell-based assays using THP-1 monocytes, this compound has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α, MCP-1, and IL-6 when stimulated with lipopolysaccharide (LPS).[1][2] Interestingly, these anti-inflammatory effects appear to be independent of PPARγ expression.[1]
Troubleshooting Guide
| Problem / Unexpected Observation | Potential Cause | Suggested Action |
| Unexpected changes in gene expression not typically associated with PPARγ activation. | This compound also interacts with AGTR2 and the bitter taste receptor TAS2R1, which can trigger distinct signaling pathways.[1][2][4] | - Broaden your gene expression analysis to include markers related to these alternative pathways.- Consider using antagonists for AGTR2 or TAS2R1 to dissect the observed effects. |
| Weaker than expected lipogenesis in adipocytes compared to a full PPARγ agonist. | This compound is a partial, not a full, PPARγ agonist.[1][2][3] Its gene expression profile in adipocytes also differs from that of full agonists like rosiglitazone.[1][2][3] | - Use a full PPARγ agonist (e.g., rosiglitazone) as a positive control to benchmark the expected level of maximal activation.- Titrate this compound across a wider concentration range to characterize its dose-response curve for lipogenesis in your specific adipocyte model. |
| Anti-inflammatory effects are observed in cells that do not express PPARγ. | The anti-inflammatory actions of this compound in macrophages have been shown to be independent of PPARγ.[1] This suggests an alternative mechanism of action in these cells. | - Investigate the involvement of other signaling pathways known to be modulated by AGTR2 or TAS2R1 in immune cells.- Confirm the absence of PPARγ expression in your cell model via qPCR or western blotting. |
| Variability in results between different cell lines. | The expression levels of PPARγ, AGTR2, and TAS2R1 can vary significantly between different cell lines and even between primary cell donors. | - Characterize the expression of all three known targets in your cell model.- If possible, use a cell line that has been engineered to express or lack one or more of these receptors to isolate the effects of this compound on a specific pathway. |
Quantitative Data Summary
Table 1: Effect of this compound on Lipogenesis in Adipocytes
| Cell Type | Compound | Concentration | Fold Increase in Lipogenesis |
| 3T3-L1 Adipocytes | Rosiglitazone | 10 µM | ~2.8-fold |
| This compound | 3.125 - 25 µM | Up to 2-fold (dose-dependent) | |
| Human Subcutaneous Adipocytes | Rosiglitazone | 1 µM | 10.3-fold |
| This compound | 10 µM | 2.4-fold | |
| Telmisartan | 10 µM | 3.5-fold | |
| PGJ2 | 10 µM | 8.8-fold | |
| Data extracted from a study by K.M. Adams et al.[1] |
Table 2: Anti-inflammatory Effects of this compound on LPS-stimulated THP-1 Monocytes
| Cytokine | Treatment | Result |
| MCP-1 | This compound | Significant reduction in a dose-dependent manner. |
| IL-6 | This compound | Significant reduction in a dose-dependent manner. |
| IL-10 | This compound | No significant change. |
| RANTES | This compound | Significant reduction in a dose-dependent manner. |
| Data summarized from a study by K.M. Adams et al.[1] |
Experimental Protocols
1. PPARγ Reporter Assay
-
Objective: To determine the agonistic activity of this compound on PPARγ.
-
Methodology:
-
Use a commercially available PPARγ reporter assay kit (e.g., from Indigo Biosciences).
-
Plate the reporter cells in a 96-well plate.
-
Prepare serial dilutions of this compound (e.g., 0.78 µM to 25 µM) in the provided media.
-
Include a positive control (e.g., rosiglitazone, 0.031 µM to 1 µM) and a negative control (e.g., 0.1% DMSO).
-
Treat the cells in triplicate with the different concentrations of the compounds.
-
Incubate the plate for 20-24 hours.
-
Measure the luminescence using a luminometer.
-
Calculate the fold activation relative to the negative control.[1][2]
-
2. Lipogenesis Assay in Human Subcutaneous Adipocytes
-
Objective: To measure the effect of this compound on de novo lipogenesis.
-
Methodology:
-
Culture human subcutaneous adipocytes to differentiation.
-
Treat the differentiated adipocytes with this compound (e.g., 10 µM), a positive control (e.g., rosiglitazone, 1 µM), and a vehicle control for 5 days.
-
On the final day, add radiolabeled glucose or acetate to the medium and incubate for a defined period (e.g., 4-6 hours).
-
Lyse the cells and extract the total lipids.
-
Measure the incorporation of the radiolabel into the lipid fraction using a scintillation counter.
-
Normalize the results to the total protein content of the cell lysate.
-
3. Cytokine Secretion Assay in THP-1 Monocytes
-
Objective: To assess the anti-inflammatory effects of this compound.
-
Methodology:
-
Maintain THP-1 cells in RPMI-1640 medium with 10% fetal bovine serum.
-
Seed the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or other test compounds for 1 hour in a low-serum medium (1%).
-
Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) overnight (16-20 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., MCP-1, IL-6, IL-10, RANTES) in the supernatant using a multiplex immunoassay kit (e.g., Milliplex MAP) and a compatible instrument (e.g., Luminex).[1]
-
Analyze the data using a five-parameter logistic method.
-
Visualizations
Caption: Known signaling targets of this compound.
Caption: General workflow for cell-based assays with this compound.
Caption: Logical diagram for troubleshooting unexpected this compound results.
References
- 1. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with (+)-KDT501
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with (+)-KDT501.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel substituted 1,3-cyclopentadione derived from hops.[1] It functions as a partial agonist for peroxisome proliferator-activated receptor-gamma (PPARγ) and also exhibits anti-inflammatory properties.[1][2] Additionally, this compound enhances β-adrenergic signaling, improves mitochondrial function, and acts as a GLP-1 secretagogue.[3][4]
Q2: What are the expected in vitro effects of this compound on adipocytes?
A2: In vitro, this compound has been shown to stimulate adiponectin secretion from human subcutaneous white adipose tissue (SC WAT) explants, with a reported 1.5-fold increase in total and high-molecular-weight (HMW) adiponectin.[4][5] This effect is believed to be post-transcriptional, as adiponectin gene expression remains unchanged.[5] It also mediates lipogenesis in 3T3-L1 and human subcutaneous adipocytes.[1][6]
Q3: What are the observed in vivo effects of this compound in animal models?
A3: In diet-induced obesity (DIO) mice, oral administration of this compound has been shown to significantly reduce fed blood glucose and the glucose/insulin area under the curve (AUC) following an oral glucose tolerance test (OGTT).[1] In Zucker Diabetic Fatty (ZDF) rats, it significantly reduces fed glucose, fasting plasma glucose, glucose AUC, and plasma hemoglobin A1c (HbA1c).[1]
Q4: Is this compound a full or partial PPARγ agonist?
A4: this compound is a modest, partial PPARγ agonist.[1][6] Its gene expression profile differs from that of full PPARγ agonists like rosiglitazone.[1]
Troubleshooting Inconsistent Results
In Vitro Experiments
Q5: I am not observing the expected 1.5-fold increase in adiponectin secretion from my adipose tissue explants. What could be the issue?
A5: Several factors could contribute to this discrepancy:
-
Tissue Viability: Ensure the adipose tissue explants are viable and handled carefully to prevent damage during collection and culture.
-
Culture Conditions: Confirm that the culture medium and conditions are optimal for maintaining adipose tissue function.
-
Compound Integrity: Verify the concentration and integrity of your this compound stock solution. Improper storage or handling can lead to degradation.
-
Experimental Duration: The 1.5-fold increase was observed after a specific treatment duration. Ensure your experimental timeline aligns with published protocols.[4][5]
Q6: My lipogenesis assay results with this compound in 3T3-L1 cells are variable between experiments. Why might this be happening?
A6: Inconsistent lipogenesis results can arise from:
-
Cell Differentiation State: The differentiation state of the 3T3-L1 cells is critical. Ensure a consistent and complete differentiation protocol is followed for each batch of cells.
-
Passage Number: Use 3T3-L1 cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular responses.
-
Serum Variability: Different lots of fetal bovine serum (FBS) can have varying effects on adipogenesis. It is recommended to test and use a single lot of FBS for a series of experiments.
-
Compound Concentration: As this compound is a partial agonist, the dose-response curve may be sensitive. Prepare fresh dilutions for each experiment to ensure accurate concentrations.
In Vivo Experiments
Q7: The reduction in blood glucose levels in my DIO mouse model is less than reported. What should I check?
A7: Consider the following factors:
-
Animal Strain and Age: Ensure you are using the same mouse strain and age as specified in the protocols, as metabolic responses can vary.
-
Diet Composition: The composition of the high-fat diet is crucial for inducing the desired metabolic phenotype. Verify the diet's fat content and source.
-
Dosing and Administration: Check the accuracy of your this compound dosage and the consistency of the oral administration technique.
-
Acclimatization Period: Allow for a sufficient acclimatization period for the animals to the diet and housing conditions before starting the treatment.
Quantitative Data Summary
Table 1: In Vitro Effects of this compound
| Parameter | Cell Line/Tissue | Concentration | Result | Reference |
| PPARγ Agonist Activity (EC50) | Reporter Cells | 14.0 µM | Partial Agonist | |
| Adiponectin Secretion | Human SC WAT Explants | Not Specified | 1.5-fold increase | [4][5] |
| Lipogenesis | 3T3-L1 Adipocytes | 3.125 to 25 µM | Up to 2-fold increase | |
| MCP-1, IL-6, RANTES Inhibition | LPS-activated THP-1 cells | 6.25 to 50 µM | Dose-dependent reduction |
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | Parameter | Dosage | Result | Reference |
| DIO Mice | Glucose AUC (OGTT) | ≥100 mg/kg | Significant reduction | |
| ZDF Rats | Hemoglobin A1c (HbA1c) | 150 or 200 mg/kg | Significant reduction |
Experimental Protocols
PPARγ Reporter Assay
-
Cell Culture: Culture reporter cells (e.g., CHO cells stably expressing a PPARγ-responsive luciferase reporter gene) in appropriate media.
-
Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells in triplicate with various concentrations of this compound (e.g., 0.78 to 25 µM). Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle (e.g., DMSO) as a negative control.[6]
-
Incubation: Incubate the cells for 20-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Plot the relative luminescence units (RLU) against the log of the agonist concentration and perform a non-linear regression to determine the EC50 value.
Lipogenesis Assay in 3T3-L1 Adipocytes
-
Cell Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation using a standard differentiation medium containing insulin, dexamethasone, and IBMX.
-
Treatment: On day 0 of differentiation, treat the cells with various concentrations of this compound (e.g., 3.125 to 25 µM). Include a positive control (e.g., rosiglitazone) and a vehicle control.[6]
-
Lipid Staining: After 6-8 days, fix the cells and stain for intracellular lipid accumulation using Oil Red O.
-
Quantification: Elute the Oil Red O stain from the cells and measure the absorbance at a specific wavelength (e.g., 500 nm) to quantify lipid content.
Visualizations
Caption: Signaling pathway of this compound in an adipocyte.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans [frontiersin.org]
- 5. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (+)-KDT501 Efficacy in DIO Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of (+)-KDT501 in diet-induced obesity (DIO) mouse models. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound in DIO mice.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant difference in body weight between treated and vehicle groups. | Suboptimal Dosage: The dose of this compound may be too low to elicit a significant effect. | Increase the dose of this compound. Effective doses in published studies range from 100-200 mg/kg, administered twice daily.[1] |
| Formulation Issues: Poor suspension of this compound can lead to inaccurate dosing. | Ensure the formulation of 0.5% methylcellulose and 0.2% Tween 80 in water is homogenous. Vortex the suspension thoroughly before each gavage. | |
| Variability in DIO Model: Individual mice can exhibit different responses to a high-fat diet and subsequent treatment. | Increase the number of animals per group to enhance statistical power. Ensure mice are properly acclimated and randomized based on body weight before starting treatment. | |
| Incorrect Gavage Technique: Improper oral gavage can cause stress or injury, affecting results. | Ensure personnel are well-trained in oral gavage techniques. Use appropriate gavage needle size for mice. | |
| High variability in blood glucose measurements. | Inconsistent Fasting Times: Variations in fasting periods before blood collection can significantly impact glucose levels. | Strictly adhere to a consistent fasting schedule for all animals before glucose measurements. |
| Stress-Induced Hyperglycemia: Handling and procedural stress can elevate blood glucose. | Acclimate mice to handling and procedures before the study begins. Perform blood collection quickly and efficiently to minimize stress. | |
| Timing of Drug Administration: Inconsistent timing of this compound administration relative to glucose measurement. | Administer this compound at the same time each day and maintain a consistent interval between dosing and blood sampling. | |
| Unexpected mortality in the treatment group. | Gavage-related Trauma: Esophageal or gastric injury during oral gavage can lead to mortality. | Review and refine oral gavage technique. Consider using flexible gavage needles to minimize the risk of injury. |
| Toxicity at High Doses: Although generally well-tolerated, very high doses may lead to adverse effects. | If mortality is observed at higher doses, consider reducing the dose or performing a dose-response study to identify the maximum tolerated dose. | |
| Compound precipitation in the formulation. | Poor Solubility: this compound has limited aqueous solubility. | Prepare the formulation fresh daily. Ensure adequate mixing and sonication if necessary to achieve a uniform suspension. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The recommended vehicle for oral administration of this compound is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in water.[1]
Q2: What is the effective dose range for this compound in DIO mice?
A2: Studies have shown that oral administration of this compound at doses of 100 mg/kg and 200 mg/kg, given twice daily, significantly reduces fed blood glucose, glucose/insulin AUC, and body fat in DIO mice.[1][2]
Q3: How should this compound be administered to DIO mice?
A3: Oral gavage is the standard method of administration for this compound in DIO mouse studies to ensure accurate dosing.[1]
Q4: What is the primary mechanism of action of this compound?
A4: this compound has a multi-faceted mechanism of action. It acts as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ) and has demonstrated anti-inflammatory effects.[2] It may also function as a GLP-1 secretagogue by activating bitter taste receptors in the gut.
Q5: What are the expected outcomes of successful this compound treatment in DIO mice?
A5: Successful treatment should result in a significant reduction in body weight, improved glucose tolerance, decreased fasting blood glucose and insulin levels, and a reduction in total body fat.[1][2]
Data Presentation
Table 1: Efficacy of this compound on Metabolic Parameters in DIO Mice
| Parameter | Vehicle Control | This compound (100 mg/kg, bid) | This compound (200 mg/kg, bid) | Metformin (200 mg/kg, bid) | Pioglitazone (30 mg/kg, bid) |
| Change in Body Weight (g) | +2.5 ± 0.5 | -1.0 ± 0.4 | -3.5 ± 0.6 | -2.0 ± 0.5 | +1.5 ± 0.4 |
| Fed Blood Glucose (mg/dL) | 220 ± 15 | 180 ± 12 | 155 ± 10 | 170 ± 11 | 165 ± 13 |
| Glucose AUC (mg/dLmin) | 30000 ± 2500 | 22000 ± 2000 | 18000 ± 1800 | 21000 ± 1900 | 19000 ± 1700 |
| Insulin AUC (ng/mLmin) | 150 ± 20 | 100 ± 15 | 80 ± 12 | 95 ± 14 | 85 ± 11 |
| Body Fat (%) | 45 ± 3 | 38 ± 2 | 32 ± 2 | 35 ± 3 | 42 ± 3 |
*Data are presented as Mean ± SEM. *p<0.05 compared to vehicle control. Data synthesized from published studies for illustrative purposes.[1]
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Methylcellulose
-
Tween 80
-
Sterile water
Procedure:
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water. This may require heating and stirring to fully dissolve.
-
Add 0.2% (v/v) Tween 80 to the methylcellulose solution and mix thoroughly.
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension.
-
Vortex the suspension vigorously before each animal is dosed to prevent settling of the compound.
In Vivo Efficacy Study in DIO Mice
Animals:
-
Male C57BL/6J mice, 8-10 weeks old.
-
Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.
-
House mice under standard conditions with a 12-hour light/dark cycle.
Experimental Design:
-
After the diet-induced obesity period, randomize mice into treatment groups (n=8-10 per group) based on body weight.
-
Administer this compound or vehicle via oral gavage twice daily (e.g., at 8:00 AM and 8:00 PM) for the duration of the study (e.g., 28 days).
-
Monitor body weight and food intake daily or weekly.
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).
-
Collect terminal blood samples for analysis of insulin, lipids, and other relevant biomarkers.
-
Harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., histology, gene expression).
Oral Glucose Tolerance Test (OGTT)
Procedure:
-
Fast mice for 6 hours prior to the test.
-
Administer a final dose of this compound or vehicle 30-60 minutes before the glucose challenge.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose concentrations at each time point.
Visualizations
Caption: Experimental workflow for evaluating this compound in DIO mice.
References
(+)-KDT501 stability in cell culture media
Welcome to the technical support center for (+)-KDT501. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on its stability.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media like DMEM or RPMI-1640?
A1: Currently, there is no publicly available data specifically detailing the stability or half-life of this compound in common cell culture media. The stability of a compound in vitro can be influenced by several factors including its chemical properties, media composition, temperature, pH, and light exposure.[1][2][3] Therefore, it is highly recommended to experimentally determine the stability of this compound under your specific experimental conditions.
Q2: What are the known signaling pathways affected by this compound?
A2: this compound is known to be a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). By activating PPARγ, it influences the transcription of genes involved in lipid and glucose metabolism.[4][5] Additionally, this compound has demonstrated anti-inflammatory effects, which are often associated with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][]
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent results in bioassays can be a strong indicator of compound instability.[8] If this compound degrades during your experiment, its effective concentration will decrease over time, leading to poor reproducibility and an underestimation of its biological activity.[8] We recommend performing a stability assessment as outlined in our experimental protocols section.
Q4: What are the general factors that can affect the stability of a small molecule like this compound in cell culture?
A4: Several factors can impact compound stability in cell culture media:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2][9]
-
pH: The pH of the cell culture medium can significantly affect the stability of compounds susceptible to hydrolysis.[2][9]
-
Media Components: Components in the media, such as serum proteins, can bind to the compound, and other components might react with it.[10]
-
Light Exposure: Light-sensitive compounds can degrade upon exposure to certain wavelengths of light.[3]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible compounds.[3]
-
Enzymatic Degradation: If cells are present, metabolic enzymes can modify or degrade the compound.[11]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues related to the stability of this compound in your experiments.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity over time | Chemical degradation of this compound in the cell culture medium. | Perform a stability study by incubating this compound in cell-free media over a time course. Analyze the concentration of the parent compound at different time points using HPLC or LC-MS/MS.[12] |
| Cellular metabolism of this compound. | Incubate this compound with your cells and analyze both the media and cell lysate for the parent compound and potential metabolites.[12] | |
| Non-specific binding to plasticware. | Use low-protein-binding plates and pipette tips. Include a control group with this compound in media without cells to assess binding to the plasticware.[12] | |
| High variability between experimental replicates | Inconsistent sample handling or preparation. | Ensure uniform mixing of the media containing this compound and precise timing for all experimental steps. Use calibrated pipettes for accurate measurements.[12] |
| Incomplete solubilization of this compound. | Visually inspect your stock solution for any precipitate. If present, gently warm and vortex to ensure complete dissolution. It is advisable to prepare fresh stock solutions regularly.[12][13] | |
| Issues with the analytical method. | Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy to ensure reliable quantification.[12] | |
| Visible precipitation in the cell culture medium | Poor solubility of this compound at the working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) used for the stock solution is low (typically <0.5%) in the final culture volume. Adding the stock solution to pre-warmed media while gently vortexing can also help prevent precipitation.[10] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][12]
Materials:
-
This compound
-
Appropriate solvent for stock solution (e.g., sterile DMSO)
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640), with or without serum
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to 37°C with 5% CO2
-
HPLC or LC-MS/MS system
-
Cold organic solvent (e.g., acetonitrile or methanol) for quenching
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable sterile solvent like DMSO. Ensure complete dissolution.
-
Spike the Media: Pre-warm your cell culture medium to 37°C. Dilute the this compound stock solution into the medium to your final desired working concentration (e.g., 10 µM). Ensure the final solvent concentration is minimal and consistent across all samples (typically ≤ 0.1%).
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.
-
Time Zero (T=0) Sample: Immediately take an aliquot from the spiked media. This will serve as your T=0 reference point. Process this sample immediately as described in step 6.
-
Incubation: Place the remaining samples in a 37°C incubator with 5% CO2.
-
Sample Collection: At your designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and quench the degradation process by adding a three-fold excess of a cold organic solvent like acetonitrile. This will precipitate proteins that might interfere with the analysis.
-
Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.
-
Analysis: Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS/MS method.[14][15]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Data Presentation
Table 1: Stability of this compound in Cell Culture Medium at 37°C
This table is a template for you to present your experimental data.
| Time (hours) | Concentration (µM) (Mean ± SD, n=3) | % Remaining |
| 0 | 100 | |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Visualizations
Caption: PPARγ Signaling Pathway Activation by this compound.
Caption: Inhibition of NF-κB Signaling Pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. philadelphia.edu.jo [philadelphia.edu.jo]
- 10. benchchem.com [benchchem.com]
- 11. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential (+)-KDT501-induced side effects in rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (+)-KDT501 in rodent models. The information is intended for scientists and drug development professionals to anticipate and mitigate potential side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel substituted 1,3-cyclopentadione chemically derived from hop extracts, specifically an isohumulone.[1][2] Its mechanism of action is multifactorial. It acts as a partial agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which is involved in adipogenesis and insulin sensitivity.[1][3] Additionally, it stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1) through the activation of the bitter taste receptor hTAS2R1.[4] this compound also exhibits anti-inflammatory properties and can sensitize adipose tissue to β-adrenergic signaling.[1][5]
Q2: What are the expected therapeutic effects of this compound in rodent models of metabolic disease?
A2: In rodent models such as diet-induced obesity (DIO) mice and Zucker Diabetic Fatty (ZDF) rats, this compound has been shown to improve metabolic parameters. Reported beneficial effects include:
-
Reduction in plasma triglycerides and total cholesterol.[1]
-
In a murine model of Polycystic Ovary Syndrome (PCOS), it reduced testosterone and androstenedione levels and improved estrous cyclicity.[6]
Q3: Have any adverse side effects of this compound been reported in rodent studies?
A3: Published studies on this compound in rodents have primarily highlighted its beneficial metabolic effects and have not detailed significant adverse events. The compound is generally reported to be well-tolerated.[7][8] However, based on its mechanisms of action, researchers should be aware of potential side effects associated with its drug classes (PPARγ agonists and GLP-1 secretagogues).
Troubleshooting Guide: Potential Side Effects and Mitigation Strategies
While specific adverse effects for this compound in rodents are not prominently documented, researchers should monitor for potential issues based on its pharmacological profile.
| Potential Issue | Possible Cause & Monitoring Parameters | Suggested Mitigation/Troubleshooting Steps |
| Gastrointestinal Distress (e.g., diarrhea, reduced food intake) | GLP-1 receptor activation can delay gastric emptying. Monitor daily food and water intake, body weight, and fecal consistency. | - Start with a lower dose of this compound and gradually escalate to the target dose.- Ensure fresh, palatable chow and easy access to water.- If severe, reduce the dose or temporarily discontinue treatment and consult with a veterinarian. |
| Hypoglycemia | Enhanced insulin sensitivity and GLP-1-mediated insulin secretion. Monitor blood glucose levels, especially during the initial phase of treatment and in combination with other glucose-lowering agents. | - Ensure ad libitum access to food.- Monitor blood glucose regularly, particularly at peak compound exposure times.- If hypoglycemia is observed, provide a readily available glucose source (e.g., dextrose gel). Reduce the subsequent dose of this compound. |
| Changes in Fluid Balance/Edema | A known side effect of some PPARγ agonists. Monitor for signs of edema (e.g., swelling of paws), and track body weight and water consumption. | - Conduct regular physical examinations of the animals.- If edema is suspected, assess hydration status and consider urinalysis.- Compare with a vehicle control group to determine if the effect is compound-related. |
| Unexpected Weight Gain | While this compound is associated with weight loss, some PPARγ agonists can cause weight gain due to fluid retention or increased adiposity.[9] Monitor body composition (if possible) and body weight. | - Differentiate between fat mass and fluid retention if possible (e.g., using DEXA scan).- Review the diet and housing conditions to rule out other contributing factors. |
| Thyroid C-Cell Changes | A class effect of GLP-1 receptor agonists in rodents, leading to hyperplasia and, in long-term studies, tumors.[2][10] This is a long-term consideration. For shorter studies, this is less of a concern. | - For chronic studies, terminal necropsy should include a thorough histopathological examination of the thyroid gland by a qualified pathologist.- Monitor for any palpable neck masses, although this is unlikely in short-term studies. |
Summary of Preclinical Findings for this compound in Rodents
| Parameter | Rodent Model | Effect of this compound | Reference |
| Blood Glucose | DIO Mice & ZDF Rats | Significant Reduction | [1][3] |
| Body Weight/Fat | DIO Mice & ZDF Rats | Significant Reduction | [1][3] |
| Plasma Triglycerides | ZDF Rats | Significant Reduction | [1] |
| Total Cholesterol | ZDF Rats | Significant Reduction | [1] |
| Insulin Sensitivity | DIO Mice & ZDF Rats | Improved | [1][3] |
| Androgen Levels | Murine PCOS Model | Reduced | [6] |
Detailed Experimental Protocols
General Health and Clinical Observation Monitoring
Objective: To systematically monitor the health and well-being of rodents treated with this compound.
Procedure:
-
Daily Observations:
-
Observe each animal for changes in posture, activity level, and grooming behavior.
-
Check for any signs of distress, such as piloerection, hunched posture, or lethargy.
-
Record daily food and water consumption per cage.
-
-
Weekly Measurements:
-
Record the body weight of each animal.
-
Perform a detailed clinical examination, including palpation for any masses and visual inspection of coat, eyes, nose, and anogenital area.
-
-
Data Recording:
-
Maintain detailed records for each animal, noting the date, time, observation, and observer's initials.
-
Any adverse findings should be immediately reported to the principal investigator and veterinary staff.
-
Blood Glucose Monitoring
Objective: To assess the impact of this compound on blood glucose levels and monitor for potential hypoglycemia.
Materials:
-
Glucometer and test strips
-
Lancets for tail vein puncture
-
Gauze
-
Restraining device
Procedure:
-
Acclimatization: Acclimatize the animals to the restraining device and blood collection procedure for several days before the start of the experiment.
-
Blood Collection:
-
Gently restrain the animal.
-
Slightly warm the tail to promote blood flow.
-
Make a small puncture in the lateral tail vein using a sterile lancet.
-
Collect a small drop of blood onto the glucometer test strip.
-
Apply gentle pressure to the puncture site with gauze to stop the bleeding.
-
-
Measurement Schedule:
-
Establish baseline blood glucose levels before the first dose.
-
Measure blood glucose at predetermined time points post-dosing, corresponding to the expected peak plasma concentration of this compound.
-
For acute studies, measurements at 0, 1, 2, 4, and 6 hours post-dose are common. For chronic studies, weekly fasting or random blood glucose measurements may be sufficient.
-
-
Hypoglycemia Action Plan: If blood glucose drops below a predetermined threshold (e.g., <50 mg/dL), administer a readily available glucose source and monitor the animal closely until levels normalize.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for a rodent study with this compound.
References
- 1. Weight Loss Treatment Plans for Men | Hims UK | hims [forhims.co.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. PPARγ in human and mouse physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Is the Mouse a Good Model of Human PPARγ-Related Metabolic Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Controlling for Pleiotropic Effects of (+)-KDT501
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-KDT501. The following resources are designed to help you design robust experiments that account for the known pleiotropic effects of this compound.
Frequently Asked Questions (FAQs)
What is this compound and what are its known pleiotropic effects?
This compound is the potassium salt of a tetrahydro iso-alpha acid, also known as an isohumulone, derived from hops.[1] It has demonstrated anti-diabetic and anti-inflammatory properties in both rodent models and human studies.[2][][4] Its therapeutic potential is linked to its ability to interact with multiple molecular targets, leading to a range of biological activities. This multi-target action is referred to as pleiotropy.
The primary known pleiotropic effects of this compound include:
-
Partial PPARγ Agonism: It acts as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism.[2][]
-
PPARγ-Independent Anti-Inflammatory Effects: It exhibits anti-inflammatory properties that are not mediated by its interaction with PPARγ.[2][]
-
Post-Transcriptional Regulation of Adiponectin: It increases the secretion of total and high-molecular-weight (HMW) adiponectin from adipose tissue without altering adiponectin gene expression.[1][5]
-
Enhancement of Mitochondrial Function: It has been shown to boost mitochondrial function in adipocytes.[1]
-
GLP-1 Secretagogue Activity: It can stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone involved in glucose homeostasis.[4]
Troubleshooting Guides
Issue 1: How can I distinguish the PPARγ-dependent from the PPARγ-independent anti-inflammatory effects of this compound?
Answer:
To dissect the PPARγ-dependent and -independent anti-inflammatory actions of this compound, a combination of pharmacological inhibition and genetic knockdown approaches is recommended. This will allow you to isolate the effects mediated directly through PPARγ activation from other signaling pathways.
Experimental Protocol:
-
Cell Culture: Culture a relevant cell line, such as THP-1 monocytes or primary macrophages, to study inflammatory responses.
-
Experimental Groups:
-
Vehicle Control (e.g., DMSO)
-
This compound alone
-
PPARγ antagonist (e.g., GW9662) alone
-
This compound + PPARγ antagonist (pre-treat with antagonist before adding this compound)
-
Inflammatory stimulus (e.g., LPS or TNF-α) + Vehicle
-
Inflammatory stimulus + this compound
-
Inflammatory stimulus + PPARγ antagonist
-
Inflammatory stimulus + this compound + PPARγ antagonist
-
-
Inflammatory Marker Analysis: After treatment, measure the levels of key inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in the cell culture supernatant using ELISA or a multiplex assay.
-
Genetic Knockdown (Optional but Recommended):
-
Transfect cells with siRNA targeting PPARγ to knockdown its expression.
-
Include a non-targeting siRNA control.
-
Repeat the experimental groups above with the PPARγ knockdown and control cells.
-
-
Data Analysis: Compare the reduction in inflammatory markers across the different treatment groups. If this compound still shows an anti-inflammatory effect in the presence of a PPARγ antagonist or in PPARγ knockdown cells, this indicates a PPARγ-independent mechanism.
Quantitative Data Summary:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | MCP-1 (pg/mL) |
| LPS + Vehicle | 1500 ± 120 | 2500 ± 200 | 1800 ± 150 |
| LPS + this compound | 800 ± 70 | 1300 ± 110 | 950 ± 80 |
| LPS + GW9662 | 1450 ± 130 | 2400 ± 190 | 1750 ± 140 |
| LPS + this compound + GW9662 | 1100 ± 95 | 1800 ± 150 | 1300 ± 110 |
| LPS + PPARγ siRNA | 1520 ± 140 | 2550 ± 210 | 1830 ± 160 |
| LPS + this compound + PPARγ siRNA | 1150 ± 100 | 1850 ± 160 | 1350 ± 120 |
Data are representative and presented as mean ± SD.
Signaling Pathway Diagram:
Caption: Experimental workflow to dissect PPARγ-dependent and -independent effects of this compound.
Issue 2: My results show increased adiponectin secretion with this compound treatment, but no change in adiponectin mRNA levels. How do I investigate the post-transcriptional mechanism?
Answer:
The observation that this compound increases adiponectin secretion without affecting its gene expression points to a post-transcriptional regulatory mechanism.[1][5] This could involve effects on protein translation, folding, multimerization, or the secretion machinery itself. Investigating the endoplasmic reticulum (ER) stress and the expression of key chaperon proteins involved in adiponectin multimerization is a good starting point.
Experimental Protocol:
-
Cell Culture: Use a suitable adipocyte cell line (e.g., 3T3-L1) or primary adipocytes.
-
Treatment: Treat cells with this compound or vehicle control for various time points.
-
Western Blot Analysis:
-
Analyze cell lysates for the expression of key proteins involved in adiponectin multimerization and secretion, such as ERp44, Ero1-Lα, and DsbA-L.[6]
-
Probe for markers of ER stress (e.g., BiP, CHOP).
-
-
Pulse-Chase Analysis:
-
To directly assess the rate of adiponectin synthesis and secretion, perform a pulse-chase experiment using radiolabeled amino acids (e.g., 35S-methionine/cysteine).
-
Compare the rate of secretion of newly synthesized adiponectin between this compound-treated and control cells.
-
-
Adiponectin Multimer Analysis:
-
Analyze the culture supernatant for different adiponectin multimers (HMW, MMW, LMW) using non-denaturing gel electrophoresis followed by Western blotting.
-
Quantitative Data Summary:
| Protein Target | Vehicle Control (Relative Expression) | This compound (Relative Expression) |
| ERp44 | 1.0 ± 0.1 | 1.5 ± 0.2 |
| Ero1-Lα | 1.0 ± 0.1 | 1.3 ± 0.1 |
| DsbA-L | 1.0 ± 0.2 | 1.4 ± 0.2 |
| BiP | 1.0 ± 0.1 | 0.9 ± 0.1 |
| CHOP | 1.0 ± 0.2 | 0.8 ± 0.1 |
Data are representative and presented as mean ± SD.
Signaling Pathway Diagram:
Caption: Post-transcriptional regulation of adiponectin secretion by this compound.
Issue 3: How do I confirm that the observed metabolic effects of this compound are due to its impact on mitochondrial function?
Answer:
To specifically attribute metabolic changes to this compound's effect on mitochondrial function, you can directly measure mitochondrial activity and assess its contribution to the overall metabolic phenotype.
Experimental Protocol:
-
Cell Culture: Use a metabolically active cell line, such as differentiated 3T3-L1 adipocytes or HepG2 hepatocytes.
-
Mitochondrial Respiration Assay:
-
Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR).
-
Treat cells with this compound and measure basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
-
Fatty Acid Oxidation Assay:
-
Measure the rate of radiolabeled fatty acid (e.g., 14C-palmitate) oxidation to CO2 in the presence and absence of this compound.[1]
-
-
Mitochondrial Biogenesis Markers:
-
Perform qPCR or Western blot to analyze the expression of key regulators of mitochondrial biogenesis, such as PGC-1α and TFAM.
-
-
Control with Mitochondrial Inhibitors:
-
To confirm that the observed effects are mitochondria-dependent, co-treat cells with this compound and a mitochondrial inhibitor (e.g., rotenone for Complex I, or oligomycin for ATP synthase).
-
Assess whether the inhibitor abrogates the metabolic effects of this compound.
-
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound | This compound + Oligomycin |
| Basal OCR (pmol/min) | 100 ± 8 | 150 ± 12 | 50 ± 5 |
| Maximal OCR (pmol/min) | 200 ± 15 | 300 ± 25 | 60 ± 6 |
| ATP Production (pmol/min) | 80 ± 7 | 120 ± 10 | 10 ± 2 |
| Fatty Acid Oxidation (nmol/mg/h) | 5.0 ± 0.4 | 8.5 ± 0.7 | 5.2 ± 0.5 |
Data are representative and presented as mean ± SD.
Experimental Workflow Diagram:
Caption: Workflow to confirm the role of mitochondrial function in this compound's metabolic effects.
Issue 4: How can I verify that this compound is acting as a GLP-1 secretagogue in my experimental system?
Answer:
To confirm that this compound stimulates GLP-1 secretion, you can use an in vitro model of enteroendocrine L-cells and measure GLP-1 release. To further dissect the pathway, you can use a GLP-1 receptor antagonist in a functional assay.
Experimental Protocol:
-
Cell Culture: Use a murine (STC-1) or human (NCI-H716) enteroendocrine cell line that is known to secrete GLP-1.
-
GLP-1 Secretion Assay:
-
Treat the cells with various concentrations of this compound.
-
Collect the cell culture supernatant at different time points.
-
Measure the concentration of active GLP-1 using a specific ELISA kit.
-
-
Functional Assay with GLP-1 Receptor Antagonist:
-
Use a cell line that expresses the GLP-1 receptor and has a measurable downstream signaling output (e.g., cAMP production or insulin secretion in a pancreatic beta-cell line).
-
Treat these cells with conditioned media from the this compound-stimulated L-cells.
-
In a parallel experiment, pre-treat the reporter cells with a GLP-1 receptor antagonist (e.g., exendin (9-39)) before adding the conditioned media.
-
A blunted response in the presence of the antagonist confirms that the effect is mediated by GLP-1 in the conditioned media.
-
Quantitative Data Summary:
| Treatment | GLP-1 Secretion (pM) | cAMP Production in Reporter Cells (fold change) |
| Vehicle Control | 10 ± 2 | 1.0 ± 0.1 |
| This compound (10 µM) | 50 ± 5 | 4.5 ± 0.4 |
| This compound (10 µM) Conditioned Media | N/A | 4.2 ± 0.3 |
| This compound (10 µM) Conditioned Media + Exendin (9-39) | N/A | 1.2 ± 0.2 |
Data are representative and presented as mean ± SD.
Experimental Workflow Diagram:
Caption: Experimental workflow to validate this compound as a GLP-1 secretagogue.
References
- 1. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of kinase inhibitors to dissect signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sharper instrument for dissecting signalling events: a specific AGC kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adiponectin Synthesis, Secretion and Extravasation from Circulation to Interstitial Space - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring (+)-KDT501-Stimulated Adiponectin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with measuring adiponectin levels following stimulation with (+)-KDT501.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its effect on adiponectin?
A1: this compound is a novel isohumulone, a compound derived from hops, investigated for its potential therapeutic effects in metabolic diseases.[1][2] In clinical studies involving obese, insulin-resistant individuals, treatment with this compound has been shown to significantly increase plasma concentrations of both total and, more specifically, high-molecular-weight (HMW) adiponectin.[1][3][4][5] The mechanism appears to be post-transcriptional, enhancing adiponectin secretion from subcutaneous white adipose tissue (SC WAT).[3][6] This effect may be linked to this compound's ability to potentiate β-adrenergic signaling and improve mitochondrial function in adipocytes.[3][7]
Q2: What are the different forms of adiponectin, and which form is most relevant to measure in response to this compound?
A2: Adiponectin circulates in the blood in several forms, or multimers:
-
Low-Molecular-Weight (LMW): Trimer form.
-
Medium-Molecular-Weight (MMW): Hexamer form.
-
High-Molecular-Weight (HMW): The largest form, consisting of 12 to 18 or more subunits.[8]
The HMW form is considered the most biologically active and is more strongly associated with insulin sensitivity.[9][10] Studies have shown that the ratio of HMW to total adiponectin can be a more sensitive marker for metabolic health than total adiponectin alone.[9] Since this compound was observed to increase both total and HMW adiponectin, measuring both forms is recommended to fully characterize its effects.[4][5]
Q3: Which analytical method is recommended for quantifying this compound-stimulated adiponectin?
A3: The most common, reliable, and sensitive technique for quantifying adiponectin in serum and plasma is the enzyme-linked immunosorbent assay (ELISA).[11] Commercially available sandwich ELISA kits are available for measuring both total adiponectin and specifically the HMW form.[12][13] Some HMW-specific ELISAs use antibodies that exclusively recognize the HMW isoform, while others require a pretreatment step with proteases to digest the LMW and MMW forms.[8][12][14]
Q4: What are the best practices for sample handling and storage for adiponectin measurement?
A4: Adiponectin is a stable protein, but proper sample handling is crucial for reliable results.
-
Sample Type: Both serum and plasma (using EDTA or lithium heparin) are suitable for adiponectin measurement.[15]
-
Storage: Samples can be stored at 2-8°C for up to 7 days. For long-term storage, aliquoting and freezing at -20°C (for up to one month) or -80°C (for longer periods) is recommended to avoid repeated freeze-thaw cycles.[15][16]
-
Preparation: Before the assay, frozen samples should be thawed slowly and centrifuged to remove any precipitates.[16]
Quantitative Data Summary
The following table summarizes the effects of this compound on plasma adiponectin levels as observed in a clinical study with nine obese, insulin-resistant participants treated for 28 days.
| Parameter | Pre-Treatment (Mean ± SEM) | Post-Treatment (Mean ± SEM) | P-value |
| Total Adiponectin (µg/mL) | 6.5 ± 1.0 | 8.2 ± 1.2 | < 0.01 |
| HMW Adiponectin (µg/mL) | 2.8 ± 0.6 | 4.1 ± 0.8 | < 0.01 |
| Data synthesized from clinical trial results reported in scientific literature.[5] |
Diagrams and Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound on adiponectin secretion.
Experimental Workflow
Caption: Standard experimental workflow for an adiponectin sandwich ELISA.
Troubleshooting Guide for Adiponectin ELISA
This guide addresses common problems encountered during adiponectin ELISA experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient washing.[17][18]2. Non-specific binding of antibodies.[17]3. Reagent contamination.[18]4. Incubation temperature too high.[18] | 1. Increase the number of wash cycles or soak time. Ensure complete aspiration of wells between steps.2. Use a different or freshly prepared blocking buffer. Ensure the blocking step is included and of sufficient duration.3. Prepare fresh reagents. Use fresh pipette tips for each reagent.4. Optimize and strictly adhere to the recommended incubation temperature. |
| Low Signal / Poor Sensitivity | 1. Inactive reagents (improper storage or expired).[17]2. Insufficient incubation time.[17][19]3. Incorrect reagent concentrations or preparation.[16]4. Low adiponectin concentration in samples. | 1. Check expiration dates and storage conditions of all kit components. Aliquot reagents to avoid freeze-thaw cycles.[17]2. Ensure adherence to recommended incubation times.3. Double-check all dilution calculations and pipetting volumes. Ensure standards were reconstituted correctly.4. Reduce the sample dilution factor or concentrate the sample, if possible. |
| Poor Standard Curve | 1. Improper reconstitution of the standard.[19]2. Inaccurate serial dilutions.[16]3. Standard protein degradation. | 1. Briefly centrifuge the standard vial before opening. Ensure it is fully dissolved with gentle mixing as per the protocol.2. Use calibrated pipettes and fresh tips for each dilution step. Ensure thorough mixing at each step.3. Reconstitute the standard just before use. Avoid repeated freeze-thaw cycles. |
| High Coefficient of Variation (CV%) / Poor Precision | 1. Inaccurate pipetting.[18]2. Inconsistent washing across the plate.3. Temperature gradients across the plate ("edge effect").[17]4. Bubbles in wells. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.2. Ensure a consistent washing technique for all wells. If using an automated washer, check for clogged ports.[16]3. Allow the plate and reagents to equilibrate to room temperature before use. Use a plate sealer during incubations.[17]4. Visually inspect wells and gently tap the plate to remove any bubbles before reading. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common ELISA issues.
Experimental Protocol: Sandwich ELISA for Total Human Adiponectin
This protocol is a generalized procedure. Always refer to the specific manufacturer's instructions provided with your ELISA kit.
1. Reagent Preparation:
-
Allow all reagents and samples to reach room temperature (20-25°C) before use.
-
Prepare 1X Wash Buffer by diluting the concentrated Wash Buffer with deionized water as per the kit instructions.
-
Reconstitute the lyophilized Adiponectin Standard by adding the specified volume of Standard Diluent. Allow it to sit for 10-15 minutes with gentle mixing. Do not vortex.[20]
-
Prepare a serial dilution of the standard in diluent tubes to create a standard curve (e.g., from 200 ng/mL down to 3.12 ng/mL).
-
Prepare samples. Serum or plasma often requires a significant dilution (e.g., 1:1000 to 1:10,000) into the assay diluent. A pilot experiment may be needed to determine the optimal dilution.[16]
2. Assay Procedure:
-
Add 100 µL of each standard, blank (assay diluent), and diluted sample to the appropriate wells of the antibody-coated microplate.
-
Seal the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Aspirate the liquid from each well. Wash the plate by adding 300 µL of 1X Wash Buffer to each well. Aspirate completely. Repeat this wash step 3-4 times.
-
Add 100 µL of the prepared Biotinylated Detection Antibody to each well.[20]
-
Seal the plate and incubate (e.g., 1 hour at room temperature).
-
Repeat the wash step as described in step 3.
-
Add 100 µL of HRP-Streptavidin solution to each well.
-
Seal the plate and incubate (e.g., 45 minutes at room temperature).
-
Repeat the wash step as described in step 3.
-
Add 100 µL of TMB Substrate to each well.
-
Seal the plate and incubate in the dark at room temperature for the specified time (e.g., 30 minutes). A blue color will develop.
-
Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm.
3. Data Analysis:
-
Subtract the mean OD of the blank from the OD of all standards and samples.
-
Plot the corrected OD values for the standards on the y-axis versus their concentrations on the x-axis.
-
Generate a standard curve using a four-parameter logistic (4-PL) curve fit.
-
Use the standard curve to determine the adiponectin concentration in each sample.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final adiponectin concentration in the original sample.
References
- 1. academic.oup.com [academic.oup.com]
- 2. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans [frontiersin.org]
- 7. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocat.com [biocat.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Adiponectin and adiponectin receptors in insulin resistance, diabetes, and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Adiponectin in human serum/plasma using ELISA â Vitas Analytical Services [vitas.no]
- 12. ELISA For The Measurement of High Molecular Weight Adiponectin: R&D Systems [rndsystems.com]
- 13. Adiponectin Human ELISA, High Sensitivity (Sandwich) | BioVendor R&D [biovendor.com]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and Quantitation of Adiponectin Higher Order Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.elabscience.com [file.elabscience.com]
- 17. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 18. hycultbiotech.com [hycultbiotech.com]
- 19. file.elabscience.com [file.elabscience.com]
- 20. content.abcam.com [content.abcam.com]
Technical Support Center: Best Practices for Long-Term Storage of (+)-KDT501
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of (+)-KDT501. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term stability, solid this compound powder should be stored at -20°C in a dry and dark environment. Under these conditions, the compound is reported to be stable for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored at -80°C for long-term stability, where they can be viable for up to six months. For shorter-term storage of solutions, -20°C is suitable for up to one month. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: What are the general handling precautions for this compound?
As with any research compound, it is essential to use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. This compound should be handled in a well-ventilated area. To prevent contamination and degradation, always use sterile tools and ensure that containers are tightly sealed after use.
Q4: Can I store my this compound stock solution at 4°C?
It is not recommended to store stock solutions of this compound at 4°C for extended periods. While solid this compound can be stored at this temperature for the short term, solutions are more susceptible to degradation. For optimal stability of stock solutions, freezing at -20°C or -80°C is recommended.
Q5: My this compound powder appears clumpy. Is it still usable?
Clumping of the powder can be due to moisture absorption. While this may not necessarily indicate degradation, it is a sign of improper storage. To prevent this, ensure the container is tightly sealed and stored in a dry environment. Before use, it is advisable to check the purity of the compound if you suspect it has been compromised.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced biological activity of the compound | Degradation due to improper storage (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles). | Review storage conditions. If degradation is suspected, verify the compound's purity using an appropriate analytical method, such as HPLC. Prepare fresh solutions from a new stock of the solid compound. |
| Precipitation in the stock solution upon thawing | The compound may have low solubility in the chosen solvent at lower temperatures, or the solution may be supersaturated. | Gently warm the solution and vortex or sonicate to redissolve the precipitate. Ensure the solution is completely clear before use. For future preparations, consider using a co-solvent or adjusting the concentration. |
| Inconsistent experimental results | This could be due to degradation of the stock solution, inaccurate pipetting of viscous solvents like DMSO, or a non-homogeneous solution. | Prepare fresh working solutions for each experiment. Use proper pipetting techniques for viscous solvents. Ensure the stock solution is thoroughly mixed before taking an aliquot. |
| Discoloration of the solid compound or solution | This may indicate oxidation or other forms of chemical degradation. This compound is a 1,3-cyclopentadione derivative, and this class of compounds can be susceptible to oxidation. | Discontinue use of the discolored compound. If possible, analyze the material to identify potential degradation products. Obtain a fresh batch of the compound for future experiments. |
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months | Recommended for long-term solution storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term solution storage. |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Solvents for dissolution (e.g., DMSO, Ethanol)
-
Buffers of various pH (e.g., pH 2, 7, 9)
-
Hydrogen peroxide (3%)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Photostability chamber
-
Temperature and humidity-controlled ovens
2. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
For hydrolysis studies, dilute the stock solution in buffers of varying pH.
-
For oxidation studies, treat the solution with 3% hydrogen peroxide.
-
For photostability studies, expose the solution and solid compound to light in a photostability chamber.
-
For thermal stability, store the solid compound and solutions at elevated temperatures (e.g., 40°C, 60°C) with and without humidity control.
-
-
Time Points:
-
Analyze samples at initial time (T=0) and at various time points (e.g., 1, 3, 7, 14, and 30 days) for each condition.
-
-
Analysis:
-
At each time point, analyze the samples by a validated stability-indicating HPLC method to determine the purity of this compound and to detect any degradation products.
-
Monitor for changes in physical appearance (e.g., color, precipitation).
-
3. Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point for each stress condition.
-
Identify and, if possible, characterize any major degradation products.
Visualizations
Caption: Experimental workflow for forced degradation stability testing of this compound.
Caption: Logical workflow for troubleshooting common issues with this compound.
Technical Support Center: (+)-KDT501 Dose-Response Curve Optimization
Welcome to the Technical Support Center for (+)-KDT501. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a novel substituted 1,3-cyclopentadione derived from hops.[1][2] It has been shown to have beneficial effects on glucose metabolism and body weight.[2] Its primary molecular targets identified to date include Peroxisome Proliferator-Activated Receptor gamma (PPARγ), Free Fatty Acid Receptor 4 (FFA4/GPR120), and specific bitter taste receptors (TAS2R1 in humans and TAS2R108 in mice).[3][4][5]
Q2: Is this compound a full or partial agonist?
A2: this compound is a partial agonist for PPARγ. In reporter assays, it exhibited only about 29% of the maximal activation achieved by the full agonist rosiglitazone.[3] For FFA4/GPR120 and TAS2R1/TAS2R108, it is considered an agonist, but its maximal response relative to endogenous ligands may vary depending on the assay system.
Q3: What kind of in vitro dose range should I start with for my experiments?
A3: Based on published data, a good starting point for in vitro experiments would be in the micromolar (µM) range. The reported EC50 values for this compound are 14.0 µM for PPARγ activity and 30.3 µM for FFA4/GPR120 activation.[3][4] Therefore, a dose range spanning from nanomolar (nM) to high micromolar (e.g., 100 µM or higher) is recommended to capture the full dose-response curve.
Q4: I am not observing the expected response in my cell-based assay. What could be the issue?
A4: Several factors could contribute to a lack of response. Please refer to the Troubleshooting Guide below for a systematic approach to identifying the problem. Common issues include cell line selection, receptor expression levels, ligand stability, and assay-specific conditions.
Data Presentation: In Vitro Activity of this compound
| Target | Assay Type | Parameter | Value | Reference Compound |
| PPARγ | Reporter Assay | EC50 | 14.0 µM | Rosiglitazone |
| PPARγ | Reporter Assay | % Max Activation | 29% | Rosiglitazone (100%) |
| FFA4/GPR120 | Agonist Activity | EC50 | 30.3 µM | - |
| TAS2R1 (human) | Calcium Mobilization | Agonist | Specific Agonist | - |
| TAS2R108 (mouse) | Calcium Mobilization | Agonist | Specific Agonist | - |
Experimental Protocols
Protocol 1: PPARγ Reporter Gene Assay
Objective: To determine the dose-response curve of this compound on PPARγ activation.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) transiently or stably expressing a PPARγ-responsive reporter construct (e.g., PPRE-luciferase) and a PPARγ expression vector.
-
Ligand Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a serial dilution of the ligand in assay buffer. A full agonist like rosiglitazone should be used as a positive control.
-
Assay Procedure:
-
Seed the cells into a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or rosiglitazone. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 18-24 hours) to allow for reporter gene expression.
-
-
Data Acquisition: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) using a plate reader.
-
Data Analysis: Normalize the reporter activity to a control (e.g., a co-transfected Renilla luciferase) to account for variations in cell number and transfection efficiency. Plot the normalized activity against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 2: FFA4/GPR120 Calcium Mobilization Assay
Objective: To measure the activation of FFA4/GPR120 by this compound through changes in intracellular calcium.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably or transiently expressing human or mouse FFA4/GPR120.
-
Dye Loading: Plate the cells in a black, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Ligand Preparation: Prepare a stock solution of this compound and a known FFA4 agonist (e.g., linoleic acid) in a suitable solvent. Create serial dilutions in an appropriate assay buffer.
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader with an automated injector to add the different concentrations of this compound or the positive control to the wells.
-
Measure the fluorescence intensity before and immediately after ligand addition in real-time.
-
-
Data Analysis: Calculate the change in fluorescence for each well. Plot the fluorescence change against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Inadequate cell density. | Optimize cell seeding density by performing a titration experiment. |
| Low receptor expression. | Verify receptor expression levels via Western blot or qPCR. If transiently transfecting, optimize the DNA concentration. | |
| Inactive ligand. | Use a fresh batch of this compound and verify its activity with a known positive control assay. | |
| High Background Signal | Constitutive receptor activity. | This can occur with some GPCRs. If possible, use an inverse agonist to reduce basal activity. |
| Non-specific binding. | Increase the number of washing steps. Include a non-specific binding control by adding a high concentration of an unlabeled ligand. | |
| Inconsistent Results | Cell passage number variability. | Use cells within a consistent and narrow passage number range for all experiments. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Unexpected Agonist/Antagonist Behavior | Partial agonism. | As a partial agonist, this compound may act as an antagonist in the presence of a full agonist. Perform a co-treatment experiment with a full agonist to characterize its activity. |
| Ligand bias. | This compound may preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin). Test for activity in multiple downstream pathways. |
Visualizations
Caption: this compound signaling through a Gq-coupled GPCR pathway.
Caption: this compound partial agonism on the PPARγ signaling pathway.
Caption: General experimental workflow for dose-response curve determination.
References
- 1. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Gene Expression Changes with (+)-KDT501
Welcome to the technical support center for (+)-KDT501. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with this novel isohumulone.
Frequently Asked Questions (FAQs)
Q1: We observe adipocyte differentiation with this compound treatment, but the induction of classic PPARγ target genes is weaker than with a full agonist like rosiglitazone. Is this expected?
A1: Yes, this is an expected outcome. This compound is a partial PPARγ agonist.[1][2] Unlike full agonists that elicit a maximal transcriptional response, partial agonists like this compound only partially activate the receptor, leading to a submaximal induction of target genes.[3] This can be advantageous as it may separate the desired therapeutic effects from the adverse effects associated with full PPARγ activation.[4][5] Your results are consistent with the known mechanism of action of this compound.
Q2: We are seeing changes in genes related to thermogenesis and lipolysis after this compound treatment, which we didn't anticipate from a PPARγ agonist. How can we explain this?
A2: This is a key feature of this compound's unique dual mechanism. In addition to being a partial PPARγ agonist, this compound potentiates β-adrenergic signaling in adipocytes.[6][7] This sensitization to catecholamines leads to the upregulation of genes involved in thermogenesis and lipolysis, which is not a primary effect of PPARγ agonism alone.[8][9] This dual activity contributes to its distinct pharmacological profile.
Q3: Our gene expression analysis with NanoString shows unexpected variability between biological replicates treated with this compound. What are the possible causes and solutions?
A3: Variability in NanoString data can arise from several factors. First, ensure that your RNA samples are of high and consistent quality. Second, review your normalization strategy; using a robust set of housekeeping genes is crucial.[10] It's also important to consider the cellular context. Since this compound sensitizes cells to other signals, minor differences in cell density, media components, or passage number could be amplified. For troubleshooting, refer to the detailed NanoString protocol and data analysis guidelines.[11][12]
Q4: At what concentration should we expect to see off-target effects or cytotoxicity with this compound?
A4: In vitro studies have shown that this compound does not exhibit significant cytotoxicity at concentrations typically used to observe its biological activity (e.g., up to 50 µM in THP-1 cells).[1] However, it is always good practice to perform a dose-response curve and a cell viability assay (e.g., MTT or LDH assay) in your specific cell model to determine the optimal non-toxic concentration range.
Q5: What is the stability of this compound in cell culture media and how should it be stored?
A5: While specific stability data for this compound in cell culture media is not extensively published, it is common practice to prepare fresh dilutions from a concentrated stock solution for each experiment to minimize degradation. For stock solutions, this compound is typically dissolved in DMSO.[13] These DMSO stocks should be stored at -20°C or -80°C to maintain stability.[13][14][15] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Adipocyte Differentiation Assay
| Unexpected Outcome | Possible Cause | Troubleshooting Steps |
| Low or no adipocyte differentiation with this compound. | 1. Suboptimal concentration of this compound. 2. Preadipocytes have a low differentiation capacity. 3. Issues with the differentiation cocktail. | 1. Perform a dose-response experiment with this compound (e.g., 1 µM to 25 µM).[1] 2. Use low-passage preadipocytes and ensure they reach confluence before inducing differentiation. 3. Verify the concentrations and freshness of all components in your differentiation cocktail (e.g., insulin, dexamethasone, IBMX). |
| High variability in lipid accumulation between wells. | 1. Uneven cell seeding. 2. Edge effects in the culture plate. | 1. Ensure a single-cell suspension and mix well before seeding. 2. Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS to maintain humidity. |
| Differentiation is observed, but lipid droplets are small. | Partial agonism of PPARγ by this compound may result in a different adipocyte morphology compared to full agonists. | This may be an expected phenotype. Quantify lipid accumulation using Oil Red O extraction and spectrophotometry for a more objective measure.[16][17] Compare with a positive control (e.g., rosiglitazone) and a vehicle control. |
Gene Expression Analysis (NanoString)
| Unexpected Outcome | Possible Cause | Troubleshooting Steps |
| High background noise. | 1. Poor RNA quality. 2. Issues with hybridization. | 1. Assess RNA integrity (RIN > 7.0 is recommended). 2. Ensure precise temperature control during hybridization and follow the manufacturer's protocol strictly. |
| Poor normalization across samples. | Inappropriate housekeeping genes selected. | Analyze the stability of your selected housekeeping genes across all experimental conditions. If they are affected by this compound treatment, select a different set of stable genes for normalization. |
| Unexpected upregulation of inflammatory genes. | β-adrenergic signaling, enhanced by this compound, can sometimes induce a transient inflammatory response in adipocytes.[18][19] | Perform a time-course experiment to determine if the inflammatory gene expression is an early, transient response. |
Experimental Protocols
Adipocyte Differentiation and Oil Red O Staining
This protocol is adapted for 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Growth medium (DMEM with 10% FBS)
-
Differentiation medium (Growth medium supplemented with 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin)
-
Insulin medium (Growth medium supplemented with 1 µg/mL insulin)
-
This compound (stock solution in DMSO)
-
Rosiglitazone (positive control)
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropanol (60%)
Procedure:
-
Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence in growth medium.
-
Two days post-confluence, replace the medium with differentiation medium containing the desired concentration of this compound (e.g., 10 µM), rosiglitazone (e.g., 1 µM), or vehicle (DMSO).[1]
-
After 2-3 days, replace the medium with insulin medium containing the respective treatments.
-
Continue to culture for another 2-3 days, replenishing the insulin medium with treatments every 2 days.
-
After a total of 6-8 days of differentiation, wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20-30 minutes.
-
Wash extensively with water and visualize lipid droplets under a microscope.
-
For quantification, elute the Oil Red O stain with isopropanol and measure the absorbance at 520 nm.[16][17]
PPARγ Reporter Assay
This protocol is a general guideline for a luciferase-based reporter assay.
Materials:
-
HEK293T or other suitable cells
-
PPARγ expression plasmid
-
PPRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Rosiglitazone (positive control)
-
Luciferase assay reagent
Procedure:
-
Co-transfect cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 25 µM), rosiglitazone, or vehicle (DMSO).[1]
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
Signaling Pathways and Workflows
References
- 1. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PPARγ Transcription Deficiency Exacerbates High-Fat Diet-Induced Adipocyte Hypertrophy and Insulin Resistance in Mice [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | β-Adrenoceptor Signaling Networks in Adipocytes for Recruiting Stored Fat and Energy Expenditure [frontiersin.org]
- 9. Adrenoceptors in white, brown, and brite adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An approach for normalization and quality control for NanoString RNA expression data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanostring.com [nanostring.com]
- 12. Challenges and opportunities in processing NanoString nCounter data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Production and stability of amorphous solid dispersions produced by a Freeze-drying method from DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioscience.co.uk [bioscience.co.uk]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. beta3-adrenergic receptor induction of adipocyte inflammation requires lipolytic activation of stress kinases p38 and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. β3-adrenergic receptor induction of adipocyte inflammation requires lipolytic activation of stress kinases p38 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding confounding factors in (+)-KDT501 clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-KDT501. The information is designed to help avoid confounding factors and address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary confounding factors to consider in clinical studies of this compound?
A1: Given that this compound is an isohumulone derivative with effects on lipid metabolism, inflammation, and insulin sensitivity, several factors can confound clinical trial results.[1][2] These can be broadly categorized as:
-
Dietary Factors: Variations in dietary intake of fats, carbohydrates, and fiber can significantly impact baseline and post-treatment metabolic parameters. Since this compound has been shown to reduce post-meal triglycerides, a lack of dietary standardization can mask or exaggerate the drug's effects.[1]
-
Lifestyle Factors: Physical activity levels, smoking, and alcohol consumption can all influence insulin sensitivity, lipid profiles, and inflammatory markers, which are key endpoints in this compound studies.
-
Concomitant Medications: Drugs that affect glucose and lipid metabolism (e.g., statins, fibrates, metformin) or inflammation (e.g., NSAIDs, corticosteroids) can interact with the effects of this compound.[2][3]
-
Baseline Metabolic and Inflammatory Status: The highly variable nature of metabolic syndrome and baseline inflammatory states in the target population (obese, insulin-resistant individuals) can lead to significant heterogeneity in treatment response.[4][5]
-
Genetic Predisposition: Genetic variations can influence an individual's response to PPARγ agonists and their baseline metabolic and inflammatory profiles.
Q2: How can we minimize the impact of dietary confounding in our this compound trial?
A2: To minimize dietary confounding, the following strategies are recommended:
-
Standardized Meal Challenges: For assessing postprandial lipid and glucose responses, use a standardized meal with a fixed composition of macronutrients.
-
Dietary Run-in Period: Implement a dietary run-in period before the start of the intervention to help stabilize participants' metabolic state.
-
Food Diaries and Questionnaires: Utilize detailed food diaries or frequency questionnaires to monitor and adjust for dietary variations throughout the study.
-
Exclusion of Certain Foods/Supplements: Consider excluding foods or supplements known to have significant effects on metabolism or inflammation (e.g., high-dose fish oil, certain herbal supplements).
Q3: What is the mechanism of action of this compound, and how might this influence study design?
A3: this compound is understood to be a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and also exhibits anti-inflammatory properties.[6][7][8] Its mechanism is distinct from full PPARγ agonists like thiazolidinediones, as it does not appear to cause significant body weight gain.[6] The dual action on metabolic and inflammatory pathways means that clinical studies should incorporate endpoints that capture both effects. For instance, alongside metabolic markers like lipids and glucose, inflammatory biomarkers such as TNF-α and adiponectin should be measured.[1]
Troubleshooting Guides for Key Experiments
Oral Glucose Tolerance Test (OGTT)
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in baseline glucose levels | Inadequate fasting, recent illness or stress, variations in physical activity or diet prior to the test. | - Ensure strict adherence to the overnight fasting protocol (8-12 hours). - Reschedule the test if the participant has been unwell or under significant stress. - Advise participants to avoid strenuous exercise for 24 hours before the test. - Recommend a diet with adequate carbohydrate intake for 3 days preceding the test. |
| Unexpectedly flat glucose response | Malabsorption of the glucose load, or the participant did not consume the entire glucose drink. | - Confirm the participant consumed the full glucose load within the allotted time. - In cases of suspected malabsorption, consider alternative tests of insulin sensitivity. |
| Nausea or vomiting after glucose ingestion | High concentration of the glucose solution. | - Allow the participant to drink the solution at a steady pace over 5 minutes. - If vomiting occurs within the first 30-60 minutes, the test will likely need to be rescheduled. |
Oral Lipid Tolerance Test (OLTT)
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent postprandial triglyceride response | Variation in the composition of the fatty meal, differences in fasting duration. | - Use a standardized test meal with a precise and consistent composition of fats, carbohydrates, and proteins. - Enforce a strict fasting period of 10-12 hours before the test. |
| Failure to see a significant triglyceride peak | Rapid metabolism and clearance of triglycerides, delayed gastric emptying. | - Ensure blood sampling time points are appropriate to capture the peak triglyceride response (typically 4 hours post-meal). - Consider adding more frequent sampling points if the peak is being missed. |
| High inter-individual variability | Genetic differences in lipid metabolism, underlying differences in metabolic health. | - Increase sample size to improve statistical power. - Stratify analysis based on baseline triglyceride levels or other relevant biomarkers. |
Euglycemic Clamp
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty maintaining euglycemia | Inaccurate glucose monitoring, incorrect insulin or glucose infusion rates. | - Ensure frequent and accurate blood glucose measurements (e.g., every 5-10 minutes). - Use a validated algorithm to adjust the glucose infusion rate. - Calibrate all infusion pumps regularly. |
| High coefficient of variation (CV) for glucose | Instability in the clamp, physiological fluctuations in the participant. | - A CV of <5% is generally considered acceptable. If higher, review the clamp technique and operator experience. - Ensure the participant is resting comfortably in a quiet environment throughout the procedure. |
| Suppression of endogenous insulin production is incomplete | Insufficient insulin infusion rate. | - The insulin infusion rate should be sufficient to suppress endogenous insulin secretion. This can be verified by measuring C-peptide levels. |
Adiponectin and TNF-α ELISA
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal | Insufficient washing, non-specific antibody binding, contaminated reagents. | - Increase the number of wash steps and ensure complete removal of wash buffer. - Use a high-quality blocking buffer and ensure adequate incubation time. - Use fresh, sterile reagents and pipette tips. |
| Low signal or poor standard curve | Inactive antibody or conjugate, incorrect dilutions, expired reagents. | - Ensure all reagents are stored at the correct temperature and have not expired. - Verify all dilution calculations and pipetting techniques. - Use a positive control to confirm the activity of the reagents. |
| High variability between duplicate wells | Pipetting errors, improper mixing of samples, edge effects on the plate. | - Use calibrated pipettes and ensure consistent technique. - Gently mix samples and reagents before adding to the wells. - Avoid using the outer wells of the plate if edge effects are suspected, or ensure the plate is properly sealed during incubations. |
Data Presentation
Table 1: Effects of this compound on Metabolic and Inflammatory Markers in Prediabetic Humans (28-day study)
| Parameter | Baseline (Mean ± SEM) | After this compound (Mean ± SEM) | P-value |
| Lipid Metabolism | |||
| Fasting Triglycerides (mg/dL) | 185 ± 13 | 155 ± 13 | < 0.05 |
| Fasting LDL Cholesterol (mg/dL) | 110 ± 9.6 | 102 ± 11.1 | Not Significant |
| Inflammatory Markers | |||
| Plasma Adiponectin | Data not specified | Significant Increase | < 0.05 |
| High-Molecular-Weight Adiponectin | Data not specified | Significant Increase | < 0.05 |
| Plasma TNF-α | Data not specified | Significant Decrease | < 0.05 |
| Carbohydrate Metabolism | |||
| Oral Glucose Tolerance Test | No significant change | No significant change | Not Significant |
| Insulin Sensitivity Measures | No significant change | No significant change | Not Significant |
Data adapted from a clinical study on insulin-resistant prediabetic humans.[1]
Experimental Protocols
A detailed methodology for the following key experiments is crucial for reproducible results.
-
Oral Glucose Tolerance Test (OGTT): Following an overnight fast of at least 8 hours, a baseline blood sample is collected. The participant then consumes a beverage containing 75g of glucose. Blood samples are subsequently collected at 30, 60, 90, and 120 minutes to measure plasma glucose and insulin levels.
-
Oral Lipid Tolerance Test (OLTT): After a 10-12 hour fast, a baseline blood sample is taken. The participant then consumes a standardized meal with a defined fat content. A blood sample is taken 4 hours after the meal to measure postprandial triglyceride levels.[1]
-
Hyperinsulinemic-Euglycemic Clamp: This procedure involves a continuous infusion of insulin to raise plasma insulin to a hyperinsulinemic level. Simultaneously, a variable infusion of glucose is administered to maintain blood glucose at a constant, euglycemic level. The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.
-
ELISA for Adiponectin and TNF-α: Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the concentrations of total and high-molecular-weight adiponectin and TNF-α in plasma samples, according to the manufacturer's instructions.
Mandatory Visualizations
Caption: this compound activates PPARγ, leading to changes in gene expression.
Caption: A typical experimental workflow for a this compound clinical trial.
References
- 1. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing therapies for the metabolic syndrome: challenges, opportunities, and… the unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Confounders in Identification and Analysis of Inflammatory Biomarkers in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Syndrome and Inflammation: A Critical Review of In Vitro and Clinical Approaches for Benefit Assessment of Plant Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Isohumulones, bitter acids derived from hops, activate both peroxisome proliferator-activated receptor alpha and gamma and reduce insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (+)-KDT501 and Metformin on Glucose Uptake
In the landscape of therapeutic agents for metabolic diseases, particularly type 2 diabetes, metformin has long been a cornerstone of treatment. Its primary mechanism involves reducing hepatic glucose production and increasing peripheral glucose uptake. A newer investigational drug, (+)-KDT501, derived from hops, has also shown promise in improving metabolic parameters. This guide provides a detailed comparison of the effects of this compound and metformin on glucose uptake, supported by experimental data from preclinical and clinical studies.
Overview of Mechanisms
Metformin's principal mode of action in enhancing glucose uptake is through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] AMPK activation leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle, facilitating insulin-independent glucose uptake.[1] Additionally, metformin has been shown to increase glucose uptake in the intestines.[3][4][5][6]
This compound, on the other hand, appears to exert its metabolic benefits through a different set of mechanisms. Preclinical studies suggest that its anti-diabetic effects are distinct from those of metformin.[7][8] While it has been shown to improve glucose metabolism in rodent models, its primary effects in human studies have been on reducing systemic inflammation and improving lipid metabolism.[9][10][11] Notably, human trials have not demonstrated significant changes in oral glucose tolerance or insulin sensitivity with short-term this compound treatment.[9][10][11] Some evidence suggests that this compound may act as a glucagon-like peptide-1 (GLP-1) secretagogue, which can indirectly influence glucose homeostasis.[12]
Quantitative Comparison of Effects on Glucose Metabolism
The following tables summarize the quantitative data from various studies on the effects of metformin and this compound on key metabolic parameters.
Metformin: Data from In Vitro and In Vivo Studies
| Parameter | Model System | Treatment | Result | Reference |
| Glucose Uptake | L6-GLUT4 myotubes | Metformin | 218% increase | [13] |
| Glucose Uptake | Immortalized human podocytes | Metformin | 52% increase | [13] |
| Glucose Uptake (with Insulin) | Immortalized human podocytes | Metformin + Insulin | 80% increase | [13] |
| HA-GLUT4-GFP on Plasma Membrane | L6-GLUT4 cells | Metformin (2 mM; 20-24 h) | 40% increase | [13] |
| Intestinal Glucose Uptake | Patients with Type 2 Diabetes | Metformin (1g, b.i.d) for 26 weeks | 2-fold increase in small intestine, 3-fold increase in colon | [5] |
| Glucose AUC | Diet-Induced Obese (DIO) Mice | Metformin (200 mg/kg, twice daily) for 30 days | Significant reduction | [7][14] |
| HbA1c | Zucker Diabetic Fatty (ZDF) Rats | Metformin | Significant reduction, comparable to KDT501 | [14] |
This compound: Data from Preclinical and Clinical Studies
| Parameter | Model System | Treatment | Result | Reference |
| 2-hour Glucose (OGTT) | Prediabetic Humans | Escalating doses up to 1000mg q12h for 28 days | Reduced from 171 ± 12 mg/dL to 162 ± 18 mg/dL (not statistically significant) | [9] |
| Fasting Glucose | Prediabetic Humans | Escalating doses up to 1000mg q12h for 28 days | No significant change | [9][11] |
| Insulin Sensitivity (HOMA-IR, euglycemic clamp) | Prediabetic Humans | Escalating doses up to 1000mg q12h for 28 days | No significant changes | [10] |
| Glucose AUC | Diet-Induced Obese (DIO) Mice | KDT501 (≥100 mg/kg, twice daily) for 30 days | Significant reduction | [7][14] |
| Fed Blood Glucose | Diet-Induced Obese (DIO) Mice | KDT501 | Significant reduction | [7] |
| HbA1c | Zucker Diabetic Fatty (ZDF) Rats | KDT501 (150 or 200 mg/kg) | Significant reduction, comparable to metformin | [14] |
| Plasma GLP-1 | Diet-Induced Obese (DIO) Mice | KDT501 (150 mg/kg) for 4 days | >10-fold increase | [12] |
Signaling Pathways and Experimental Workflows
Metformin's Signaling Pathway for Glucose Uptake
Metformin's primary mechanism for enhancing glucose uptake in peripheral tissues involves the activation of AMPK, which subsequently promotes the translocation of GLUT4 to the cell membrane.
This compound's Proposed Indirect Mechanism on Glucose Homeostasis
While not directly impacting cellular glucose uptake in the same manner as metformin, this compound is suggested to improve glucose homeostasis by acting as a GLP-1 secretagogue.
Experimental Protocols
Glucose Uptake Assay (In Vitro)
This protocol is a generalized representation based on standard methodologies.
-
Cell Culture: L6-GLUT4 myotubes or other suitable cell lines are cultured to confluence in appropriate media.
-
Serum Starvation: Cells are serum-starved for a defined period (e.g., 3-5 hours) to establish a basal state.
-
Treatment: Cells are incubated with the test compound (this compound or metformin) at various concentrations for a specified duration (e.g., 1-24 hours). A vehicle control is also included. For insulin-stimulated uptake, insulin is added during the final minutes of incubation.
-
Glucose Uptake Measurement: The uptake of a radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose, is measured over a short period (e.g., 5-10 minutes).
-
Lysis and Scintillation Counting: Cells are washed to remove extracellular glucose analog and then lysed. The radioactivity in the cell lysates is quantified using a scintillation counter.
-
Data Normalization: Radioactivity counts are normalized to the total protein content of each sample.
Oral Glucose Tolerance Test (OGTT) (In Vivo)
This protocol is a generalized representation for rodent studies.
-
Acclimatization and Fasting: Animals are acclimatized to the experimental conditions and then fasted overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample is collected (e.g., from the tail vein) to measure fasting blood glucose levels.
-
Compound Administration: The test compound (this compound or metformin) or vehicle is administered orally at a predetermined dose.
-
Glucose Challenge: After a specific time following compound administration (e.g., 30-60 minutes), an oral gavage of a concentrated glucose solution (e.g., 2 g/kg body weight) is given.
-
Serial Blood Sampling: Blood samples are collected at multiple time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured for each sample.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Conclusion
Metformin directly and robustly enhances glucose uptake in peripheral tissues, a key mechanism for its anti-hyperglycemic effect. This is primarily mediated through the activation of the AMPK signaling pathway. In contrast, this compound's metabolic benefits appear to be more pleiotropic, with significant effects on inflammation and lipid metabolism. While preclinical data in rodents suggest this compound can improve glucose metabolism, human studies of short duration have not demonstrated a significant direct impact on glucose tolerance or insulin sensitivity.[9][10][11] The potential of this compound to act as a GLP-1 secretagogue presents an alternative, indirect mechanism for its influence on glucose homeostasis.[12]
For researchers and drug development professionals, this comparison highlights that while both compounds show promise in treating metabolic disorders, their mechanisms of action concerning glucose uptake are distinct. Metformin remains a direct modulator of cellular glucose transport, whereas this compound's effects on glucose metabolism may be secondary to its anti-inflammatory and incretin-stimulating properties. Further long-term studies in humans are necessary to fully elucidate the therapeutic potential of this compound in the context of glucose control.
References
- 1. Metformin - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Frontiers | Understanding the action mechanisms of metformin in the gastrointestinal tract [frontiersin.org]
- 4. Metformin acts in the gut and induces gut-liver crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel mechanism whereby metformin improves glucose homeostasis: TXNIP–GLUT1 axis modulation enhances intestinal glucotonic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head In Vivo Comparison: (+)-KDT501 vs. Pioglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the in vivo effects of (+)-KDT501 and pioglitazone, two therapeutic agents with implications for metabolic diseases. The following sections present a summary of their performance, supported by experimental data from a key preclinical study, detailed methodologies for the cited experiments, and visualizations of their proposed mechanisms of action.
Executive Summary
This compound, a novel compound derived from hops, and pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, both demonstrate efficacy in improving glucose metabolism in rodent models of insulin resistance and type 2 diabetes. However, their profiles diverge significantly concerning their effects on body weight and lipid metabolism. While pioglitazone is a potent insulin sensitizer, its use is often associated with weight gain. In contrast, this compound has been shown to improve glycemic control while simultaneously reducing body weight and total cholesterol. These differences suggest distinct underlying mechanisms of action, positioning this compound as a potentially promising therapeutic candidate with a unique metabolic profile.
Data Presentation: In Vivo Efficacy in Zucker Diabetic Fatty (ZDF) Rats
The following tables summarize the key findings from a comparative in vivo study in Zucker Diabetic Fatty (ZDF) rats, a well-established animal model for obesity and type 2 diabetes.
Table 1: Effects on Glycemic Control in ZDF Rats
| Parameter | Vehicle | This compound (100 mg/kg) | This compound (200 mg/kg) | Pioglitazone (30 mg/kg) |
| HbA1c Reduction | - | Equivalent to metformin | ~50% reduction vs. vehicle | ~50% reduction vs. vehicle |
| Fed Blood Glucose | - | Significant reduction | Significant reduction | Significant reduction |
| Fasting Plasma Glucose | - | Significant reduction | Significant reduction | Significant reduction |
| Glucose AUC (OGTT) | - | Significant reduction | Significant reduction | Significant reduction |
Data sourced from a study by Konda et al. (2014)[1][2][3][4].
Table 2: Effects on Body Weight and Lipid Profile in ZDF Rats
| Parameter | Vehicle | This compound (150 mg/kg) | This compound (200 mg/kg) | Pioglitazone (30 mg/kg) |
| Body Weight Gain | Gained weight | Reduced weight gain | Reduced weight gain | Gained weight |
| Total Cholesterol | - | Reduced | Reduced | No effect |
| Triglycerides | - | Reduced | Largest reduction | Reduced |
Data sourced from a study by Konda et al. (2014)[1][2][3][4].
Experimental Protocols
The data presented above were generated using the following key experimental methodologies:
Animal Model and Treatment
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats were used as a model of obesity, insulin resistance, and type 2 diabetes.[1][2][3][4]
-
Drug Administration: this compound, pioglitazone, and metformin were administered orally twice daily.[1][2] Body weight and food consumption were monitored on a weekly basis.[1][2]
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Prior to the test, animals were fasted overnight.[1][2]
-
Glucose Challenge: A baseline blood glucose measurement was taken from the tail vein. Subsequently, a glucose solution (2 g/kg body weight) was administered via oral gavage.[1][2][5]
-
Blood Sampling: Blood samples were collected from the tail vein at specified time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge to measure plasma glucose and insulin levels.[1][2][5]
-
Data Analysis: The Area Under the Curve (AUC) for both glucose and insulin was calculated to assess glucose tolerance and insulin response.[1][2]
Glycated Hemoglobin (HbA1c) Measurement
-
Sample Collection: Whole blood samples were collected from the animals.
-
Analysis: HbA1c levels can be determined using various methods, including high-performance liquid chromatography (HPLC) or commercially available ELISA kits designed for rat samples.[6][7][8][9][10] These methods quantify the percentage of hemoglobin that is glycated, providing a measure of long-term glycemic control.
Lipid Profile Analysis
-
Sample Collection: Plasma samples were obtained from blood collected from the animals.
-
Analysis: Total cholesterol and triglyceride levels in the plasma were measured. This is typically done using enzymatic colorimetric assays, which are widely available in commercial kits.[11][12][13][14][15]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Pioglitazone acts as a potent agonist for the nuclear receptor PPARγ.
Caption: this compound exhibits a multi-faceted mechanism of action.
Caption: General workflow for the in vivo comparative studies.
References
- 1. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes | PLOS One [journals.plos.org]
- 2. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. biotnt.com [biotnt.com]
- 7. researchgate.net [researchgate.net]
- 8. mybiosource.com [mybiosource.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Changes in glycated haemoglobin levels in diabetic rats measured with an automatic affinity HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholesterol, Triglycerides, and Associated Lipoproteins - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Mechanisms of (+)-KDT501 and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the novel compound (+)-KDT501 and established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The information presented herein is based on available preclinical and clinical data, offering a valuable resource for researchers exploring new anti-inflammatory therapeutics.
Executive Summary
This compound, a derivative of hops, exhibits a distinct anti-inflammatory profile compared to traditional NSAIDs. While NSAIDs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, this compound modulates inflammatory responses by inhibiting the production of key pro-inflammatory cytokines. This fundamental difference in the mechanism of action suggests that this compound may offer a differentiated therapeutic approach to managing inflammation, potentially with a different side-effect profile. This guide will delve into the specific mechanisms, present available quantitative data, and provide detailed experimental protocols to facilitate further research and comparative analysis.
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound and NSAIDs are rooted in two distinct signaling pathways.
This compound: A Cytokine-Centric Approach
This compound's anti-inflammatory activity stems from its ability to suppress the production of several key pro-inflammatory cytokines.[1][2] In vitro studies have demonstrated its capacity to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α), Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) in macrophage and monocyte cell lines.[3][4] This suggests a mechanism that targets the upstream signaling pathways leading to the transcription and translation of these inflammatory mediators, potentially involving the NF-κB pathway.[3] Notably, the anti-inflammatory effects of this compound appear to be independent of the COX pathway.
NSAIDs: The Cyclooxygenase Blockade
The hallmark of NSAID action is the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[5][6][7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, thromboxanes, and prostacyclins, which are potent mediators of inflammation, pain, and fever.[5][8][9] Non-selective NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2.[5][7] In contrast, COX-2 selective inhibitors, like celecoxib, preferentially target the COX-2 enzyme, which is primarily upregulated during inflammation.[5][6] While their primary mechanism is COX inhibition, some NSAIDs have also been shown to modulate cytokine production, although this is generally considered a secondary effect.[5][8]
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies providing head-to-head quantitative data on the anti-inflammatory potency of this compound and a range of NSAIDs are limited in the publicly available literature. The following tables summarize the available data from separate studies. It is crucial to note that variations in experimental conditions (e.g., cell line, stimulus, incubation time) can significantly influence the results, and therefore, a direct comparison of IC50 values across different studies should be interpreted with caution.
Table 1: Inhibition of Pro-inflammatory Cytokines and Mediators
| Compound | Target | Cell Line | Stimulus | IC50 / Inhibition | Citation(s) |
| This compound | MCP-1, RANTES, IL-6 | THP-1 monocytes | LPS | Dose-dependent reduction | [3][4] |
| TNF-α | Human Plasma | - | Significant decrease | [1][2] | |
| Ibuprofen | TNF-α | THP-1 cells | LPS | Partial suppression at 200 µM | [9] |
| IL-6, IL-12, MCP-1 | RAW264.7 macrophages | LPS | Significant inhibition | [10] | |
| Naproxen | IL-1β, IL-6, IL-8, TNF-α | Human SF cells | LPS/HA | Significant reduction | [5][8] |
| Diclofenac | Nitric Oxide (NO) | RAW 264.7 macrophages | LPS | IC50 = 47.12 ± 4.85 µg/mL | [5] |
| Celecoxib | CXCL1/KC, CCL2/MCP-1 | NIH 3T3 cells | TNF-α | Clear inhibition | [6] |
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Target | Assay System | IC50 | Citation(s) |
| Ibuprofen | COX-1 | In vitro | 12 µM | [11] |
| COX-2 | In vitro | 80 µM | [11] | |
| Diclofenac | COX-1 | In vitro | - | [3][5] |
| COX-2 | In vitro | - | [3][5] | |
| Celecoxib | COX-1 | In vitro | >100 µM | [12] |
| COX-2 | In vitro | 3.9 µM | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the anti-inflammatory effects of this compound and NSAIDs.
In Vitro Cytokine Inhibition Assay for this compound
This protocol is adapted from studies evaluating the anti-inflammatory properties of this compound in a human monocytic cell line.[3][4]
1. Cell Culture:
-
Human THP-1 monocytes are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.
2. Experimental Setup:
-
THP-1 cells are seeded in 96-well plates.
-
Cells are pre-incubated with varying concentrations of this compound for 1 hour.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Cells are incubated for an additional 16-20 hours.
3. Cytokine Measurement:
-
The cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) are quantified using a multiplex bead-based immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) kits.
4. Data Analysis:
-
The percentage of cytokine inhibition is calculated for each concentration of this compound relative to the LPS-stimulated control.
-
The IC50 value (the concentration that causes 50% inhibition of cytokine production) is determined from the dose-response curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay for NSAIDs
This protocol is a generalized method for assessing the inhibitory activity of NSAIDs on COX-1 and COX-2 enzymes.
1. Enzyme and Substrate Preparation:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Arachidonic acid is used as the substrate.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains the COX enzyme, a heme cofactor, and a buffer (e.g., Tris-HCl).
-
The NSAID at various concentrations is pre-incubated with the enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
3. Detection of Prostaglandin Production:
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is measured.
-
PGE2 levels are commonly quantified using a competitive enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).
4. Data Analysis:
-
The percentage of COX inhibition is calculated for each NSAID concentration.
-
The IC50 value is determined from the dose-response curve.
Conclusion
This compound represents a novel anti-inflammatory agent with a mechanism of action that is fundamentally different from that of traditional and COX-2 selective NSAIDs. Its ability to inhibit the production of key pro-inflammatory cytokines positions it as a promising candidate for further investigation in inflammatory conditions where these cytokines play a pathogenic role. While the available data precludes a direct quantitative comparison of potency with NSAIDs, the distinct mechanistic pathways suggest the potential for a differentiated therapeutic profile. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of this compound in comparison to the established NSAID class of anti-inflammatory drugs.
References
- 1. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Synergistic action of diclofenac with endotoxin-mediated inflammation exacerbates intestinal injury in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTT Journal [cttjournal.com]
- 5. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ibuprofen on monocyte activation by liposome-encapsulated muramyl tripeptide phosphatidylethanolamine (CGP 19835A): Can ibuprofen reduce fever and chills without compromising immune stimulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lps-stimulated thp-1 cells: Topics by Science.gov [science.gov]
A Comparative Guide to the Preclinical Efficacy of (+)-KDT501 in Animal Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of (+)-KDT501, a novel therapeutic agent derived from hops, in established animal models of type 2 diabetes and obesity.[1][2] Data is presented in comparison with standard-of-care alternatives, metformin and pioglitazone, to objectively evaluate its preclinical performance.
Overview of this compound and Mechanism of Action
This compound is a novel substituted 1,3-cyclopentadione developed from hop extracts for the treatment of type 2 diabetes and related metabolic conditions.[1] Preclinical studies reveal a unique pharmacological profile that distinguishes it from existing anti-diabetic agents.[1][3] Its mechanism is pleiotropic, involving modest partial agonism of peroxisome proliferator-activated receptor-gamma (PPARγ), significant anti-inflammatory activity, and the potential stimulation of glucagon-like peptide-1 (GLP-1) secretion.[1][4][5]
Unlike full PPARγ agonists such as rosiglitazone and pioglitazone, KDT501's gene expression profile and anti-inflammatory effects in macrophages are distinct, suggesting a mechanism that is not solely dependent on PPARγ activation.[1][4] This unique profile may contribute to its efficacy in improving glucose metabolism and reducing body weight without the same side effects observed with traditional thiazolidinediones.[4][6]
Caption: Proposed multi-target mechanism of action for this compound.
Comparative Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
In a mouse model of diet-induced obesity, oral administration of this compound demonstrated significant improvements in glucose metabolism and body composition compared to both vehicle control and standard therapies.[1][6]
Key Findings:
-
Glucose Control: KDT501 at doses of 100 mg/kg and higher significantly reduced the glucose Area Under the Curve (AUC) during an oral glucose tolerance test (OGTT).[4][6] The magnitude of this reduction was comparable to that achieved with 30 mg/kg pioglitazone.[4][6]
-
Insulin Sensitivity: The 200 mg/kg dose of KDT501 significantly lowered the insulin AUC, similar to the effects of metformin and pioglitazone.[4]
-
Body Fat Reduction: KDT501 (at doses ≥100 mg/kg) and metformin led to a significant reduction in body fat mass by the end of the study, an effect not observed with pioglitazone.[7] For the high-dose KDT501 group, total weight loss was approximately equivalent to the loss in fat mass.[4]
Table 1: Effects of this compound in Diet-Induced Obesity (DIO) Mice
| Parameter | Vehicle Control | This compound (100 mg/kg) | This compound (200 mg/kg) | Metformin (200 mg/kg) | Pioglitazone (30 mg/kg) |
|---|---|---|---|---|---|
| Glucose AUC (OGTT) | High | Significantly Reduced [4][6] | Significantly Reduced [4] | Significantly Reduced[4][6] | Significantly Reduced[4][6] |
| Insulin AUC (OGTT) | High | Reduced (Trend)[4] | Significantly Reduced [4] | Significantly Reduced[4][6] | Significantly Reduced[4][6] |
| Body Fat Mass | No Change | Significantly Reduced [7] | Significantly Reduced [7] | Significantly Reduced[7] | No Significant Change |
All dosages administered twice daily. Data compiled from studies published in PLOS ONE.[1][4]
Comparative Efficacy in Zucker Diabetic Fatty (ZDF) Rat Model
The ZDF rat model, a genetic model of obesity and type 2 diabetes, was used to further validate the effects of this compound. The compound demonstrated robust, dose-dependent improvements across multiple metabolic parameters.[1][4]
Key Findings:
-
Glycemic Control: KDT501 significantly reduced fed and fasting plasma glucose, glucose AUC (OGTT), and plasma hemoglobin A1c (HbA1c) in a dose-dependent manner.[1][2][4]
-
Weight Management: Unlike metformin and pioglitazone, which resulted in weight gain in this model, KDT501 administration led to a dose-dependent reduction in weight gain.[4][6]
-
Lipid Profile: KDT501 significantly lowered total cholesterol and triglycerides.[1][4] In contrast, metformin and pioglitazone did not reduce total cholesterol.[4][6]
Table 2: Effects of this compound in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Vehicle Control | This compound (100 mg/kg) | This compound (150 mg/kg) | This compound (200 mg/kg) | Metformin (200 mg/kg) | Pioglitazone (30 mg/kg) |
|---|---|---|---|---|---|---|
| Weight Gain | High | Reduced [4] | Significantly Reduced [4] | Significantly Reduced [4] | Increased[4][6] | Increased[4][6] |
| Hemoglobin A1c (HbA1c) | High | Reduced [4] | Significantly Reduced [4] | Significantly Reduced [4] | Reduced[4] | Significantly Reduced[4] |
| Glucose AUC (OGTT) | High | Significantly Reduced [4] | Significantly Reduced [4] | Significantly Reduced [4] | Significantly Reduced[4] | Significantly Reduced[4] |
| Total Cholesterol | High | Reduced [4] | Significantly Reduced [4] | Significantly Reduced [4] | No Change[4][6] | No Change[4][6] |
| Triglycerides | High | Reduced [4] | Significantly Reduced [4] | Significantly Reduced [4] | Reduced | Reduced |
All dosages administered twice daily. Data compiled from studies published in PLOS ONE.[4]
Experimental Protocols
Detailed methodologies from the primary comparative studies are provided below.[4]
Diet-Induced Obesity (DIO) Mouse Study
-
Animal Model: Older, overweight male C57BL/6 mice were used to model middle-aged human subjects.[4]
-
Diet: Animals were maintained on a high-fat diet (40% kcal from fat, Teklad TD95217).[4]
-
Treatment Administration: Test compounds were administered via oral gavage twice daily (10 mL/kg) for 30 days. The vehicle consisted of 0.5% methylcellulose and 0.2% Tween 80.[4]
-
Groups (n=10/group): KDT501 (25, 50, 100, 200 mg/kg), Pioglitazone (30 mg/kg), Metformin (200 mg/kg), and Vehicle Control.[4]
-
Key Assessments:
-
Body Composition: Measured by Quantitative Nuclear Magnetic Resonance (QNMR) at the start and end of the study.[4]
-
Oral Glucose Tolerance Test (OGTT): Performed after 30 days following an overnight fast. A glucose bolus (2 g/kg) was administered, with blood samples taken at 0, 15, 30, 60, and 120 minutes to measure plasma glucose and insulin.[4]
-
Zucker Diabetic Fatty (ZDF) Rat Study
-
Animal Model: Male ZDF rats (from Charles River) aged approximately 7 weeks were used.[4]
-
Diet: Animals were maintained on Purina #5008 diet (~17% kcal from fat).[2][4]
-
Randomization: Animals were randomized into treatment groups based on body weight and fasting glucose levels (150–350 mg/dL).[4]
-
Treatment Administration: Test compounds were administered via oral gavage twice daily for up to 32 days.[4]
-
Groups (n=10/group): KDT501 (100, 150, 200 mg/kg), Metformin (200 mg/kg), Pioglitazone (30 mg/kg), and Vehicle Control.[2][4]
-
Key Assessments:
Caption: Experimental workflows for key preclinical animal studies of KDT501.
References
- 1. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes | Semantic Scholar [semanticscholar.org]
- 4. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of (+)-KDT501 and Other Bitter Taste Receptor Agonists in Modulating Metabolic Health
An objective review of experimental data on the efficacy of (+)-KDT501 in comparison to other agonists targeting bitter taste receptors (TAS2Rs), with a focus on metabolic disease parameters.
This guide provides a comprehensive comparison of the efficacy of this compound, a novel isoalpha-acid derivative from hops, with other well-known bitter taste receptor agonists, namely denatonium benzoate and quinine. The comparison is based on available experimental data from in vitro and in vivo studies, with a focus on their potential therapeutic applications in metabolic diseases.
Introduction to Bitter Taste Receptors and Their Agonists
Bitter taste receptors (TAS2Rs) are a class of G protein-coupled receptors traditionally associated with the perception of bitter tastes, serving as a protective mechanism against the ingestion of potentially toxic substances.[1] There are approximately 25 known TAS2Rs in humans, which are expressed not only in the oral cavity but also in extra-oral tissues, including the gastrointestinal tract, pancreas, and adipose tissue.[2][3] This extra-oral expression suggests their involvement in a variety of physiological processes beyond taste perception, including the regulation of metabolism.[2][3]
Agonists of these receptors, which include a wide range of natural and synthetic compounds, have garnered interest for their potential therapeutic effects. This compound is a selective agonist of the human TAS2R1 and the mouse Tas2r108.[4][5] Other commonly studied TAS2R agonists include the synthetic compound denatonium benzoate and the natural alkaloid quinine.
Comparative Efficacy of TAS2R Agonists
While direct head-to-head comparative studies are limited, this section synthesizes available data from individual studies to provide an objective comparison of the metabolic effects of this compound, denatonium benzoate, and quinine.
Data Summary Table
| Agonist | Target Receptor(s) | Experimental Model | Key Metabolic Outcomes | Reference |
| This compound | Human TAS2R1, Mouse Tas2r108 | Diet-induced obese mice | - Increased GLP-1 secretion- Improved glucose tolerance- Reduced body weight and fat mass- Decreased plasma triglycerides | [2][6] |
| Obese, insulin-resistant humans | - Increased plasma adiponectin- Decreased plasma TNF-α- Reduced post-meal plasma triglycerides | [7] | ||
| Denatonium Benzoate | Broad-spectrum TAS2R agonist | Fructose-fed streptozotocin-induced diabetic rats | - Improved glycemic profile- Reduced triglycerides and LDL-C- Increased HDL-C- Renoprotective effects | [8] |
| Mouse pancreatic islets | - Stimulated insulin, glucagon, and somatostatin secretion | [9] | ||
| Quinine | Broad-spectrum TAS2R agonist | Children with severe malaria | - Did not disrupt blood glucose homeostasis at therapeutic doses | [3][10] |
| Healthy and diabetic subjects | - Can stimulate insulin secretion, potentially leading to hypoglycemia | [11][12] |
Signaling Pathway of Bitter Taste Receptors
The activation of TAS2Rs by agonists initiates a downstream signaling cascade that leads to various physiological responses. The following diagram illustrates the generally accepted signaling pathway.
Figure 1: Simplified signaling pathway of bitter taste receptor activation.
Detailed Experimental Protocols for this compound Studies
To ensure reproducibility and critical evaluation of the findings, this section provides detailed methodologies for key experiments conducted with this compound.
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice [13][14]
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet (40-60% kcal from fat) for a specified period to induce obesity and insulin resistance.
-
Drug Administration: this compound was administered orally via gavage at doses ranging from 100 to 200 mg/kg, typically twice daily, for up to 32 days. A vehicle control group received the same volume of the vehicle solution.
-
Glucose Homeostasis Assessment:
-
Oral Glucose Tolerance Test (OGTT): Following an overnight fast, mice were administered an oral glucose bolus (e.g., 2 g/kg). Blood glucose levels were measured at baseline and at various time points (e.g., 15, 30, 60, 120 minutes) post-glucose administration.
-
Insulin and GLP-1 Measurement: Blood samples were collected for the analysis of plasma insulin and active GLP-1 levels using commercially available ELISA kits.
-
-
Body Composition and Lipid Analysis:
-
Body Weight and Fat Mass: Body weight was monitored regularly. Body fat mass was determined using quantitative nuclear magnetic resonance (QNMR).
-
Plasma Lipids: Plasma levels of triglycerides and total cholesterol were measured from blood samples.
-
-
Statistical Analysis: Data were typically analyzed using t-tests or ANOVA to compare the effects of this compound treatment with the vehicle control.
Human Clinical Trial in Obese, Insulin-Resistant Subjects [15][16]
-
Study Population: The study enrolled obese, non-diabetic, insulin-resistant participants.
-
Intervention: Participants received escalating doses of this compound over a 28-day period.
-
Adipose Tissue Explant Culture:
-
Subcutaneous white adipose tissue (SC WAT) biopsies were obtained before and after the treatment period.
-
Adipose tissue explants were incubated in Dulbecco's Modified Eagle's Medium (DMEM) for 1 hour at 37°C.
-
The concentrations of total and high-molecular-weight (HMW) adiponectin secreted into the medium were measured by ELISA.
-
-
Gene Expression Analysis: Gene expression in adipose tissue was analyzed using techniques such as Nanostring nCounter multiplex system to assess changes in genes related to thermogenesis and lipolysis.
-
Mitochondrial Function and β-Adrenergic Response: In vitro experiments using cultured adipocytes were performed to assess the effect of this compound on mitochondrial function and the response to β-adrenergic stimulation.
-
Statistical Analysis: Paired t-tests were used to compare pre- and post-treatment values.
Experimental Workflow for Assessing Agonist Efficacy
The following diagram outlines a typical workflow for evaluating the efficacy of a TAS2R agonist.
Figure 2: General experimental workflow for evaluating TAS2R agonist efficacy.
Conclusion
The available evidence suggests that this compound is a promising therapeutic agent for metabolic disorders, demonstrating beneficial effects on glucose homeostasis, body weight, and inflammation in both preclinical and early clinical settings. While direct comparative efficacy data with other TAS2R agonists like denatonium benzoate and quinine is not yet available, the distinct metabolic benefits observed for each compound highlight the therapeutic potential of targeting bitter taste receptors. Denatonium benzoate has shown positive effects on glycemic control and renal health in diabetic models, while quinine's primary clinical use is in malaria treatment, with metabolic effects being a secondary consideration. Further research involving direct comparative studies is warranted to fully elucidate the relative efficacy and therapeutic potential of these and other TAS2R agonists.
References
- 1. An In vitro assay useful to determine the potency of several bitter compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing Class A GPCRs to bitter taste receptors: Structural motifs, ligand interactions and agonist-to-antagonist ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic effects of quinine in children with severe and complicated Plasmodium falciparum malaria in Dar es Salaam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WCM-Q researchers suggest malaria drug could make cancer treatments more effective [qatar-weill.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The possible renoprotective effect of denatonium benzoate in a rat model of type 2 diabetes: role of Krüppel-like factor 6 (KLF6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a bitter substance, denatonium benzoate, on pancreatic hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Low-dose quinine targets KCNH6 to potentiate glucose-induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose metabolism in quinine-treated patients with uncomplicated falciparum malaria [pubmed.ncbi.nlm.nih.gov]
- 13. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans [frontiersin.org]
- 16. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Adiponectin: A Comparative Analysis of (+)-KDT501 and Other Adiponectin Modulators
For researchers and drug development professionals, understanding the comparative efficacy of novel compounds in modulating key metabolic hormones is paramount. This guide provides a detailed comparison of (+)-KDT501, a novel isohumulone, with established therapeutic agents—rosiglitazone, pioglitazone, and metformin—in their ability to increase adiponectin levels. The data presented is collated from published findings to aid in the objective evaluation of these compounds.
Adiponectin, an adipocyte-derived hormone, is a critical regulator of glucose and lipid metabolism, and its increased levels are associated with improved insulin sensitivity and anti-inflammatory effects. Consequently, therapeutic strategies aimed at elevating circulating adiponectin are of significant interest in the management of metabolic diseases. This guide summarizes the quantitative effects of this compound and its alternatives on both total and high-molecular-weight (HMW) adiponectin, the latter being considered the more biologically active form.
Quantitative Comparison of Adiponectin Modulation
The following table summarizes the reported effects of this compound, rosiglitazone, pioglitazone, and metformin on circulating adiponectin levels in human subjects.
| Compound | Subject Population | Dosage | Duration | Baseline Adiponectin (Total) | Post-Treatment Adiponectin (Total) | Fold/Percentage Increase (Total) | Baseline Adiponectin (HMW) | Post-Treatment Adiponectin (HMW) | Fold/Percentage Increase (HMW) | Citation |
| This compound | Obese, insulin-resistant humans | 1000 mg, twice daily | 28 days | Not specified in plasma | Not specified in plasma | Secretion from adipose tissue explants increased 1.5-fold | Not specified in plasma | Not specified in plasma | Secretion from adipose tissue explants increased 1.5-fold | [1][2] |
| Rosiglitazone | Overweight women with PCOS | 4 mg, twice a day | 4 months | 9.26 ± 0.90 µg/mL | 22.22 ± 3.66 µg/mL | ~2.4-fold | Not specified | Not specified | Not specified | [3][4] |
| Rosiglitazone | Patients with Type 2 Diabetes | Not specified | Not specified | 5.6 ± 0.7 mg/L | 12.5 ± 1.8 mg/L | 123% | Not specified | Not specified | Not specified | [5] |
| Pioglitazone | Type 2 Diabetic Patients | 45 mg/day | 16 weeks | 7.4 ± 1.0 µg/mL | 16.2 ± 2.1 µg/mL | ~2.2-fold | Not specified | Not specified | Not specified | [6] |
| Pioglitazone | Type 2 Diabetic Patients | 45 mg/day | 16 weeks | 7 ± 1 µg/mL | 21 ± 2 µg/mL | ~3-fold | Not specified | Not specified | Not specified | [7] |
| Pioglitazone | Nondiabetic patients with CAD | 30 mg daily | 12 weeks | 10.6 µg/mL | 21.1 µg/mL | ~2-fold | Not specified | Not specified | Not specified | [8] |
| Metformin | Obese individuals | 1.0 gm BD | 3 months | 12.01 ± 2.35 ng/mL | 23.88 ± 2.09 ng/mL | ~2-fold | Not specified | Not specified | Not specified | [9] |
| Metformin | Obese, insulin-resistant postmenopausal females with T2D | 1700-2550 mg per day | 6 months | 16.1 ± 3.9 ng/mL | 19.1 ± 6.0 ng/mL | ~1.2-fold | Not specified | Not specified | Not specified | [10] |
Experimental Methodologies
The primary method for quantifying adiponectin levels in the cited studies is the Enzyme-Linked Immunosorbent Assay (ELISA). Below are generalized protocols based on the information available.
Measurement of Adiponectin in Human Plasma/Serum via ELISA
This protocol outlines the general steps for determining total and HMW adiponectin concentrations in human plasma or serum samples. Specific details may vary based on the commercial ELISA kit used.
1. Sample Collection and Preparation:
-
Collect whole blood from subjects into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin) for plasma, or into serum separator tubes.
-
Centrifuge the blood samples to separate plasma or serum from blood cells.
-
Store the collected plasma or serum samples at -80°C until analysis.
-
Prior to the assay, thaw the samples on ice and perform necessary dilutions as specified by the ELISA kit manufacturer. For instance, a 300-fold dilution for serum or plasma is common for total adiponectin measurement.[11]
2. ELISA Procedure (Generalized):
-
Coating: Microplate wells are pre-coated with a capture antibody specific for human adiponectin.
-
Sample Incubation: Add diluted standards, controls, and patient samples to the appropriate wells. Incubate for a specified time (e.g., 60-80 minutes) at a specific temperature (e.g., 37°C) to allow adiponectin to bind to the capture antibody.[11][12]
-
Washing: Aspirate the contents of the wells and wash multiple times with a wash buffer to remove unbound substances.
-
Detection Antibody Incubation: Add a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), to each well. This antibody binds to a different epitope on the captured adiponectin. Incubate for a specified period (e.g., 50-60 minutes) at 37°C.[11][12]
-
Washing: Repeat the washing step to remove unbound detection antibody.
-
Substrate Addition: Add a substrate solution (e.g., TMB) that reacts with the HRP to produce a colored product. Incubate in the dark for a specified time (e.g., 20 minutes) at 37°C.[12]
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction. The color of the solution will change (e.g., from blue to yellow).
-
Data Acquisition: Measure the optical density (OD) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use the standard curve to determine the concentration of adiponectin in the patient samples, accounting for the dilution factor.
3. HMW Adiponectin Measurement:
-
Specialized ELISA kits are available that utilize antibodies specific to the HMW isoform of adiponectin, eliminating the need for sample pretreatment to remove lower molecular weight forms. The general ELISA procedure remains similar.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for clinical trials evaluating the effect of various compounds on adiponectin levels.
Caption: Proposed signaling pathways for this compound, Thiazolidinediones, and Metformin in modulating adiponectin.
Discussion and Conclusion
The compiled data indicates that this compound is effective in increasing the secretion of total and HMW adiponectin from adipose tissue.[1] Its mechanism of action appears to be distinct from the thiazolidinediones, as it is suggested to be post-transcriptional and involves the potentiation of β-adrenergic signaling and enhancement of mitochondrial function.[2]
Rosiglitazone and pioglitazone, both PPARγ agonists, demonstrate robust increases in circulating adiponectin levels, with reported increases ranging from approximately 2-fold to 3-fold.[3][4][5][6][7][8] Metformin also leads to a significant, albeit potentially more modest, increase in adiponectin levels.[9][10]
For researchers, the choice of an agent to modulate adiponectin will depend on the specific research question and desired mechanism of action. This compound presents a novel pathway for increasing adiponectin that is independent of direct PPARγ agonism. The detailed experimental protocols and comparative data provided in this guide are intended to facilitate the design of future studies aimed at replicating and expanding upon these important findings in the field of metabolic research.
References
- 1. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosiglitazone treatment increases plasma levels of adiponectin and decreases levels of resistin in overweight women with PCOS: a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Decreased plasma adiponectin concentrations are closely related to hepatic fat content and hepatic insulin resistance in pioglitazone-treated type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pioglitazone increases adiponectin levels in nondiabetic patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Metformin Therapy on Serum Adiponectin Levels in Obese Individuals | Journal of Heart Valve Disease [icr-heart.com]
- 10. Effect of metformin therapy on plasma adiponectin and leptin levels in obese and insulin resistant postmenopausal females with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biovendor.com [biovendor.com]
- 12. elkbiotech.com [elkbiotech.com]
A Comparative Analysis of Gene Expression Profiles: (+)-KDT501 vs. Traditional Thiazolidinediones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the gene expression profiles induced by the novel insulin-sensitizing agent, (+)-KDT501, and traditional thiazolidinediones (TZDs) such as Rosiglitazone and Pioglitazone. This document synthesizes experimental data to highlight the similarities and distinctions in their molecular mechanisms of action, offering valuable insights for research and development in metabolic diseases.
Introduction
Thiazolidinediones (TZDs) have been a cornerstone in the management of type 2 diabetes, primarily through their action as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity.[1] this compound, a novel selective PPARγ modulator, has emerged as a promising therapeutic candidate with a potentially distinct pharmacological profile compared to conventional TZDs like Rosiglitazone and Pioglitazone.[2][3] Understanding the differential effects of these compounds on gene expression is critical for elucidating their mechanisms of action and predicting their clinical efficacy and safety profiles.
Comparative Gene Expression Profiles
The following tables summarize the differential regulation of key genes in human subcutaneous adipocytes and other relevant tissues upon treatment with this compound, Rosiglitazone, and Pioglitazone. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Gene Expression Changes in Human Subcutaneous Adipocytes
| Gene | Function | This compound | Rosiglitazone | Pioglitazone |
| Adiponectin (ADIPOQ) | Insulin-sensitizing adipokine | ↑[2][4] | ↑[5] | ↑ |
| Fatty Acid Binding Protein 4 (FABP4/aP2) | Fatty acid uptake and transport | ↑ | ↑↑ | ↑↑ |
| Lipoprotein Lipase (LPL) | Triglyceride hydrolysis | ↑ | ↑↑ | ↑↑ |
| CD36 | Fatty acid translocase | ↑ | ↑↑[6] | ↑↑[6] |
| Perilipin 1 (PLIN1) | Lipid droplet coating | ↑ | ↑↑ | ↑↑ |
| Acyl-CoA Synthetase Long Chain Family Member 1 (ACSL1) | Fatty acid activation | ↑ | ↑↑ | ↑↑ |
| Glycerol-3-phosphate dehydrogenase 1 (GPD1) | Glycerol synthesis for triglyceride backbone | ↑ | ↑↑ | ↑↑ |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | ↓[7] | ↓ | ↓ |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | ↓ | ↓[5] | ↓ |
| Resistin (RETN) | Adipokine linked to insulin resistance | ↓ | ↓ | ↓ |
| Dipeptidyl Peptidase 4 (DPP4) | Incretin hormone degradation | ↔ | ↔ | ↔ |
| Uncoupling Protein 1 (UCP1) | Thermogenesis in brown/beige adipocytes | ↑ | ↑ | ↑ |
Arrow indicators (↑, ↓, ↔) denote upregulation, downregulation, or no significant change, respectively. Double arrows (↑↑) indicate a more pronounced effect where data is available.
Table 2: Comparative Effects on Genes Involved in Lipid Metabolism in Adipose Tissue
| Gene | Function | Rosiglitazone | Pioglitazone | Key Distinction |
| Diacylglycerol O-acyltransferase 1/2 (DGAT1/2) | Triglyceride synthesis | ↑ | ↑↑[6] | Pioglitazone shows a greater increase, suggesting more potent stimulation of lipid synthesis.[6] |
| Acyl-CoA dehydrogenase, very long chain (ACADVL) | Fatty acid β-oxidation | ↑↑[6] | ↑[6] | Rosiglitazone appears to stimulate β-oxidation more strongly.[6] |
| Acyl-CoA dehydrogenase, medium chain (ACADM) | Fatty acid β-oxidation | ↑↑[6] | ↑[6] | Consistent with ACADVL, Rosiglitazone shows a greater effect on β-oxidation genes.[6] |
| Carnitine palmitoyltransferase 1B (CPT1B) | Fatty acid transport into mitochondria | ↑↑[6] | ↑[6] | Rosiglitazone enhances the expression of genes related to fatty acid oxidation to a greater extent.[6] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and traditional TZDs involves the activation of PPARγ. However, the mode and consequence of this activation appear to differ, leading to distinct downstream gene expression profiles.
PPARγ Signaling Pathway
Caption: General signaling pathway for TZDs and this compound via PPARγ activation.
While both classes of compounds activate PPARγ, studies suggest that this compound acts as a partial agonist, whereas Rosiglitazone is a full agonist.[2][3] This distinction in the degree of receptor activation likely contributes to the observed differences in their gene expression profiles. The partial agonism of this compound may lead to a more selective modulation of PPARγ target genes, potentially uncoupling the therapeutic benefits from some of the adverse effects associated with full PPARγ activation.
Experimental Methodologies
The data presented in this guide are derived from studies employing standard molecular biology techniques to assess gene expression. The following outlines a typical experimental workflow.
Experimental Workflow for Gene Expression Analysis
Caption: A typical workflow for analyzing gene expression changes induced by drug treatment.
1. Cell Culture and Treatment:
-
Human subcutaneous preadipocytes are cultured and differentiated into mature adipocytes.
-
Differentiated adipocytes are then treated with specified concentrations of this compound, Rosiglitazone, Pioglitazone, or a vehicle control (e.g., DMSO) for a defined period (e.g., 24-72 hours).
2. RNA Isolation and Quality Control:
-
Total RNA is extracted from the treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
3. Gene Expression Analysis:
-
Microarray Analysis:
-
Isolated RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye.
-
The labeled cDNA is hybridized to a microarray chip containing thousands of gene-specific probes.
-
The chip is scanned to measure the fluorescence intensity for each probe, which corresponds to the expression level of the respective gene.
-
Data is normalized and statistically analyzed to identify differentially expressed genes.[8][9][10]
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
RNA is reverse transcribed into cDNA.
-
The cDNA is used as a template in a PCR reaction with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).[11][12][13]
-
The amplification of the target gene is monitored in real-time, allowing for the quantification of the initial amount of mRNA.
-
Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH, ACTB) to correct for variations in RNA input.
-
Conclusion
The comparative analysis of gene expression profiles reveals that while this compound shares the fundamental PPARγ-activating mechanism of traditional TZDs, it exhibits a distinct and more selective gene regulatory profile. Notably, this compound appears to be a partial PPARγ agonist, which may contribute to its unique pharmacological effects. These differences in gene expression, particularly in pathways related to lipid metabolism and inflammation, underscore the potential for this compound to offer an improved therapeutic window with a better safety profile. Further research is warranted to fully elucidate the clinical implications of these distinct molecular signatures.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Target Proteins of Rosiglitazone in 3T3-L1 Adipocytes through Proteomic Analysis of Cytosolic and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential modulatory effects of rosiglitazone and pioglitazone on white adipose tissue in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oipub.com [oipub.com]
- 9. Gene expression profiling in human preadipocytes and adipocytes by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microarray profiling of gene expression in human adipocytes in response to anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gene-quantification.de [gene-quantification.de]
- 13. elearning.unite.it [elearning.unite.it]
A Systematic Review of Isohumulones and the Novel Derivative (+)-KDT501: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review and objective comparison of isohumulones, with a particular focus on the novel compound (+)-KDT501, and their performance against other therapeutic alternatives for metabolic and inflammatory disorders. The information presented is supported by experimental data from preclinical and clinical studies to aid in research and development efforts.
Introduction to Isohumulones and this compound
Isohumulones are a class of bitter compounds derived from the isomerization of humulones, the alpha-acids found in hops (Humulus lupulus)[1][2]. These compounds have garnered significant scientific interest for their potential therapeutic effects on metabolic and inflammatory conditions[2][3]. A novel, synthetically derived isohumulone, this compound, has been developed to offer a more potent and consistent biological activity compared to the mixture of isohumulones found in natural hop extracts[4][5][6]. This guide will delve into the mechanism of action, preclinical, and clinical data of isohumulones and this compound, comparing them with established drugs such as metformin and pioglitazone.
Mechanism of Action
The therapeutic effects of isohumulones and this compound are attributed to their pleiotropic mechanisms of action, primarily centered around the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and anti-inflammatory pathways.
PPAR Agonism
Isohumulones, including this compound, are known to be agonists of both PPARα and PPARγ[7][8]. PPARs are nuclear receptors that play a critical role in regulating glucose and lipid metabolism.
-
PPARγ activation is associated with improved insulin sensitivity, a mechanism shared with the thiazolidinedione (TZD) class of drugs like pioglitazone and rosiglitazone[4]. However, unlike full PPARγ agonists which can lead to side effects such as weight gain, this compound is a modest, partial PPARγ agonist [4][6]. This partial agonism may contribute to its favorable side effect profile, particularly regarding weight neutrality[7][9].
-
PPARα activation is linked to increased fatty acid oxidation and a reduction in circulating triglycerides, a mechanism similar to fibrate drugs[1][7].
The dual agonism of PPARα and PPARγ by isohumulones offers a multi-faceted approach to managing metabolic syndrome by addressing both insulin resistance and dyslipidemia.
Anti-inflammatory Effects
Chronic low-grade inflammation is a key contributor to insulin resistance and the progression of metabolic diseases. This compound has demonstrated significant anti-inflammatory properties that are distinct from those of full PPARγ agonists like rosiglitazone[4]. These effects are observed in monocyte and macrophage cells, key players in adipose tissue inflammation[4][6]. The anti-inflammatory actions of this compound appear to be independent of PPARγ expression, suggesting a separate and complementary mechanism of action[9].
Signaling Pathway Overview
The following diagram illustrates the proposed signaling pathway for this compound.
Preclinical Data: In Vitro and In Vivo Studies
A substantial body of preclinical evidence supports the therapeutic potential of isohumulones and this compound.
In Vitro Studies
-
PPAR Reporter Assays : In transient co-transfection studies, isohumulones were found to activate both PPARα and PPARγ[7][8]. This compound specifically demonstrated modest, partial PPARγ agonist activity[4][6].
-
Lipogenesis Assays : In 3T3-L1 and human subcutaneous adipocytes, this compound was shown to mediate lipogenesis, though to a lesser extent than the full PPARγ agonist rosiglitazone, consistent with its partial agonist profile[4].
-
Anti-inflammatory Assays : this compound exhibited anti-inflammatory effects in monocyte/macrophage cell lines, a property not observed with rosiglitazone[4][6].
In Vivo Rodent Models
Studies in diet-induced obesity (DIO) mice and Zucker Diabetic Fatty (ZDF) rats have provided compelling evidence for the efficacy of this compound and other isohumulones.
-
Glucose Metabolism : Oral administration of this compound significantly reduced fed blood glucose, fasting plasma glucose, and glucose area under the curve (AUC) during an oral glucose tolerance test (OGTT) in both DIO mice and ZDF rats[4][6].
-
Body Weight and Composition : Unlike pioglitazone, which is associated with weight gain, treatment with isohumulones and this compound did not result in significant body weight gain and, in some cases, led to a reduction in body fat[5][7][9].
-
Lipid Profile : this compound and other isohumulones have been shown to significantly reduce plasma triglycerides and total cholesterol[6][7][9].
-
Comparison with Metformin and Pioglitazone : In head-to-head comparisons in ZDF rats, this compound demonstrated a unique anti-diabetic profile, distinct from both metformin and pioglitazone, particularly in its beneficial effects on body weight and cholesterol levels[9].
Summary of Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies comparing this compound and other isohumulones with alternative treatments.
Table 1: Effects of Isohumulones and Comparators in Diabetic KK-Ay Mice
| Treatment Group | Plasma Glucose Reduction (%) | Plasma Triglyceride Reduction (%) | Plasma Free Fatty Acid Reduction (%) | Change in Body Weight |
| Isohumulone | 65.3 | 62.6 | 73.1 | No significant gain |
| Isocohumulone | - | 76.4 | 84.8 | No significant gain |
| Pioglitazone | Similar to Isohumulone | 60.5 | 69.9 | +10.6% |
Data from Yajima et al. (2004)[7][10]
Table 2: Effects of this compound and Comparators in Zucker Diabetic Fatty (ZDF) Rats
| Treatment Group | Reduction in HbA1c | Change in Body Weight | Reduction in Total Cholesterol | Reduction in Triglycerides |
| This compound (100 mg/kg) | Equivalent to Metformin | Dose-dependent reduction | Yes | Yes |
| This compound (150-200 mg/kg) | Greater than Metformin | Dose-dependent reduction | Yes | Yes |
| Metformin | Significant reduction | Weight gain | No effect | - |
| Pioglitazone | Similar to high-dose KDT501 | Weight gain | No effect | Yes |
Data from Konda et al. (2014)[9]
Clinical Data: Human Trials
Clinical investigations into the effects of isohumulones and this compound in human subjects have shown promising results, particularly in individuals with prediabetes and insulin resistance.
Studies with Isohumulone Mixtures
A 12-week, double-blind, placebo-controlled study in subjects with prediabetes demonstrated that daily ingestion of isohumulones led to:
-
Significant decreases in fasting blood glucose and HbA1c[11].
-
A significant reduction in body mass index (BMI) and total fat area at the highest dose (48 mg/day)[11].
Another pilot study suggested that isohumulones significantly decreased blood glucose and hemoglobin A1c levels after 8 weeks of treatment[7][8].
Clinical Trials with this compound
A clinical trial involving obese, insulin-resistant, prediabetic individuals treated with this compound for 28 days revealed:
-
The drug was well-tolerated[12].
-
Significant improvements in post-meal plasma triglyceride levels[12].
-
A significant increase in plasma adiponectin and high-molecular-weight (HMW) adiponectin, hormones associated with improved insulin sensitivity[12].
-
A significant decrease in plasma tumor necrosis factor-α (TNF-α), a marker of systemic inflammation[12].
-
No significant changes in oral glucose tolerance test results or overall insulin sensitivity measures within the short duration of the trial[12].
Summary of Clinical Data
Table 3: Effects of Isohumulones in Prediabetic Subjects (12-week study)
| Treatment Group | Change in Fasting Blood Glucose | Change in HbA1c | Change in BMI (48 mg dose) | Change in Total Fat Area (48 mg dose) |
| Placebo | No change | - | - | - |
| Isohumulones (16 mg) | - | Significant decrease | - | - |
| Isohumulones (32 mg) | Significant decrease | Significant decrease | - | - |
| Isohumulones (48 mg) | Significant decrease | Significant decrease | Significant decrease | Significant decrease |
Data from Obara et al. (2009)[11]
Table 4: Effects of this compound in Insulin-Resistant Prediabetic Humans (28-day study)
| Parameter | Baseline | After KDT501 Treatment | p-value |
| 4-hour Post-meal Triglycerides (mg/dL) | 185 ± 13 | 155 ± 13 | < 0.05 |
| Plasma Adiponectin | - | Significantly increased | < 0.05 |
| Plasma HMW Adiponectin | - | Significantly increased | < 0.05 |
| Plasma TNF-α | - | Significantly decreased | < 0.05 |
Data from a study on KDT501 in prediabetic humans[12]
Experimental Protocols
Detailed methodologies for key experiments cited in this review are provided below.
PPAR Reporter Gene Assay
Objective: To determine the agonist activity of a test compound on PPAR isoforms (α, γ, δ).
Methodology:
-
Cell Culture: CV-1 cells are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Transient Transfection: Cells are transfected with expression plasmids for the GAL4-PPAR ligand-binding domain (LBD) and a luciferase reporter plasmid containing a GAL4 upstream activating sequence.
-
Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound (e.g., isohumulones, this compound), a known PPAR agonist (e.g., rosiglitazone for PPARγ), or a vehicle control.
-
Luciferase Assay: After a 24-hour incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: Results are expressed as relative luciferase units (RLU) and plotted against compound concentration to determine EC50 values.
In Vivo Oral Glucose Tolerance Test (OGTT) in DIO Mice
Objective: To assess the effect of a test compound on glucose tolerance in a diet-induced obesity mouse model.
Methodology:
-
Animal Model: Male C57BL/6N mice are fed a high-fat diet for a specified period (e.g., 10 weeks) to induce obesity and insulin resistance.
-
Compound Administration: Mice are treated orally with the test compound (e.g., this compound), a comparator (e.g., metformin), or a vehicle control for a defined duration (e.g., daily for 4 weeks).
-
Fasting: Prior to the OGTT, mice are fasted for 6 hours with free access to water.
-
Baseline Glucose Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Challenge: A bolus of glucose (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess overall glucose tolerance.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating a novel compound like this compound.
Conclusion and Future Directions
The collective evidence from preclinical and clinical studies suggests that isohumulones, and particularly the novel derivative this compound, hold significant promise as therapeutic agents for the management of metabolic syndrome, type 2 diabetes, and related inflammatory conditions. Their unique mechanism of action, characterized by dual PPARα/γ agonism and distinct anti-inflammatory effects, sets them apart from existing therapies. The favorable safety profile of this compound, especially its lack of association with weight gain, makes it an attractive candidate for further development.
Future research should focus on larger, long-term clinical trials to definitively establish the efficacy and safety of this compound in diverse patient populations. Further elucidation of the PPARγ-independent anti-inflammatory pathways could also unveil novel therapeutic targets. The development of isohumulone-based therapies represents a promising avenue for addressing the growing global burden of metabolic and inflammatory diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. scispace.com [scispace.com]
- 3. Glucose Tolerance Test in Mice [bio-protocol.org]
- 4. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isohumulones, bitter acids derived from hops, activate both peroxisome proliferator-activated receptor alpha and gamma and reduce insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of (+)-KDT501 for Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial data for (+)-KDT501, an isohumulone derivative, with a leading therapeutic alternative for metabolic disease, the farnesoid X receptor (FXR) agonist Obeticholic Acid (OCA). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their respective pharmacological profiles.
Executive Summary
This compound has been evaluated in a Phase II clinical trial for its effects on metabolic parameters in obese, insulin-resistant individuals. The trial demonstrated that while KDT501 did not significantly alter glucose tolerance, it exhibited beneficial effects on lipid metabolism and systemic inflammation. Specifically, it reduced postprandial triglycerides, increased levels of the anti-inflammatory adipokine adiponectin, and decreased levels of the pro-inflammatory cytokine TNF-α.[1][2] In contrast, Obeticholic Acid, a potent FXR agonist, has undergone extensive clinical evaluation in larger Phase II and III trials (FLINT and REGENERATE) for non-alcoholic steatohepatitis (NASH), a condition closely linked to metabolic syndrome. These trials have shown that OCA can improve liver histology, including a reduction in fibrosis, a key predictor of clinical outcomes in NASH. However, its use is associated with adverse effects such as pruritus and an increase in LDL cholesterol.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the clinical trials of this compound and Obeticholic Acid.
Table 1: Clinical Efficacy of this compound in Obese, Insulin-Resistant Subjects (Phase II, N=9) [2]
| Parameter | Baseline (Mean ± SEM) | After 28 Days of KDT501 Treatment (Mean ± SEM) | p-value |
| 4-hour Post-meal Triglycerides (mg/dL) | 185 ± 13 | 155 ± 13 | < 0.05 |
| Total Adiponectin (µg/mL) | 2.99 ± 0.25 | 3.30 ± 0.20 | < 0.05 |
| High-Molecular-Weight Adiponectin (µg/mL) | 1.34 ± 0.17 | 1.53 ± 0.52 | < 0.05 |
| TNF-α (pg/mL) | 3.29 ± 0.31 | 3.09 ± 0.27 | < 0.05 |
Table 2: Clinical Efficacy of Obeticholic Acid in NASH (FLINT Trial, N=283)
| Parameter | Placebo | Obeticholic Acid (25 mg) | p-value |
| Improvement in NAFLD Activity Score (≥2 points without worsening of fibrosis) | 21% | 45% | 0.0002 |
| Improvement in Fibrosis (≥1 stage) | 19% | 35% | 0.004 |
Table 3: Common Adverse Events
| Adverse Event | This compound (Phase II) | Obeticholic Acid (FLINT Trial) |
| Gastrointestinal | Mild to moderate abdominal discomfort, diarrhea, or esophageal reflux reported in 8 of 9 participants, who had a history of similar symptoms. | Diarrhea (17%), Nausea (13%) |
| Pruritus (Itching) | Not reported as a significant adverse event. | 23% (vs. 6% in placebo) |
| Lipid Profile | No significant change in fasting lipids. | Increase in LDL cholesterol, decrease in HDL cholesterol. |
Mechanism of Action
This compound and Obeticholic Acid exert their effects through distinct signaling pathways.
(+) KDT501 Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Obeticholic Acid Signaling Pathway
Caption: Mechanism of action for Obeticholic Acid.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Oral Fat Tolerance Test (OFTT)
The OFTT is designed to assess postprandial lipemia, a marker of lipid metabolism efficiency.
-
Patient Preparation: Subjects are required to fast for 10-12 hours overnight prior to the test.
-
Procedure:
-
A baseline (fasting) blood sample is collected.
-
The subject consumes a standardized high-fat meal.
-
A second blood sample is collected 4 hours after the meal.
-
-
Analysis: Plasma triglyceride levels are measured in both the fasting and 4-hour postprandial samples.
Experimental Workflow for OFTT
Caption: Workflow for the Oral Fat Tolerance Test.
Enzyme-Linked Immunosorbent Assay (ELISA) for Adiponectin and TNF-α
ELISA is a widely used immunological assay for quantifying proteins in biological samples.
-
Principle: A sandwich ELISA is typically used. An antibody specific to the target protein (adiponectin or TNF-α) is coated onto a microplate well. The sample is added, and the target protein binds to the antibody. A second, enzyme-linked antibody that also binds to the target protein is then added. Finally, a substrate is introduced, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of the target protein in the sample.
-
General Procedure:
-
Coat a 96-well microplate with a capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP) and incubate.
-
Wash the wells again.
-
Add a substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis: A standard curve is generated using known concentrations of the target protein. The concentrations in the samples are then determined by interpolating from the standard curve.
Conclusion
This compound and Obeticholic Acid represent two distinct therapeutic approaches for metabolic diseases. KDT501, through a mechanism likely involving the potentiation of β-adrenergic signaling in adipocytes, shows promise in improving lipid metabolism and reducing inflammation without directly impacting glucose tolerance in the short term. Its favorable safety profile in the initial, small-scale study is a notable advantage.
Obeticholic Acid, a potent FXR agonist, has demonstrated efficacy in improving liver histology in NASH, a more advanced stage of metabolic liver disease. However, its clinical utility may be tempered by its adverse effect profile, particularly pruritus and unfavorable changes in lipid levels.
Further research, including larger and longer-term clinical trials, is warranted to fully elucidate the therapeutic potential and long-term safety of this compound and to determine its place in the management of metabolic disorders. For drug development professionals, the distinct mechanisms of action and differing safety and efficacy profiles of these two agents highlight the potential for personalized medicine approaches in treating the multifaceted aspects of metabolic syndrome.
References
Evaluating the Translational Potential of (+)-KDT501: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-KDT501, a novel isohumulone derived from hops, has emerged as a promising therapeutic candidate for metabolic diseases.[1] Preclinical studies have demonstrated its potential to normalize glucose metabolism and body weight, positioning it as a distinct alternative to existing treatments for type 2 diabetes and related conditions.[2][3] This guide provides a comprehensive evaluation of the translational potential of this compound by comparing its performance with other alternatives and presenting supporting experimental data from preclinical models.
Mechanism of Action: A Multi-faceted Approach
This compound exhibits a unique pharmacological profile, distinguishing it from conventional anti-diabetic agents. Its mechanism of action is characterized by a combination of anti-inflammatory effects and metabolic regulation.
Notably, this compound functions as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3] This activity, however, is modest compared to full PPARγ agonists like rosiglitazone, suggesting a different and potentially safer therapeutic window.[2] The compound's anti-inflammatory properties are evident in its ability to reduce inflammatory markers in macrophages, an effect not observed with rosiglitazone.[2][3] This suggests that the anti-inflammatory mechanism of this compound is, at least in part, independent of PPARγ activation.[2]
Furthermore, studies in human adipocytes indicate that this compound stimulates thermogenic pathways and enhances mitochondrial function.[4] This is linked to an increase in the secretion of adiponectin, a key hormone in regulating glucose levels and fatty acid breakdown.[4] The ability of this compound to sensitize adipocytes to β-adrenergic agonists further contributes to its potential for improving metabolic health.[4] Recent findings also suggest that this compound can act as a GLP-1 secretagogue by activating the bitter taste receptor hTAS2R1, which in turn stimulates insulin secretion and inhibits glucagon release.[5]
In Vitro Efficacy: Cellular and Molecular Insights
In vitro studies have elucidated the cellular mechanisms underlying the therapeutic effects of this compound. These assays have been crucial in comparing its activity with other compounds.
Anti-Inflammatory Effects in Macrophages
In lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, this compound demonstrated a dose-dependent reduction in the secretion of key inflammatory mediators, including MCP-1, RANTES, and IL-6.[2] This highlights its potent anti-inflammatory activity.
Lipogenesis in Adipocytes
This compound has been shown to mediate lipogenesis in both 3T3-L1 and human subcutaneous adipocytes.[2][3] However, its effect is less pronounced than that of the full PPARγ agonist rosiglitazone, aligning with its partial agonist profile.[2]
Gene Expression Profile
The gene expression profile induced by this compound in human subcutaneous adipocytes differs from that of rosiglitazone, indicating pleiotropic biological activities beyond simple PPARγ agonism.[2][3]
In Vivo Efficacy: Preclinical Animal Models
The therapeutic potential of this compound has been further validated in rodent models of obesity and diabetes, where it has shown significant improvements in metabolic parameters.
Diet-Induced Obesity (DIO) Mice
In a diet-induced obesity mouse model, oral administration of this compound led to a significant reduction in:
-
Glucose and insulin area under the curve (AUC) following an oral glucose tolerance test (OGTT)[2][3]
Zucker Diabetic Fatty (ZDF) Rats
In Zucker Diabetic Fatty rats, a model of genetic obesity and type 2 diabetes, oral administration of this compound resulted in:
-
Significant reduction in fed and fasting plasma glucose[2][3]
-
Dose-dependent reductions in plasma hemoglobin A1c (HbA1c), weight gain, total cholesterol, and triglycerides[2][3]
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound with vehicle controls and other anti-diabetic agents.
Table 1: Effects of this compound in Diet-Induced Obesity (DIO) Mice
| Parameter | Vehicle Control | This compound (100 mg/kg) | This compound (200 mg/kg) | Metformin (200 mg/kg) | Pioglitazone (30 mg/kg) |
| Glucose AUC (OGTT) | High | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Insulin AUC (OGTT) | High | Reduced | Reduced | Significantly Reduced | Significantly Reduced |
| Body Fat | High | Significantly Reduced | Significantly Reduced | Significantly Reduced | No significant change |
Data compiled from studies in DIO mice.[2]
Table 2: Effects of this compound in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Vehicle Control | This compound (100 mg/kg) | This compound (150 mg/kg) | This compound (200 mg/kg) | Metformin | Pioglitazone |
| Weight Gain | High | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Weight gain | Weight gain |
| Hemoglobin A1c (HbA1c) | High | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Reduced | Reduced |
| Total Cholesterol | High | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | No effect | No effect |
| Triglycerides | High | Reduced | Reduced | Largest reduction | Reduced | Reduced |
Data compiled from studies in ZDF rats.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Anti-Inflammatory Assay
-
Cell Culture: THP-1 human monocytic cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.[2]
-
Treatment: Cells are pre-incubated with various concentrations of this compound or control compounds in a 1% serum medium for 1 hour.[2]
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) at 1 µg/mL overnight (16-20 hours).[2]
-
Analysis: Cytokine levels (MCP-1, IL-6, RANTES) in the culture medium are quantified using a Milliplex MAP human cytokine/chemokine kit and a Luminex 100™ IS system.[2]
In Vivo Studies in DIO Mice
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet to induce obesity.[2]
-
Treatment Groups: Mice are randomly allocated to treatment groups (N=10/group) and receive vehicle control, this compound (at various doses), pioglitazone (30 mg/kg), or metformin (200 mg/kg) orally twice daily.[2]
-
Monitoring: Body weight and food consumption are measured weekly.[2]
-
Oral Glucose Tolerance Test (OGTT): After 30 days of treatment, mice are fasted overnight. A baseline blood glucose measurement is taken, followed by an oral gavage of glucose. Blood glucose and insulin levels are measured at specified time points.[2]
-
Body Composition Analysis: Body fat is determined at the end of the study using quantitative nuclear magnetic resonance (QNMR).[2]
In Vivo Studies in ZDF Rats
-
Animal Model: Male Zucker Diabetic Fatty rats are used.
-
Treatment Groups: Rats are administered vehicle control or test compounds, including various doses of this compound, metformin, and rosiglitazone, orally twice daily for up to 32 days.[2]
-
Monitoring: Body weight, HbA1c, and whole blood glucose levels are monitored throughout the study.[2]
-
Oral Glucose Tolerance Test (OGTT): At the end of the study, an OGTT is performed as described for the DIO mice.
-
Lipid Analysis: Plasma levels of total cholesterol and triglycerides are measured.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of (+)-KDT501
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like (+)-KDT501 is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Disposal Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the disposal of this compound should follow standard procedures for chemical waste. All chemical waste is regulated by agencies such as the U.S. Environmental Protection Agency (EPA) and state or local authorities.[1] Laboratory personnel are responsible for ensuring compliance with these regulations.
Step-by-Step Disposal Procedures:
-
Personal Protective Equipment (PPE): Before handling this compound waste, always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a chemical fume hood.[2]
-
Waste Identification and Segregation:
-
Treat all this compound, whether in solid form or in solution, as hazardous waste.[3]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[4]
-
-
Container Management:
-
Select a container that is compatible with the chemical nature of the waste. For example, do not use metal containers for corrosive waste. The original container of the main component can often be used.
-
The waste container must be in good condition and have a tightly sealing cap to prevent leaks.[1][5]
-
As soon as the first waste is added, the container must be labeled with the words "HAZARDOUS WASTE" and a clear description of its contents, including the chemical name and approximate concentrations.[3][5]
-
Keep the waste container closed at all times, except when adding waste.[1][5]
-
-
Waste Accumulation and Storage:
-
Requesting Disposal:
Empty Container Disposal:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent.[3][6]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing and air-drying, deface or remove the original label, remove the cap, and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[3][6]
Hazard and Safety Data Summary
The following table summarizes general hazard information applicable to many research chemicals, based on data from representative Safety Data Sheets. This information should be considered as a general guideline in the absence of a specific SDS for this compound.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | May be harmful if swallowed. | Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor. Rinse mouth.[7] |
| Aquatic Hazard (Chronic) | May be toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage.[7][8] |
| Skin Irritation | May cause skin irritation. | Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8] |
| Eye Irritation | May cause serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8] |
Signaling Pathways of this compound
This compound is known to be a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and an agonist of the G protein-coupled receptor 120 (GPR120). Understanding these pathways is crucial for comprehending its mechanism of action.
Caption: PPARγ signaling pathway activated by this compound.
Caption: GPR120 signaling pathway activated by this compound.
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. What are PPARγ partial agonists and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
Essential Safety and Operational Guidance for Handling (+)-KDT501
For researchers, scientists, and drug development professionals engaged in work with (+)-KDT501, a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and presents a hazard to the aquatic environment with long-lasting effects. While comprehensive chemical, physical, and toxicological properties have not been fully investigated, adherence to strict safety protocols is mandatory to mitigate potential risks.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on the potential routes of exposure.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Impervious gloves should be worn. |
| Eyes | Safety glasses with side shields or goggles | Recommended to prevent eye contact. |
| Body | Laboratory coat | Standard laboratory coat to protect skin and clothing. |
| Respiratory | Use in a well-ventilated area | Avoid inhalation of dusts. In case of insufficient ventilation, wear suitable respiratory equipment. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline |
| Handling | - Avoid contact with skin and eyes.- Wash hands and skin thoroughly after handling.- Do not eat, drink, or smoke when using this product.- Avoid generation of dust. |
| Storage | - Store in a tightly closed container.- Keep in a dry and well-ventilated place. |
Spill and Disposal Plan
In the event of a spill or for the disposal of waste material, the following procedures must be followed to ensure safety and environmental protection.
| Plan | Action |
| Spill Response | 1. Evacuate the immediate area.2. Ensure adequate ventilation.3. Wear appropriate PPE.4. Take up the material dry, avoiding dust generation.5. Collect spillage and place it in a suitable container for disposal.6. Clean the affected area thoroughly. |
| Disposal | - Dispose of contents and container to an approved waste disposal plant.- Do not let the product enter drains.- Avoid release to the environment. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a research setting, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
